D-Mannose-d
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5D |
InChI Key |
GZCGUPFRVQAUEE-KPHNYKJQSA-N |
Isomeric SMILES |
[2H][C@@]([C@@H](C=O)O)([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Biosynthesis of D-Mannose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with significant implications for human health, particularly in the prevention of urinary tract infections and its emerging roles in immunomodulation. This technical guide provides a comprehensive overview of the natural sources of D-mannose, detailing its quantitative presence in various foods. Furthermore, it elucidates the key biosynthetic pathways of D-mannose in both prokaryotic and eukaryotic systems, with a focus on enzymatic conversions. This document also furnishes detailed experimental protocols for the extraction, quantification, and enzymatic synthesis of D-mannose, alongside a discussion of the signaling pathways that are influenced by this versatile sugar. The guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.
Natural Sources of D-Mannose
D-mannose is found in a variety of natural sources, including fruits, vegetables, and plant-derived products. While often present in small quantities as a free monosaccharide, it is more commonly found as a constituent of polysaccharides like mannans, glucomannans, and galactomannans.[1]
Quantitative Data on D-Mannose in Natural Sources
The concentration of D-mannose can vary significantly depending on the plant species, maturity, and environmental conditions. The following table summarizes the reported quantitative data for D-mannose in several natural sources.
| Natural Source | D-Mannose Content (mg/100g) | Analytical Method | Reference(s) |
| Cranberries | High concentration (exact value varies) | Not specified | [2] |
| Apples | 40 - 80 (fresh flesh) | Not specified | |
| Peaches | Present in high amounts | Not specified | [3] |
| Oranges | Present in high amounts | Not specified | [3] |
| Blueberries | Present in high amounts | Not specified | [4] |
| Grapes | Present | Not specified | [5] |
| Watermelon | Present | ||
| Mangoes | 0 - 30 (fresh) | Not specified | |
| Green Beans | Present | Not specified | |
| Cabbage | Present | Not specified | [5] |
| Broccoli | Present | Not specified | |
| Tomatoes | Present in smaller quantities | Not specified | |
| Turnips | Present in smaller quantities | Not specified | |
| Aloe Vera | Present in smaller quantities | Not specified | |
| Seaweed | Present | ||
| Spent Coffee Grounds | up to 21,200 | Not specified |
Note: The data presented are based on available literature and may vary. Further quantitative analysis using standardized methods is recommended for precise quantification.
Biosynthesis of D-Mannose
The biosynthesis of D-mannose is a fundamental metabolic process occurring in a wide range of organisms, from bacteria to humans. The primary pathways involve the enzymatic conversion of other hexoses, predominantly D-fructose and D-glucose.
Enzymatic Conversion from D-Fructose and D-Glucose
The most common and industrially relevant method for D-mannose biosynthesis is the enzymatic isomerization or epimerization of more abundant monosaccharides.
-
Isomerization of D-Fructose: D-mannose can be synthesized from D-fructose through the action of D-mannose isomerase (MIase) (EC 5.3.1.7). This enzyme catalyzes the reversible conversion of D-fructose to D-mannose.
-
Epimerization of D-Glucose: The conversion of D-glucose to D-mannose is achieved through a two-step enzymatic process or by direct epimerization.
-
Two-step conversion: D-glucose is first isomerized to D-fructose by D-glucose isomerase (GIase) , which is then converted to D-mannose by D-lyxose isomerase (LIase) or D-mannose isomerase .
-
Direct epimerization: Cellobiose 2-epimerase (CEase) can directly catalyze the epimerization of D-glucose at the C-2 position to yield D-mannose.
-
These enzymatic conversions are attractive for industrial production due to their high specificity and mild reaction conditions, which minimize the formation of by-products.
Biosynthesis Pathway in Plants (Ascorbate Precursor)
In plants, D-mannose is a key intermediate in the D-mannose/L-galactose pathway, which is a major route for the biosynthesis of ascorbic acid (Vitamin C). This pathway starts from D-glucose-6-phosphate and involves a series of enzymatic reactions to produce L-ascorbic acid, with GDP-D-mannose being a critical precursor.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of D-mannose.
Extraction of D-Mannose from Plant Material
Objective: To extract D-mannose from a plant source rich in mannans (e.g., spent coffee grounds, palm kernel).
Methodology: Acid Hydrolysis followed by Solvent Extraction
-
Sample Preparation: Dry the plant material at 60°C until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill.
-
Acid Hydrolysis:
-
Suspend the powdered plant material in 3% (v/v) sulfuric acid at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the suspension at 121°C for 60 minutes in an autoclave to hydrolyze the mannans into monosaccharides.
-
Cool the mixture to room temperature and neutralize it with calcium carbonate until the pH reaches 5.0-6.0.
-
Centrifuge the mixture at 5000 x g for 15 minutes to remove the solid residue (calcium sulfate and unhydrolyzed material).
-
-
Solvent Extraction and Purification:
-
Concentrate the supernatant under reduced pressure using a rotary evaporator.
-
Add ethanol to the concentrated extract to a final concentration of 80% (v/v) to precipitate remaining polysaccharides and proteins.
-
Centrifuge at 5000 x g for 15 minutes and collect the supernatant.
-
Further purify the supernatant using column chromatography with activated charcoal or a suitable ion-exchange resin to remove pigments and other impurities.
-
Elute the D-mannose with water and collect the fractions.
-
Analyze the fractions for D-mannose content using a suitable quantification method.
-
Quantification of D-Mannose
Objective: To accurately quantify the concentration of D-mannose in an extracted sample.
Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector and a carbohydrate-specific anion-exchange column (e.g., CarboPac™ PA1).
-
Sample Preparation:
-
Filter the extracted and purified sample through a 0.22 µm syringe filter.
-
Dilute the sample with ultrapure water to a concentration within the linear range of the standard curve.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in ultrapure water. A typical gradient might start with a low concentration of NaOH (e.g., 20 mM) and ramp up to a higher concentration, with a subsequent NaOAc gradient for eluting more strongly retained carbohydrates.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 - 25 µL.
-
-
Detection: Pulsed amperometric detection using a gold working electrode with a standard quadruple-potential waveform for carbohydrates.
-
Quantification:
-
Prepare a series of D-mannose standards of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of D-mannose in the sample by interpolating its peak area on the standard curve.
-
Enzymatic Synthesis of D-Mannose from D-Fructose
Objective: To synthesize D-mannose from D-fructose using D-lyxose isomerase.
Methodology:
-
Enzyme Preparation: Obtain or purify D-lyxose isomerase from a microbial source (e.g., a recombinant E. coli strain overexpressing the enzyme). Determine the enzyme activity.
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
D-fructose (substrate): e.g., 400 g/L in 50 mM phosphate buffer (pH 7.0).
-
D-lyxose isomerase: e.g., 25 U/mL.
-
Co-factor (if required): e.g., 1 mM CoCl₂.
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) with gentle agitation.
-
-
Reaction Monitoring:
-
Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes) or by adding a denaturing agent.
-
Analyze the concentration of D-mannose and D-fructose in the aliquots using HPAEC-PAD or another suitable method.
-
-
Product Purification:
-
Once the reaction has reached equilibrium or the desired conversion is achieved, terminate the reaction.
-
Purify the D-mannose from the reaction mixture using chromatographic techniques (e.g., simulated moving bed chromatography) to separate it from the remaining D-fructose and other reaction components.
-
Phosphomannose Isomerase (PMI) Activity Assay
Objective: To determine the enzymatic activity of phosphomannose isomerase.
Methodology: Coupled Spectrophotometric Assay
-
Principle: The activity of PMI is measured by coupling the formation of its product, fructose-6-phosphate, to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH) and phosphoglucose isomerase (PGI). The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the PMI activity.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate: 10 mM Mannose-6-phosphate.
-
Coupling Enzymes: Phosphoglucose isomerase (PGI) and Glucose-6-phosphate dehydrogenase (G6PDH).
-
Co-factor: 2 mM NADP⁺.
-
Enzyme Sample: A solution containing phosphomannose isomerase.
-
-
Procedure:
-
In a cuvette, mix the assay buffer, NADP⁺, PGI, and G6PDH.
-
Add the enzyme sample and incubate for 2-3 minutes at 25°C to allow for the reaction of any contaminating hexose phosphates.
-
Initiate the reaction by adding the mannose-6-phosphate substrate.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH formation, which is equivalent to the rate of mannose-6-phosphate conversion. One unit of PMI activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of mannose-6-phosphate to fructose-6-phosphate per minute under the specified conditions.
-
Signaling Pathways
D-mannose not only serves as a metabolic intermediate but also influences various cellular signaling pathways, impacting processes such as immune regulation and metabolism.
TGF-β Signaling in Immune Regulation
D-mannose has been shown to promote the differentiation of regulatory T cells (Tregs) by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway. This occurs through the upregulation of integrin αvβ8 and the generation of reactive oxygen species (ROS), which collectively lead to the activation of latent TGF-β.
PI3K/AKT Signaling in Metabolism
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cellular growth, proliferation, and metabolism. D-mannose has been observed to modulate this pathway, for instance, by inhibiting adipogenesis through the downregulation of key components of the PI3K/AKT pathway.
Mandatory Visualizations
Biosynthesis of D-Mannose from D-Fructose and D-Glucose
Caption: Enzymatic conversion of D-Glucose and D-Fructose to D-Mannose.
Mammalian D-Mannose Metabolism
Caption: Overview of D-Mannose metabolism in mammalian cells.
Experimental Workflow for D-Mannose Quantification
Caption: Workflow for extraction and quantification of D-Mannose.
Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthesis of D-mannose, tailored for a scientific audience. The compilation of quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways serves as a robust resource for researchers. The methodologies outlined for extraction, quantification, and synthesis offer practical guidance for laboratory work. Furthermore, the elucidation of D-mannose's role in cellular signaling opens avenues for further investigation into its therapeutic potential beyond its established use in urinary tract health. As research in this area continues to evolve, a deeper understanding of D-mannose metabolism and its regulation will be crucial for harnessing its full potential in drug development and nutritional science.
References
- 1. D-Mannose Foods, Benefits, Side Effects, UTI Treatment [nutrientsreview.com]
- 2. instituteforfunctionalhealth.com [instituteforfunctionalhealth.com]
- 3. D-Mannose: Uses and Risks [webmd.com]
- 4. Kelcey's Nutrition Centre | Your Local Health Food Store in East City [kelceysnutrition.com]
- 5. augmentlifeshop.com [augmentlifeshop.com]
The Metabolic Crossroads of D-Mannose in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, is a monosaccharide that plays a critical role in various physiological processes within mammalian cells, extending beyond its function as a simple energy source. Its metabolism is intricately linked to vital cellular functions, most notably protein glycosylation, and is increasingly recognized for its immunomodulatory and anti-cancer properties. This technical guide provides an in-depth exploration of the core metabolic pathways of D-mannose, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes to support researchers and professionals in drug development.
Core Metabolic Pathways of D-Mannose
The metabolic journey of D-mannose in mammalian cells begins with its transport across the plasma membrane, primarily through glucose transporters (GLUTs). Once inside the cell, D-mannose is shunted into one of two major pathways: glycolysis or glycosylation. The commitment to either pathway is determined by a series of enzymatic reactions.
Phosphorylation: The Entry Point
Upon entering the cell, D-mannose is first phosphorylated to D-mannose-6-phosphate (M6P) by hexokinase (HK) , the same enzyme that phosphorylates glucose. This initial step is crucial as it traps mannose within the cell and prepares it for subsequent metabolic conversions.
Isomerization for Glycolysis
The majority of M6P is isomerized to fructose-6-phosphate (F6P) by the enzyme phosphomannose isomerase (MPI) . F6P is a key intermediate in the glycolytic pathway, and its production from mannose allows the cell to utilize this sugar for energy production through the same catabolic route as glucose.[1]
The Glycosylation Branch: Synthesis of Activated Mannose Donors
A smaller but functionally critical portion of M6P is diverted towards the synthesis of activated mannose donors required for glycosylation. This branch of the pathway involves two key steps:
-
Conversion to Mannose-1-Phosphate: Phosphomannomutase (PMM) , specifically the PMM2 isoform in most tissues, catalyzes the conversion of M6P to D-mannose-1-phosphate (M1P).[2][3] This reversible reaction is a critical checkpoint for the glycosylation pathway.[4]
-
Activation to GDP-Mannose: M1P is then activated to guanosine diphosphate-mannose (GDP-mannose) by the enzyme GDP-mannose pyrophosphorylase (GMPP) . This reaction utilizes guanosine triphosphate (GTP) as an energy source. GDP-mannose is a primary donor of mannose for the synthesis of N-linked glycans, O-linked glycans, and GPI anchors.
Synthesis of Dolichol-Phosphate-Mannose
GDP-mannose also serves as the precursor for another essential mannose donor, dolichol-phosphate-mannose (Dol-P-Man). This lipid-linked sugar is synthesized by dolichol-phosphate mannosyltransferase (DPM) and is crucial for specific mannosylation steps in the endoplasmic reticulum during N-glycan synthesis and GPI anchor assembly.
Quantitative Data on D-Mannose Metabolism
The efficiency and flux through the different branches of D-mannose metabolism are governed by the kinetic properties of the involved enzymes and the intracellular concentrations of the metabolites.
Table 1: Kinetic Parameters of Key Enzymes in D-Mannose Metabolism
| Enzyme | Substrate | Km | Vmax | Mammalian Source | Reference |
| Hexokinase (HK) | D-Mannose | ~30-70 µM (Kuptake for transporter) | Not specified | Human fibroblasts | [5] |
| D-Mannose | Higher affinity than β-anomer | Lower than β-anomer | Rat parotid/pancreatic islets | [6] | |
| Phosphomannose Isomerase (PMI) | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/(min·mg) | Not specified | [7] |
| Phosphomannomutase 1 (PMM1) | α-D-Mannose-1-Phosphate | kcat/Km ≈ 10^5 M⁻¹s⁻¹ | - | Human | [8] |
| Phosphomannomutase 2 (PMM2) | α-D-Mannose-1-Phosphate | kcat/Km ≈ 10^5 M⁻¹s⁻¹ | - | Human | [8] |
| Mannose-1-Phosphate | - | Converts ~20x faster than glucose-1-phosphate | Human (recombinant) | [2][3] | |
| GDP-Mannose Pyrophosphorylase (GMPP) | - | - | - | - | - |
Table 2: Intracellular Concentrations of D-Mannose Metabolites
| Metabolite | Concentration | Cell/Tissue Type | Reference |
| D-Mannose (Plasma) | ~50 µM | Human | [9] |
| GDP-Mannose | 0.02 ± 0.01 mM | Human brain | [10] |
| 8.82 ± 3.02 pmol/10⁶ cells | PMM2-CDG patient PBMCs | [11] | |
| ~200-300 µM (in vitro synthesis) | - | [12] | |
| Mannose-6-Phosphate | <1 mM (inhibits NCMC) | Human | [13][14] |
Signaling Pathways Influenced by D-Mannose Metabolism
Recent research has highlighted the significant impact of D-mannose metabolism on key cellular signaling pathways, implicating it in processes beyond glycosylation and central carbon metabolism.
PI3K/Akt/mTOR Signaling Pathway
D-mannose has been shown to regulate lipid metabolism in hepatocytes by modulating the PI3K/Akt/mTOR signaling pathway . In the context of alcoholic liver disease, D-mannose supplementation can suppress the ethanol-induced activation of this pathway, leading to an anti-steatosis effect.[15][16][17] This suggests a potential therapeutic role for D-mannose in metabolic disorders. D-mannose has also been found to reduce adipogenesis by inhibiting the PI3K/AKT signaling pathway.[18]
TGF-β Signaling Pathway
D-mannose can induce the generation of regulatory T cells (Tregs) by enhancing transforming growth factor-beta (TGF-β) signaling .[19][20][21] This occurs through the activation of latent TGF-β, a process mediated by increased reactive oxygen species (ROS) and the upregulation of integrin αvβ8.[19][20][21] This immunomodulatory function of D-mannose opens avenues for its use in autoimmune and inflammatory conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of D-mannose metabolism. Below are outlines for key experimental protocols.
Hexokinase (HK) Activity Assay (Coupled Spectrophotometric)
This assay measures the phosphorylation of mannose to mannose-6-phosphate by coupling the reaction to the reduction of NADP⁺, which can be monitored spectrophotometrically at 340 nm.
Principle:
-
Hexokinase: D-Mannose + ATP → Mannose-6-Phosphate + ADP
-
Phosphomannose Isomerase (auxiliary enzyme): Mannose-6-Phosphate → Fructose-6-Phosphate
-
Phosphoglucose Isomerase (auxiliary enzyme): Fructose-6-Phosphate → Glucose-6-Phosphate
-
Glucose-6-Phosphate Dehydrogenase (coupling enzyme): Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺
Materials:
-
Tris-HCl buffer (pH 7.5)
-
ATP solution
-
MgCl₂ solution
-
NADP⁺ solution
-
D-Mannose solution
-
Phosphomannose Isomerase
-
Phosphoglucose Isomerase
-
Glucose-6-Phosphate Dehydrogenase
-
Cell or tissue lysate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and NADP⁺.
-
Add the auxiliary enzymes (phosphomannose isomerase and phosphoglucose isomerase) and the coupling enzyme (glucose-6-phosphate dehydrogenase).
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding the D-mannose solution.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADPH formation, which is proportional to the hexokinase activity.
For a detailed protocol, refer to assay kits from suppliers like Sigma-Aldrich (ab211103) or Cell Biolabs (MET-5018).[22][23]
Phosphomannose Isomerase (PMI) Activity Assay (Coupled Spectrophotometric)
This assay measures the isomerization of mannose-6-phosphate to fructose-6-phosphate.
Principle:
-
Phosphomannose Isomerase: Mannose-6-Phosphate → Fructose-6-Phosphate
-
Phosphoglucose Isomerase (auxiliary enzyme): Fructose-6-Phosphate → Glucose-6-Phosphate
-
Glucose-6-Phosphate Dehydrogenase (coupling enzyme): Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺
Materials:
-
HEPES buffer (pH 7.1)
-
MgCl₂ solution
-
NADP⁺ solution
-
D-Mannose-6-Phosphate solution
-
Phosphoglucose Isomerase
-
Glucose-6-Phosphate Dehydrogenase
-
Cell or tissue lysate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, and NADP⁺.
-
Add the auxiliary and coupling enzymes.
-
Add the cell or tissue lysate.
-
Start the reaction by adding D-mannose-6-phosphate.
-
Monitor the increase in absorbance at 340 nm.
-
The rate of NADPH production reflects the PMI activity.
For a detailed protocol, refer to publications such as Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort.[24]
Phosphomannomutase (PMM) Activity Assay (Coupled Spectrophotometric)
This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate.
Principle:
-
Phosphomannomutase: Mannose-1-Phosphate → Mannose-6-Phosphate
-
Phosphomannose Isomerase (auxiliary enzyme): Mannose-6-Phosphate → Fructose-6-Phosphate
-
Phosphoglucose Isomerase (auxiliary enzyme): Fructose-6-Phosphate → Glucose-6-Phosphate
-
Glucose-6-Phosphate Dehydrogenase (coupling enzyme): Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺
Materials:
-
HEPES buffer (pH 7.1)
-
MgCl₂ solution
-
NADP⁺ solution
-
D-Mannose-1-Phosphate solution
-
Glucose-1,6-bisphosphate (activator)
-
Phosphomannose Isomerase
-
Phosphoglucose Isomerase
-
Glucose-6-Phosphate Dehydrogenase
-
Cell or tissue lysate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, NADP⁺, and glucose-1,6-bisphosphate.
-
Add the auxiliary and coupling enzymes.
-
Add the cell or tissue lysate.
-
Initiate the reaction with D-mannose-1-phosphate.
-
Monitor the increase in absorbance at 340 nm.
-
The rate of NADPH formation is proportional to PMM activity.
For a detailed protocol, refer to publications like Abnormal synthesis of mannose 1-phosphate derived carbohydrates in carbohydrate-deficient glycoprotein syndrome type I fibroblasts with phosphomannomutase deficiency.[25]
GDP-Mannose Pyrophosphorylase (GMPP) Assay (HPLC-based)
This method directly measures the formation of GDP-mannose from mannose-1-phosphate and GTP.
Principle: The reaction mixture is incubated, and the product, GDP-mannose, is separated and quantified using high-performance liquid chromatography (HPLC).
Materials:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂ solution
-
Dithiothreitol (DTT)
-
D-Mannose-1-Phosphate solution
-
GTP solution
-
Purified GMPP enzyme or cell lysate
-
HPLC system with an anion-exchange column
-
UV detector (254 nm)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, mannose-1-phosphate, and GTP.
-
Add the enzyme source (purified GMPP or lysate).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by boiling or adding acid).
-
Centrifuge to remove precipitated protein.
-
Inject the supernatant onto the HPLC column.
-
Separate the nucleotides using an appropriate gradient.
-
Quantify the GDP-mannose peak area by monitoring absorbance at 254 nm and compare it to a standard curve.
For a detailed protocol, refer to publications such as Method for the determination of cellular levels of guanosine-5'-diphosphate-mannose based on a weak interaction with concanavalin A at low pH.[6]
Visualizations of Metabolic and Signaling Pathways
D-Mannose Metabolic Pathways
Caption: Core metabolic pathways of D-mannose in mammalian cells.
D-Mannose and PI3K/Akt/mTOR Signaling
Caption: D-Mannose inhibits the PI3K/Akt/mTOR pathway in hepatocytes.
D-Mannose and TGF-β Signaling
Caption: D-Mannose promotes Treg differentiation via TGF-β activation.
Conclusion
The metabolic pathways of D-mannose are at a critical juncture between energy metabolism and the intricate processes of glycosylation. Understanding the quantitative aspects of these pathways and the signaling networks they influence is paramount for leveraging D-mannose as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of D-mannose metabolism in mammalian cells. Further research into the precise regulation of these pathways will undoubtedly uncover new opportunities for therapeutic intervention in a range of diseases.
References
- 1. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 2. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphomannomutase - Wikipedia [en.wikipedia.org]
- 5. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for the determination of cellular levels of guanosine-5'-diphosphate-mannose based on a weak interaction with concanavalin A at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The structural basis of the molecular switch between phosphatase and mutase functions of human phosphomannomutase 1 under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 31 P-MRS of healthy human brain: Measurement of guanosine diphosphate mannose at 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted metabolomic evaluation of peripheral blood mononucleated cells from patients with PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mannose 6-, fructose 1-, and fructose 6-phosphates inhibit human natural cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]
- 18. D-mannose reduces adipogenesis by inhibiting the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. D-mannose induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. abcam.cn [abcam.cn]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
The Central Role of D-Mannose in N-Linked Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-linked glycosylation is a critical post-translational modification impacting protein folding, stability, trafficking, and function. This process is fundamentally dependent on the monosaccharide D-mannose. Mannose serves as a key building block for the dolichol-linked oligosaccharide (LLO) precursor, which is transferred en bloc to nascent polypeptides in the endoplasmic reticulum (ER). Furthermore, the mannose residues within the N-glycan structure are pivotal for the ER's quality control system, which ensures that only correctly folded proteins are trafficked out of the ER. Dysregulation of mannose metabolism or its incorporation into glycans leads to a class of severe multi-systemic disorders known as Congenital Disorders of Glycosylation (CDG). This technical guide provides an in-depth examination of the biochemical pathways involving D-mannose in N-linked glycosylation, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core processes through pathway and workflow diagrams.
D-Mannose Metabolism and Activation for Glycosylation
The journey of D-mannose from its entry into the cell to its incorporation into a glycoprotein is a multi-step enzymatic process. While cells can synthesize mannose from glucose, direct uptake of extracellular mannose is a highly efficient route for glycosylation.[1] In mammalian cells, the vast majority (95-98%) of intracellular mannose is catabolized for energy via glycolysis, with only about 2% being shunted into glycosylation pathways.[2]
The core pathway involves the conversion of D-mannose into two activated sugar donors: GDP-mannose and dolichol-phosphate-mannose (Dol-P-Man) .
-
Phosphorylation: Upon entering the cell, D-mannose is phosphorylated by Hexokinase (HK) to produce mannose-6-phosphate (Man-6-P).
-
Isomerization to Man-1-P: Phosphomannomutase 2 (PMM2) catalyzes the isomerization of mannose-6-phosphate to mannose-1-phosphate (Man-1-P).[3] This is a critical, regulated step; defects in PMM2 are the cause of PMM2-CDG (formerly CDG-Ia), the most common congenital disorder of glycosylation.[4]
-
Synthesis of GDP-Mannose: GDP-mannose pyrophosphorylase (GMPP) activates mannose-1-phosphate by reacting it with GTP to form GDP-mannose , the primary mannose donor for the initial steps of LLO synthesis on the cytosolic side of the ER.
-
Synthesis of Dol-P-Man: For steps occurring within the ER lumen, a lipid-linked mannose donor is required. Dolichol-phosphate-mannose (DPM) synthase , a multi-subunit enzyme complex, catalyzes the transfer of mannose from GDP-mannose to a lipid carrier, dolichol-phosphate (Dol-P), forming Dol-P-Man .[5]
The pathway is tightly regulated, with the fate of Man-6-P being a key branch point, determined by the relative activities of PMM2 (directing to glycosylation) and phosphomannose isomerase (MPI), which converts Man-6-P to fructose-6-phosphate for glycolysis.[2]
The Role of Mannose in Dolichol-Linked Oligosaccharide (LLO) Synthesis
The N-linked glycan is pre-assembled as a 14-sugar oligosaccharide (Glc₃Man₉GlcNAc₂) on a dolichol phosphate lipid carrier embedded in the ER membrane.[6] D-mannose is the most abundant monosaccharide in this precursor, accounting for nine of the fourteen residues. The assembly is a highly ordered process occurring on both the cytosolic and luminal faces of the ER membrane.
-
Cytosolic Phase: The synthesis begins on the cytosolic face of the ER. Two N-acetylglucosamine (GlcNAc) residues are added, followed by five mannose residues. These first five mannose units are transferred directly from GDP-mannose .
-
Translocation: The resulting Man₅GlcNAc₂-PP-Dol intermediate is flipped across the ER membrane into the lumen by a flippase.
-
Luminal Phase: Within the ER lumen, the LLO is completed by the addition of four more mannose residues and three terminal glucose residues. The mannose donor for this luminal phase is Dol-P-Man .[5]
-
Transfer to Protein: The completed Glc₃Man₉GlcNAc₂-PP-Dol precursor is transferred en bloc by the oligosaccharyltransferase (OST) complex to a specific asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide.[6]
Mannose as a Signal in ER Quality Control: The Calnexin/Calreticulin Cycle
Once transferred to the protein, the N-glycan acts as a signaling molecule for the ER's protein folding quality control machinery.[7] This process, known as the calnexin/calreticulin cycle, relies on the precise trimming of terminal glucose and specific mannose residues.
-
Glucose Trimming: Immediately after transfer, Glucosidase I and Glucosidase II remove the outer two of the three terminal glucose residues.[8]
-
Chaperone Binding: The resulting monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is recognized and bound by the lectin chaperones calnexin (CNX) and calreticulin (CRT) .[9] These chaperones prevent protein aggregation and assist in proper folding.
-
Release and Folding Check: Glucosidase II removes the final glucose, releasing the glycoprotein from CNX/CRT. At this point, the protein's folding status is assessed.
-
Correctly Folded: If the protein is properly folded, it is allowed to exit the ER and proceed to the Golgi for further processing.
-
Incorrectly Folded: If the protein remains misfolded, it is recognized by the enzyme UGGT (UDP-glucose:glycoprotein glucosyltransferase), which acts as a folding sensor. UGGT re-adds a single glucose residue, targeting the glycoprotein back to CNX/CRT for another folding attempt.[10]
-
-
Mannose Trimming and ERAD: If a protein fails to fold correctly after several cycles, it is targeted for degradation. ER α-1,2-mannosidases slowly trim mannose residues from the Man₉GlcNAc₂ structure.[11][12] The resulting Man₈GlcNAc₂ or Man₇GlcNAc₂ structures are recognized by other ER lectins (e.g., OS-9), which targets the terminally misfolded protein for ER-associated degradation (ERAD).[7][13]
Quantitative Data Summary
The efficient functioning of the N-linked glycosylation pathway depends on the concentration of substrates and the kinetic properties of its key enzymes.
Table 1: Kinetic Parameters of Key Enzymes in Mannose Metabolism
| Enzyme | Gene | Substrate(s) | K_m | V_max | Notes |
| Phosphomannomutase 2 | PMM2 | Mannose-1-Phosphate | - | - | Converts Man-1-P ~20x more rapidly than Glc-1-P.[14] |
| Phosphomannose Isomerase | MPI | Fructose-6-Phosphate | 0.15 mM[15] | 7.78 µmol/(min·mg)[15] | Catalyzes the reversible interconversion of Man-6-P and Fru-6-P.[16] |
| DPM Synthase | DPM1/2/3 | GDP-Mannose, Dol-P | 240 nM[17] | - | Km for GDP-mannose is comparable to the 690 nM reported for rat liver DPM synthase.[17] |
Table 2: Physiological Concentrations and Metabolic Flux
| Parameter | Value | Tissue/System | Notes |
| Plasma D-Mannose | ~50 µM[2] | Human Plasma | Primarily derived from N-glycan processing and diet.[2] |
| Mannose Flux to Glycosylation | ~2%[2] | Mammalian Cells | The remaining 95-98% is directed to glycolysis via MPI.[2] |
| Mannose Contribution to N-Glycans | Up to 75%[1] | Human Hepatoma Cells | Under physiological conditions, exogenous mannose is preferred over glucose-derived mannose.[1] |
| PMM2 Activity (Controls) | 0.34 - 2.58 nmol/min/mg | Human Lymphocytes | Activity is significantly lower in PMM2-CDG patients (0.02-0.18 nmol/min/mg).[18] |
| MPI Activity (Controls) | 7 - 20 nmol/min/mg protein | Human Leukocytes | Activity does not vary significantly with age or gender.[19] |
Key Experimental Protocols
Metabolic Labeling with [2-³H]Mannose and HPLC Analysis
This method is used to track the synthesis and processing of N-linked glycans on glycoproteins.[20]
Protocol Outline:
-
Cell Culture: Grow cells (e.g., fibroblasts, HEK 293) to near confluency.
-
Starvation: Incubate cells in a glucose-free medium to deplete endogenous sugar pools.
-
Pulse Labeling: Replace the starvation medium with a glucose-free medium containing [2-³H]mannose (e.g., 400 µCi) and incubate for a defined period (e.g., 1 hour) to label newly synthesized glycans.[20]
-
Chase: (Optional) Remove the labeling medium and replace it with a complete medium containing non-radioactive sugars. Collect cells at various time points to track the processing (trimming) of the labeled glycans.
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the glycoprotein of interest.
-
Glycan Release: Treat the immunoprecipitated protein with an enzyme like PNGase F or Endo H to cleave the N-linked glycans from the protein.
-
HPLC Separation: Separate the released radiolabeled oligosaccharides by high-performance liquid chromatography (HPLC). The separation is based on the size of the glycan (i.e., the number of mannose/glucose residues).
-
Detection and Quantification: Collect HPLC fractions and measure radioactivity using a scintillation counter. Plot counts per minute (cpm) against fraction number to generate a chromatogram. The amount of each glycan species (e.g., Man₉GlcNAc₂, Man₈GlcNAc₂) can be quantified.[20]
PMM and MPI Enzyme Activity Assays
Enzyme activity for PMM2 and MPI is often measured in patient-derived cells (leukocytes or fibroblasts) to diagnose CDGs. A coupled spectrophotometric assay is commonly used.[19][21]
Principle: The product of the PMM or MPI reaction (Mannose-6-Phosphate or Fructose-6-Phosphate) is converted through a series of enzymatic reactions that ultimately reduce NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH production is proportional to the enzyme activity.
Protocol Outline (PMM2 Assay):
-
Sample Preparation: Isolate leukocytes or culture fibroblasts from the patient and a healthy control. Prepare a cell extract (lysate).[19]
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl₂, the substrate (Mannose-1-Phosphate), and an activator (Glucose-1,6-bisphosphate).[19]
-
Coupling Enzymes: Add the coupling enzymes to the mixture:
-
Initiation and Measurement: Add the cell extract to the reaction mixture to start the reaction. Measure the rate of increase in absorbance at 340 nm using a spectrophotometer, typically in a 96-well plate reader for high-throughput analysis.[21]
-
Calculation: Calculate the specific enzyme activity (e.g., in nmol/min/mg of protein) based on the rate of NADPH formation and the protein concentration of the cell extract.
Note: The MPI assay follows a similar principle but starts with Mannose-6-Phosphate as the substrate and requires fewer coupling enzymes.[19]
Diagnosis of CDG by Transferrin Isoelectric Focusing (TfIEF)
This is the gold-standard screening test for N-linked glycosylation disorders.[22] Transferrin, a serum protein, has two N-linked glycan chains that are normally capped with sialic acid residues. In many CDGs, incomplete LLO synthesis leads to one or both glycosylation sites being unoccupied. This loss of complete, negatively charged glycan chains alters the isoelectric point (pI) of the transferrin isoforms, which can be detected by isoelectric focusing.[23][24]
Protocol Outline:
-
Sample Collection: Obtain a serum sample from the patient.
-
Iron Saturation: Treat the serum sample with an iron solution to ensure all transferrin molecules are saturated with iron, which eliminates charge variability from this source.
-
Isoelectric Focusing (IEF): Load the treated sample onto an IEF gel, which contains a stable pH gradient.
-
Electrophoresis: Apply an electric current. Proteins migrate through the gel until they reach the pH that matches their isoelectric point (pI), at which point they have no net charge and stop moving.
-
Staining and Analysis: Stain the gel (e.g., with Coomassie blue) to visualize the protein bands.
-
Normal Pattern: Shows a dominant band corresponding to tetra-sialo-transferrin (fully glycosylated).
-
CDG Type I Pattern: Shows a characteristic increase in di-sialo and a-sialo-transferrin bands, corresponding to transferrin molecules missing one or both N-glycan chains, respectively.[22]
-
CDG Type II Pattern: Shows different abnormal patterns due to defects in glycan processing rather than LLO assembly.[24]
-
Conclusion
D-mannose is indispensable for N-linked glycosylation, serving not only as a primary structural component of the N-glycan but also as a critical signaling molecule in protein quality control. Its metabolic pathway is a key area of interest for understanding and diagnosing Congenital Disorders of Glycosylation. The experimental techniques outlined here—metabolic labeling, enzyme assays, and transferrin analysis—are foundational tools for researchers and clinicians in this field. A thorough understanding of these processes is essential for the development of therapeutic strategies, such as mannose supplementation for certain CDG subtypes, aimed at correcting defects in this vital cellular pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A mutant of phosphomannomutase1 retains full enzymatic activity, but is not activated by IMP: Possible implications for the disease PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-linked glycosylation and homeostasis of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of glycosidases in mammalian glycoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein quality control in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 17. embopress.org [embopress.org]
- 18. researchgate.net [researchgate.net]
- 19. Leukocyte Phosphomannomutase and Phosphomannose Isomerase Activity in an Indian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repository.usmf.md [repository.usmf.md]
- 23. Transferrin Electrophoresis for diagnosis of CDGs (Also known as: Transferrin isoelectric focusing, TfIEF) [heftpathology.com]
- 24. southtees.nhs.uk [southtees.nhs.uk]
The intricate journey of D-mannose into the cell: A technical guide to uptake and transport mechanisms
For researchers, scientists, and drug development professionals, understanding the cellular uptake and transport of D-mannose is critical for harnessing its therapeutic potential. This in-depth technical guide delineates the core mechanisms governing D-mannose's entry into cells, its subsequent metabolic fate, and the signaling pathways it modulates.
D-mannose, a C-2 epimer of glucose, plays a crucial role in various physiological processes, including protein glycosylation and immune regulation.[1][2] Its entry into the cellular environment is a multi-faceted process, primarily mediated by two major classes of transporters: the facilitated glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). While it shares these transporters with glucose, the kinetics and specificity of D-mannose transport exhibit unique characteristics.[3][4]
Mechanisms of Cellular Uptake
D-mannose traverses the cell membrane through two principal mechanisms: facilitated diffusion and secondary active transport.
Facilitated Diffusion via GLUT Transporters
The transport of D-mannose into many cell types occurs via facilitated diffusion, a passive process driven by the concentration gradient of the sugar. This is primarily mediated by members of the solute carrier family 2 (SLC2A), commonly known as GLUT transporters.[3][5] While most GLUT transporters can accommodate D-mannose, the affinity for mannose is generally lower than for glucose.[6]
However, there is evidence suggesting the existence of a more specific, high-affinity mannose transporter that is not as readily competed by glucose.[7] This putative transporter is characterized by a lower uptake constant (Kuptake) compared to the millimolar range typical for glucose transport via GLUTs.[7] Further research is needed to definitively identify and characterize this specific transporter.
Sodium-Dependent Co-transport via SGLT Transporters
In addition to facilitated diffusion, D-mannose can be actively transported into cells against its concentration gradient through secondary active transport. This process is coupled to the co-transport of sodium ions (Na+) and is mediated by members of the solute carrier family 5 (SLC5A), or SGLT transporters.[8][9] This mechanism is particularly prominent in the epithelial cells of the small intestine and the renal tubules.[8][10]
Notably, SGLT4 (encoded by the SLC5A9 gene) has been identified as a key transporter with a higher affinity for D-mannose than for glucose, suggesting a significant role in the intestinal absorption and renal reabsorption of mannose.[11][12][13]
Quantitative Analysis of D-mannose Transport
The efficiency and kinetics of D-mannose transport can be quantified by determining the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters vary depending on the transporter involved and the cell type.
| Transporter/System | Cell Type/Tissue | Km/Kuptake | Vmax | Reference(s) |
| Putative Mannose-Specific Transporter | Various mammalian cell lines | 30-70 µM | Sufficient for glycoprotein synthesis | [7] |
| GLUT1 | Human erythrocytes, HL-60 cells | 6 mM | Not specified | Not specified |
| GLUT2 | Not specified | 125 mM | Not specified | [6] |
| SGLT4 | COS-7 cells expressing human SGLT4 | 2.6 mM (for AMG, inhibited by mannose) | Not specified | [14] |
Note: AMG (α-methyl-D-glucopyranoside) is a non-metabolizable glucose analog used to study SGLT activity. Data for Vmax is often not explicitly stated in the initial literature and can vary significantly based on experimental conditions.
Experimental Protocols for Studying D-mannose Transport
The investigation of D-mannose uptake and transport relies on a set of established experimental protocols. Below are detailed methodologies for two key assays.
Radiolabeled D-mannose Uptake Assay in Adherent Cells
This assay measures the uptake of radiolabeled D-mannose into cultured cells, providing insights into transport kinetics and the effects of inhibitors.
Materials:
-
Adherent cells cultured in 24-well plates
-
D-[2-³H]-mannose or D-[¹⁴C]-mannose
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Inhibitors (e.g., phloretin, phloridzin, cytochalasin B, unlabeled D-glucose, unlabeled D-mannose)
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubation: Add 500 µL of HBSS to each well. For inhibition studies, add the desired concentration of inhibitor and pre-incubate for 15-30 minutes at 37°C.
-
Initiation of Uptake: To start the transport assay, add a known concentration of radiolabeled D-mannose (e.g., 1 µCi/mL) to each well.
-
Incubation: Incubate the plates for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS containing a high concentration of unlabeled D-mannose (e.g., 10 mM) to displace any non-specifically bound radiolabel.
-
Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the rate of uptake and determine Km and Vmax values by performing the assay with varying concentrations of radiolabeled D-mannose.
Vesicular Transport Assay using Brush Border Membrane Vesicles (BBMVs)
This in vitro method allows for the study of transport across the apical membrane of epithelial cells, isolated from the influence of cellular metabolism.
Materials:
-
Fresh or frozen small intestine or kidney cortex tissue
-
Homogenization buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.4)
-
MgCl₂ solution
-
Uptake buffer (e.g., 100 mM mannitol, 100 mM NaCl or KCl, 20 mM HEPES-Tris, pH 7.4)
-
Radiolabeled D-mannose
-
Inhibitors
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
BBMV Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Add MgCl₂ to a final concentration of 10 mM to selectively aggregate non-brush border membranes.
-
Centrifuge at a low speed to pellet the aggregated membranes.
-
Collect the supernatant containing the BBMVs and centrifuge at a high speed to pellet the vesicles.
-
Resuspend the BBMV pellet in the appropriate uptake buffer.
-
-
Transport Assay:
-
Pre-load the BBMVs with an intravesicular buffer (e.g., containing KCl).
-
Initiate the transport by mixing a small volume of the BBMV suspension with the uptake buffer containing radiolabeled D-mannose and any inhibitors. The uptake buffer will typically contain NaCl to create a sodium gradient.
-
Incubate for a defined period at room temperature or 37°C.
-
Terminate the uptake by adding a large volume of ice-cold stop solution (e.g., uptake buffer without radiolabel).
-
Rapidly filter the mixture through a nitrocellulose filter to trap the vesicles.
-
Wash the filter with additional ice-cold stop solution to remove any external radiolabel.
-
-
Quantification:
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the amount of D-mannose transported into the vesicles per unit of protein over time.
-
Signaling Pathways Modulated by D-mannose
Beyond its role in glycosylation, D-mannose actively participates in cellular signaling, particularly in the context of the immune system.
Induction of Regulatory T cells (Tregs)
D-mannose has been shown to promote the differentiation of naive T cells into immunosuppressive Tregs.[2] This process is initiated by the uptake of D-mannose, which leads to an increase in fatty acid oxidation and subsequent production of reactive oxygen species (ROS). Both ROS and the upregulation of integrin αvβ8 contribute to the activation of latent transforming growth factor-beta (TGF-β), a key cytokine for Treg differentiation.[2][8]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Proteomic analysis of brush-border membrane vesicles isolated from purified proximal convoluted tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. D-mannose suppresses macrophage IL-1β production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of brush border membrane vesicles from fresh and frozen bovine intestine for nutrient uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The action of inhibitors of sugar transport phlorizin, phloretin and cytochalasin B in model systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. D-mannose suppresses macrophage IL-1β production | CiNii Research [cir.nii.ac.jp]
A Comparative Analysis of the Biological Activities of D-Mannose and L-Mannose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the biological activities of D-mannose and its stereoisomer, L-mannose. D-mannose, a naturally occurring monosaccharide, is an active participant in mammalian metabolism, playing crucial roles in glycosylation, immune modulation, and cellular signaling. In stark contrast, L-mannose is largely biologically inert in mammals due to the high stereospecificity of cellular transporters and metabolic enzymes. This document details the metabolic pathways, cellular uptake mechanisms, and receptor interactions of both isomers, supported by quantitative data where available. Furthermore, it provides detailed experimental protocols for the key assays used to elucidate these differences and visualizes critical pathways and experimental workflows using Graphviz diagrams.
Introduction: The Stereochemical Dichotomy of Mannose
D-mannose and L-mannose are epimers of glucose, differing in the stereochemical configuration of the hydroxyl group at the C2 position. While sharing the same chemical formula, this seemingly minor structural variance leads to profoundly different biological activities. D-mannose is a naturally occurring sugar found in various fruits and is also synthesized endogenously from glucose. It serves as a vital precursor for the synthesis of glycoproteins and glycolipids, and has demonstrated therapeutic potential in the prevention of recurrent urinary tract infections (UTIs) and in the management of certain congenital disorders of glycosylation (CDGs).
Conversely, L-mannose is not naturally abundant in biological systems and is not metabolized by human enzymes, which exhibit strict chiral specificity. This inherent biological inactivity renders L-mannose primarily a tool for biochemical research, often used as a negative control to study the stereospecificity of biological processes. This guide will delve into the molecular basis for these differences, presenting a detailed comparison of their interactions with key biological components.
Comparative Biological Activity
The biological divergence of D- and L-mannose stems from the stereospecificity of proteins that interact with monosaccharides, including cellular transporters, enzymes, and receptors.
Cellular Uptake and Transport
D-mannose is transported into mammalian cells via facilitated diffusion through hexose transporters of the SLC2A family (GLUTs). While not having a dedicated transporter, studies have shown a specific uptake mechanism for D-mannose with a Kuptake of approximately 30-70 µM. In contrast, L-mannose is not efficiently absorbed by intestinal glucose transporters like GLUT5, and its cellular uptake is negligible. This initial checkpoint significantly limits any potential biological activity of L-mannose.
Metabolism: A Tale of Two Isomers
Once inside the cell, D-mannose is readily integrated into metabolism. It is first phosphorylated by hexokinase (HK) to D-mannose-6-phosphate. This intermediate can then be either isomerized to fructose-6-phosphate by phosphomannose isomerase (PMI) to enter glycolysis or converted to D-mannose-1-phosphate by phosphomannomutase (PMM2) to serve as a precursor for glycosylation pathways.
Mammalian hexokinases exhibit a high affinity for D-mannose. For instance, hexokinase from bloodstream forms of Trypanosoma brucei gambiense has a Km of 155.8 µM for D-mannose. In contrast, due to the stereospecificity of the enzyme's active site, L-mannose is not a substrate for hexokinase and thus cannot enter the metabolic pathways. Similarly, phosphomannose isomerase is specific for the D-isomer of mannose-6-phosphate.
Role in Glycosylation
D-mannose is a cornerstone of N-linked glycosylation, a critical post-translational modification of proteins. It is the precursor for the synthesis of dolichol-phosphate-mannose, the mannosyl donor for the growing glycan chain. The availability of D-mannose is therefore essential for the proper folding, stability, and function of a vast array of proteins. L-mannose, being metabolically inert, does not participate in these glycosylation processes.
Receptor Binding and Signaling
D-mannose and its derivatives are recognized by various cell surface receptors, most notably the mannose receptor (CD206) , a C-type lectin primarily expressed on macrophages and dendritic cells. This interaction is crucial for innate immunity, mediating the recognition and phagocytosis of pathogens expressing mannose-containing glycans on their surface. The binding of D-mannose to these receptors can also trigger intracellular signaling cascades, leading to immunomodulatory effects. For example, D-mannose has been shown to suppress macrophage activation and IL-1β production. L-mannose, due to its different stereochemistry, does not bind to the mannose receptor and therefore does not elicit these signaling events.
Another significant interaction of D-mannose is with the FimH adhesin on the pili of uropathogenic Escherichia coli (UPEC). By binding to FimH, D-mannose competitively inhibits the adhesion of bacteria to the urothelial cells, preventing colonization and subsequent infection. This mechanism forms the basis for its use in preventing recurrent UTIs. L-mannose does not exhibit this inhibitory effect.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the biological interactions of D-mannose and L-mannose. It is important to note that quantitative data for L-mannose is scarce, a direct consequence of its biological inactivity.
Table 1: Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Citation |
| Hexokinase | D-Mannose | 155.8 | 0.93 | Trypanosoma brucei gambiense | |
| Hex |
The Enzymatic Synthesis of D-Mannose: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of biocatalytic routes for the production of D-mannose from alternative monosaccharide feedstocks, detailing enzymatic pathways, experimental protocols, and quantitative comparisons to guide research and development in the pharmaceutical and biotechnological sectors.
D-Mannose, a C-2 epimer of D-glucose, is a naturally occurring monosaccharide with significant and expanding applications in the pharmaceutical and nutraceutical industries. Notably, it is recognized for its role in preventing urinary tract infections and its potential implications in glycosylation-related therapeutic strategies. Traditional methods for D-mannose production, such as extraction from plant biomass (e.g., palm kernel) and chemical synthesis, often face challenges related to low yields, high costs, and environmental concerns[1]. Consequently, enzymatic synthesis has emerged as a highly promising alternative, offering superior specificity, milder reaction conditions, and a more sustainable manufacturing footprint.[1]
This technical guide provides a comprehensive overview of the core enzymatic strategies for synthesizing D-mannose from other abundant and cost-effective monosaccharides, primarily D-fructose and D-glucose. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the key enzymes, their catalytic mechanisms, and practical experimental protocols. All quantitative data are summarized in structured tables for straightforward comparison, and key pathways and workflows are visualized through diagrams to facilitate comprehension.
Enzymatic Pathways for D-Mannose Synthesis
The enzymatic production of D-mannose predominantly relies on two types of reactions: isomerization and epimerization.[1] Several key enzymes have been identified and characterized for their efficacy in these conversions.
Isomerization of D-Fructose to D-Mannose
The isomerization of the ketose D-fructose to the aldose D-mannose is a direct and widely explored route. Two main classes of isomerases are employed for this purpose.
-
D-Mannose Isomerase (MIase, EC 5.3.1.7): This enzyme specifically catalyzes the reversible isomerization between D-fructose and D-mannose.[2] The equilibrium of this reaction typically favors D-fructose, with the ratio of D-mannose to D-fructose being approximately 25:75 to 35:65.[3][4]
-
D-Lyxose Isomerase (LIase, EC 5.3.1.15): While its primary substrate is D-lyxose, many D-lyxose isomerases exhibit broad substrate specificity and can effectively catalyze the isomerization of D-fructose to D-mannose.[5] Thermostable D-LIases are of particular interest for industrial applications to enhance reaction rates and minimize microbial contamination.[5]
Epimerization and Isomerization from D-Glucose
D-glucose, being the most abundant and inexpensive monosaccharide, is an attractive starting material for D-mannose production.
-
Cellobiose 2-Epimerase (CEase, EC 5.1.3.11): This enzyme catalyzes the epimerization of the C-2 position of various aldoses. Notably, cellobiose 2-epimerase from sources like Caldicellulosiruptor saccharolyticus can directly convert D-glucose to D-mannose.[6] This enzyme can also exhibit isomerization activity, producing some D-fructose as a byproduct.[6]
-
Coupled Enzyme System: D-Glucose Isomerase and D-Lyxose Isomerase: A highly effective one-pot synthesis strategy involves the co-expression of D-glucose isomerase (GI) and D-lyxose isomerase (LI) in a microbial host such as Escherichia coli.[7][8] In this system, D-glucose is first isomerized to D-fructose by GI, and the resulting D-fructose is then immediately converted to D-mannose by LI.[7][8] This sequential reaction pulls the overall equilibrium towards the formation of D-mannose.[7][8]
Phosphorylated Intermediate Pathway
An alternative route involves phosphorylated sugars, which are common intermediates in cellular metabolism.
-
Mannose-6-Phosphate Isomerase (M6PI or PMI, EC 5.3.1.8): This enzyme facilitates the interconversion of D-mannose-6-phosphate (M6P) and D-fructose-6-phosphate (F6P).[9] In a synthetic pathway, D-glucose can be converted to D-glucose-6-phosphate and then to D-fructose-6-phosphate through glycolysis enzymes. M6PI can then be used to produce D-mannose-6-phosphate, which would subsequently be dephosphorylated to yield D-mannose.
Quantitative Data on Enzymatic D-Mannose Synthesis
The efficiency of D-mannose production is highly dependent on the choice of enzyme, its source, and the specific reaction conditions. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Isomerization of D-Fructose to D-Mannose
| Enzyme | Source Organism | Substrate Conc. (g/L) | Temp (°C) | pH | Cofactor | Conversion/Yield | Productivity (g/L/h) | Reference |
| D-Mannose Isomerase | Pseudomonas syringae | 100 | 45 | 7.5 | - | 25% | - | [10] |
| D-Mannose Isomerase | Bacillus subtilis (recombinant) | 500 | - | - | - | 27.75% | 23.12 | [11] |
| D-Mannose Isomerase | Bacillus subtilis (recombinant) | 600 | - | - | - | 27.22% | 27.22 | [11] |
| D-Lyxose Isomerase | Providencia stuartii | 300 | 35 | 7.5 | 1 mM Mn²⁺ | 25% | 75 | [12] |
| D-Lyxose Isomerase | Thermosinus sp. (recombinant) | 400 | 60 | 6.5 | - | 25.4% | 11.28 | [1] |
| D-Lyxose Isomerase | Bacillus velezensis | 500 | 55 | 6.5 | 0.1 mM Co²⁺ | ~22% | 18.46 | [5] |
| D-Lyxose Isomerase (mutant) | Caldanaerobius polysaccharolyticus | 600 | 65 | 6.5 | 1 mM Mn²⁺ | ~26% (after 24h) | ~6.5 | [13] |
Table 2: Conversion of D-Glucose to D-Mannose
| Enzyme(s) | Source Organism(s) | Substrate Conc. (g/L) | Temp (°C) | pH | Cofactor(s) | D-Mannose Yield (g/L) | Reaction Time (h) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Cellobiose 2-Epimerase | Caldicellulosiruptor saccharolyticus | 500 | 75 | 7.5 | - | 75 | 3 |[6] | | D-Glucose Isomerase & D-Lyxose Isomerase (co-expressed) | Acidothermus cellulolyticus & Thermosediminibacter oceani | 400 | 65 | 6.5 | Co²⁺ | 60 | 8 |[7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of D-mannose.
Protocol for D-Mannose Production using Co-expressed D-Glucose Isomerase and D-Lyxose Isomerase in E. coli
This protocol is based on the one-pot conversion of D-glucose to D-mannose using whole-cell catalysts.[7][8]
1. Recombinant Strain Construction:
- Synthesize the genes for D-glucose isomerase (e.g., from Acidothermus cellulolyticus) and D-lyxose isomerase (e.g., from Thermosediminibacter oceani) with codon optimization for E. coli.
- Clone the synthesized genes into a suitable co-expression vector (e.g., pETDuet-1) to generate the recombinant plasmid.
- Transform the recombinant plasmid into an expression host strain, such as E. coli BL21(DE3).
2. Cultivation and Induction:
- Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
- Transfer the overnight culture into a larger volume of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 25°C) for 12-16 hours.
3. Whole-Cell Biocatalysis:
- Harvest the induced cells by centrifugation (e.g., 6000 x g for 10 min at 4°C).
- Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.5) and resuspend to a desired cell density.
- Prepare the reaction mixture containing:
- D-glucose: 400 g/L
- Phosphate buffer (50 mM, pH 6.5)
- CoCl₂: 1 mM
- Resuspended whole cells.
- Incubate the reaction mixture at 65°C with gentle agitation for up to 8 hours.
4. Product Analysis:
- Periodically take samples from the reaction mixture.
- Terminate the enzymatic reaction by boiling the sample for 10 minutes.
- Centrifuge the sample to remove cell debris.
- Analyze the supernatant for the concentrations of D-glucose, D-fructose, and D-mannose using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a carbohydrate analysis column) and a refractive index detector.
Protocol for D-Mannose Production using Cellobiose 2-Epimerase
This protocol describes the direct conversion of D-glucose to D-mannose using a purified recombinant enzyme.[6]
1. Enzyme Expression and Purification:
- Clone the gene for cellobiose 2-epimerase (e.g., from Caldicellulosiruptor saccharolyticus) into an expression vector with a purification tag (e.g., His-tag).
- Express the protein in E. coli as described in Protocol 3.1.
- Lyse the harvested cells (e.g., by sonication) and centrifuge to obtain a cell-free extract.
- Purify the recombinant enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
- Dialyze the purified enzyme against a suitable storage buffer.
2. Enzymatic Reaction:
- Prepare the reaction mixture in a final volume as desired:
- D-glucose: 500 g/L
- Phosphate buffer (e.g., 50 mM, pH 7.5)
- Purified cellobiose 2-epimerase.
- Incubate the reaction at 75°C for 3 hours.
3. Product Quantification:
- Terminate the reaction and analyze the product composition (D-glucose, D-mannose, and D-fructose) by HPLC as described in Protocol 3.1.
General Protocol for D-Mannose Quantification using Coupled Enzymatic Assay
This method allows for the specific quantification of D-mannose in a mixture of hexoses.[14][15]
1. Reagents and Enzymes:
- Hexokinase (HK)
- Phosphomannose isomerase (PMI)
- Phosphoglucose isomerase (PGI)
- Glucose-6-phosphate dehydrogenase (G6PDH)
- ATP (adenosine triphosphate)
- NADP⁺ (nicotinamide adenine dinucleotide phosphate)
- Reaction buffer (e.g., HEPES or Tris-HCl buffer)
2. Assay Procedure:
- Prepare a reaction mixture containing the sample, reaction buffer, ATP, and NADP⁺.
- Step 1 (Glucose and Fructose Quantification): Add HK, PGI, and G6PDH to the mixture. The following reactions occur:
- D-Glucose + ATP --(HK)--> D-Glucose-6-P + ADP
- D-Fructose + ATP --(HK)--> D-Fructose-6-P + ADP
- D-Fructose-6-P <--(PGI)--> D-Glucose-6-P
- D-Glucose-6-P + NADP⁺ --(G6PDH)--> D-Gluconate-6-P + NADPH + H⁺
- Incubate until the reaction is complete and measure the absorbance at 340 nm (A₁). This absorbance corresponds to the amount of NADPH produced from the initial glucose and fructose.
- Step 2 (Mannose Quantification): Add PMI to the cuvette. The following reactions occur:
- D-Mannose + ATP --(HK)--> D-Mannose-6-P + ADP
- D-Mannose-6-P <--(PMI)--> D-Fructose-6-P
- The newly formed F-6-P is converted to G-6-P by PGI and then oxidized by G6PDH, producing more NADPH.
- Incubate until the reaction is complete and measure the final absorbance at 340 nm (A₂).
- The increase in absorbance (A₂ - A₁) is proportional to the amount of D-mannose in the sample.
3. Calculation:
- Calculate the concentration of D-mannose using a standard curve prepared with known concentrations of D-mannose.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key enzymatic pathways and a general experimental workflow.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. Conversion of mannose to fructose by immobilized mannose isomerase from Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of a d-Mannose Isomerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5240717A - Process for mannose and mannose isomerase production using mannose isomerase-producing pseudomonas - Google Patents [patents.google.com]
- 5. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus and its application in the production of mannose from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of d-mannose from d-glucose by co-expression of d-glucose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recombinant Human Mannose-6-phosphate isomerase Protein – enQuire BioReagents [enquirebio.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. [Efficient whole-cell biosynthesis of D-mannose by recombinant Bacillus subtilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineering the thermostability of d-lyxose isomerase from Caldanaerobius polysaccharolyticus via multiple computer-aided rational design for efficient synthesis of d-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic determination of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to D-mannose Concentration in Human Plasma and Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-mannose concentrations in human plasma and tissues, methods for its quantification, and its role in cellular signaling. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.
D-mannose Concentration in Human Plasma and Tissues
D-mannose is a naturally occurring C-2 epimer of glucose that plays a role in glycoprotein synthesis and immune modulation.[1] Its concentration in human plasma is tightly regulated, and alterations in its levels have been associated with certain disease states.
Plasma Concentrations
Endogenous D-mannose levels in the plasma of healthy individuals are significantly lower than glucose concentrations.[2] Studies utilizing various analytical methods have established a physiological range for plasma D-mannose. Oral supplementation can transiently increase these levels in a dose-dependent manner.
| Condition | Mean Concentration (μg/mL) | Concentration Range/Standard Deviation | Method of Quantification |
| Healthy Individuals | 9.93 | ± 3.37 | HPLC-MS/MS[3] |
| - | 50 - 100 μM | Not specified[4] | |
| - | ~50 μM | Not specified[4][5] | |
| 7.0 | ± 2.2 | Gas Chromatography-Mass Spectrometry (GC-MS)[3] | |
| Patients with Type 2 Diabetes | 23.47 | ± 6.19 | HPLC-MS/MS[6][3] |
| 21.3 | ± 10.5 | Not specified[3] | |
| Post-Oral Administration (<0.2g/kg) | - | 3 to 10-fold increase from baseline | Not specified[4] |
Following oral ingestion, D-mannose is absorbed in the upper intestine, with peak plasma concentrations reached within 60 to 90 minutes.[7] The plasma half-life of D-mannose is approximately 4 hours, with levels returning to baseline within 8 hours.[8]
Tissue Distribution and Concentrations
Quantitative data on endogenous D-mannose concentrations in specific human tissues are limited in the available literature, with some sources describing them as being at "trace levels".[8][9] However, upon exogenous administration, D-mannose is distributed and incorporated into glycoproteins in various tissues. Within the first hour of supplementation, absorbed D-mannose is predominantly found in the liver (70%), intestine (11%), and serum (15%), with less than 10% appearing in the kidneys.[7]
Experimental Protocols for D-mannose Quantification
Accurate quantification of D-mannose in biological matrices is challenged by the presence of high concentrations of its epimer, glucose. Several methods have been developed to overcome this, with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) being a highly selective and sensitive approach.
Quantification of D-mannose in Human Plasma by HPLC-MS/MS
This method allows for the accurate measurement of D-mannose, distinguishing it from other hexoses.
2.1.1. Sample Preparation
-
Protein Precipitation: To 50 μL of plasma sample, add an internal standard (e.g., ¹³C₆-D-mannose). Precipitate proteins by adding 100 μL of acetonitrile.[10]
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds to ensure thorough mixing. Centrifuge at high speed (e.g., 20,800 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Collection and Evaporation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.[10]
-
Reconstitution: Reconstitute the dried residue in a suitable solvent, such as 0.1% formic acid in water, for injection into the LC-MS/MS system.[10]
2.1.2. Liquid Chromatography
-
Column: A column capable of separating sugar isomers is crucial. A SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 x 7.8 mm, 9 μm) has been shown to be effective.[10]
-
Mobile Phase: Isocratic elution with 100% HPLC water.[10]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[10]
-
Column Temperature: The column is often heated (e.g., to 80°C) to improve peak shape and resolution.[10]
2.1.3. Tandem Mass Spectrometry
-
Ionization: Negative ion electrospray ionization (ESI-) is commonly used.[10]
-
Detection: Selected Reaction Monitoring (SRM) is employed for quantification. The precursor to product ion transitions for D-mannose (m/z 179 → 59) and its stable isotope-labeled internal standard (e.g., ¹³C₆-D-mannose, m/z 185 → 92) are monitored.[10]
Enzymatic Assay for D-mannose in Serum
This method provides an alternative to chromatography-based techniques.
2.2.1. Principle
-
Glucose Removal: The high concentration of glucose in serum is first removed by selectively converting it to glucose-6-phosphate using the enzyme glucokinase.[11][12]
-
Anion Exchange Chromatography: The negatively charged glucose-6-phosphate is then removed using a simple anion-exchange spin column.[11][12]
-
D-mannose Quantification: The remaining D-mannose in the sample is then assayed using a series of coupled enzymatic reactions that lead to a spectrophotometrically detectable product.[11][12]
Signaling Pathways and Metabolic Fate of D-mannose
D-mannose is not only a structural component of glycoproteins but also an active signaling molecule that can modulate immune responses.
Metabolic Fate of D-mannose
Upon entering the cell, D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate. This intermediate can then enter one of two main pathways: conversion to fructose-6-phosphate by mannose phosphate isomerase for use in glycolysis, or conversion to mannose-1-phosphate, which is a precursor for the synthesis of activated mannose donors used in glycosylation reactions.[4]
Caption: Metabolic fate of D-mannose.
D-mannose-Induced Regulatory T-cell Generation
D-mannose has been shown to promote the differentiation of naive CD4+ T-cells into regulatory T-cells (Tregs). This immunomodulatory effect is mediated through the activation of transforming growth factor-beta (TGF-β).[13]
Caption: D-mannose signaling in T-cell differentiation.
Experimental Workflow for D-mannose Quantification
The following diagram outlines the key steps in the quantification of D-mannose in plasma samples using HPLC-MS/MS.
Caption: HPLC-MS/MS workflow for D-mannose analysis.
References
- 1. Role of D-mannose in urinary tract infections – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocolforlife.com [protocolforlife.com]
- 8. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [frontiersin.org]
- 10. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of D-Mannose in Biological Samples using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[1] Altered levels of D-mannose in biological fluids have been associated with various pathological conditions, including congenital disorders of glycosylation, diabetes, and certain types of cancer, making its accurate quantification a significant area of interest in clinical and biomedical research.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with various detection methods offers a robust and sensitive platform for the determination of D-mannose concentrations in complex biological matrices such as plasma and serum.[4][5][6][7]
This document provides detailed application notes and protocols for the quantification of D-mannose in biological samples using HPLC with Mass Spectrometry (MS), Ultraviolet (UV), and Fluorescence (FLD) detection.
General Experimental Workflow
The general workflow for the analysis of D-mannose in biological samples involves several key steps, from sample collection and preparation to chromatographic separation and detection, followed by data analysis.
Caption: General workflow for D-mannose quantification.
Method 1: HPLC-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of D-mannose, often considered the gold standard. It can distinguish D-mannose from its epimers, such as glucose, which is crucial given the high abundance of glucose in biological samples.[4][8]
Protocol: Quantification of D-Mannose in Human Serum/Plasma by LC-MS/MS
This protocol is adapted from validated methods for the analysis of D-mannose in human serum and plasma.[4][8]
1. Materials and Reagents:
-
D-(+)-mannose (≥99.5% pure)
-
D-mannose-13C6 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
2. Preparation of Standards and Quality Controls (QC):
-
Prepare stock solutions of D-mannose (e.g., 10 mg/mL) and D-mannose-13C6 (IS, e.g., 4 mg/mL) in water.
-
Prepare a series of working standard solutions by diluting the D-mannose stock solution with water.
-
Spike the working standards into a surrogate blank matrix (e.g., 4% BSA in PBS) to create calibration standards with a concentration range of 1-50 µg/mL.[4]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 2.5, 10, and 40 µg/mL) in the same manner.[4]
3. Sample Preparation:
-
To 50 µL of serum/plasma sample, standard, or QC, add 5 µL of the IS working solution.
-
Add 100 µL of acetonitrile to deproteinize the sample.
-
Vortex for 30 seconds and then centrifuge at 20,800 x g for 10 minutes.[4]
-
Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.[4]
4. HPLC Conditions:
-
HPLC System: Agilent 1200 series or equivalent.[4]
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 x 7.8 mm, 9 µm).[4]
-
Mobile Phase: 100% HPLC water.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 80°C.[4]
-
Injection Volume: 5 µL.[4]
5. Mass Spectrometry Conditions:
-
Mass Spectrometer: API 3200 QTRAP or equivalent triple quadrupole mass spectrometer.[4]
-
Ion Source: Turbo Ion Spray.[4]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitor appropriate precursor-to-product ion transitions for D-mannose and D-mannose-13C6.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Result | Reference |
| Linearity Range | 1-50 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | [4] |
| Inter-day Accuracy | < 2% | [4] |
| Intra-day Accuracy | < 2% | [4] |
| Inter-day Precision | < 2% | [4] |
| Intra-day Precision | < 2% | [4] |
| Extraction Recovery | 104.1%–105.5% | [4] |
| Matrix Effect | 97.0%–100.0% | [4] |
Method 2: HPLC with Pre-column Derivatization and UV/Fluorescence Detection
For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection after pre-column derivatization is a viable alternative. Derivatization is necessary to introduce a chromophore or fluorophore to the mannose molecule, enabling its detection.[3][9]
Protocol: Quantification of D-Mannose in Serum with PMP Derivatization and UV Detection
This protocol is based on the derivatization of monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP).[3][10]
1. Materials and Reagents:
-
D-mannose, D-glucose, L-rhamnose (Internal Standard, IS)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Ammonium acetate
-
Acetic acid
-
Acetonitrile (HPLC grade)
-
Sodium hydroxide
-
Hydrochloric acid
2. Preparation of Standards and Quality Controls (QC):
-
Prepare stock solutions of D-mannose, D-glucose, and L-rhamnose (IS) in ultrapure water (e.g., 10 mg/mL for sugars, 1 mg/mL for IS).[3]
-
Prepare calibration standards by serially diluting the stock solutions to achieve a concentration range of 0.5–500 µg/mL for mannose.[3]
3. Sample and Standard Derivatization:
-
Mix 20 µL of serum, standard, or QC with 20 µL of IS solution and 20 µL of 0.6 M NaOH.
-
Add 40 µL of 0.5 M PMP in methanol and vortex.
-
Incubate the mixture at 70°C for 100 minutes.
-
Cool the reaction mixture to room temperature and neutralize with 40 µL of 0.3 M HCl.
-
Add 1 mL of dichloromethane, vortex, and centrifuge.
-
Discard the upper aqueous layer.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
4. HPLC Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Poroshell EC-C18 column (4.6 × 100 mm, 2.7 µm).[3]
-
Mobile Phase A: 100 mM Ammonium Acetate buffer (pH 5.5).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A suitable gradient to separate the PMP-derivatized sugars.
-
Flow Rate: 1 mL/min.[3]
-
Column Temperature: 37°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detection: UV at 254 nm.[3]
Quantitative Data Summary (HPLC-UV with PMP Derivatization)
| Parameter | Result | Reference |
| Linearity Range | 0.5–500 µg/mL | [3] |
| Precision (RSD%) | Met FDA acceptance criteria | [3] |
| Recovery | Met FDA acceptance criteria | [3] |
| Stability | Met FDA acceptance criteria | [3] |
D-Mannose Signaling Pathways
D-mannose is not only a metabolite but also a signaling molecule that can influence various cellular processes, including cancer cell metabolism and immune regulation.
D-Mannose Interference with Cancer Cell Metabolism
In cancer cells, particularly those with low levels of phosphomannose isomerase (PMI), D-mannose can interfere with glucose metabolism. It is taken up by the same transporters as glucose (GLUTs) and phosphorylated by hexokinase (HK) to mannose-6-phosphate (M6P). The accumulation of M6P can inhibit key glycolytic enzymes, leading to reduced tumor growth.
Caption: D-Mannose disrupts glycolysis in cancer cells.
D-Mannose in Immune Regulation via TGF-β Signaling
D-mannose has been shown to induce the generation of regulatory T cells (Tregs) by promoting the activation of latent Transforming Growth Factor-beta (TGF-β).[5][11] This process involves the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS).[5]
Caption: D-Mannose promotes Treg differentiation via TGF-β.
Conclusion
The HPLC-based methods described provide sensitive and reliable approaches for the quantification of D-mannose in biological samples. The choice of method will depend on the specific requirements of the study and the available instrumentation. LC-MS/MS offers the highest selectivity and sensitivity, while HPLC with derivatization and UV/FLD detection provides a cost-effective alternative. The accurate measurement of D-mannose is essential for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies.
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mannose and Fructose metabolism [mpmp.huji.ac.il]
- 4. D-Mannose and Cancer – Research Review [prevailovercancer.com]
- 5. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 7. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. D-Mannose Inhibits Adipogenic Differentiation of Adipose Tissue-Derived Stem Cells via the miR669b/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of Poly-D-Mannose
For Researchers, Scientists, and Drug Development Professionals, this document provides a detailed protocol for the one-pot synthesis of poly-D-mannose, a branched polysaccharide with potential applications in biofilm inhibition, antioxidant therapies, and as an anti-inflammatory agent. The following sections detail the synthesis protocol, and key characterization data, and visualize the experimental workflow and a relevant biological signaling pathway.
Data Summary
The following tables summarize the key quantitative data from the one-pot synthesis and characterization of poly-D-mannose as described by Tian et al., 2023.[1][2][3]
Table 1: Reaction Parameters for One-Pot Synthesis of Poly-D-Mannose
| Parameter | Value |
| D-Mannose | 30 g |
| Citric Acid | 0.9 g |
| Temperature | 155 °C |
| Time | 30 min |
| Pressure | -0.1 MPa |
| Stirring Speed | 120 rpm |
| Final Yield | 10 g |
Table 2: Physicochemical Properties of Synthesized Poly-D-Mannose
| Property | Value |
| Molecular Weight | Component 1: >410,000 DaComponent 2: >410,000 DaComponent 3: >410,000 DaComponent 4: 3884 Da |
| Degree of Branching | 0.53 |
| Total Sugar Content | 97.70% |
| Monosaccharide Composition | D-mannose only |
Table 3: Biological Activity of Synthesized Poly-D-Mannose
| Activity | Target | Concentration | Result |
| Anti-biofilm | Salmonella typhimurium | 2 mg/mL | 68.0% ± 3.9% inhibition |
| Anti-biofilm | Escherichia coli O157:H7 | 2 mg/mL | 37.6% ± 2.9% inhibition |
| Anti-biofilm | Staphylococcus aureus | 2 mg/mL | 33.7% ± 6.4% inhibition |
| Anti-biofilm | Bacillus cereus | 2 mg/mL | 47.5% ± 4.0% inhibition |
| Antioxidant | DPPH radical scavenging | Not specified | 74.0% ± 2.8% scavenging rate |
| Antioxidant | Hydroxyl radical scavenging | Not specified | 36.5% ± 1.6% scavenging rate |
| Anti-inflammatory | LPS-stimulated macrophages | Not specified | Down-regulation of TNF-α and IL-6 |
Experimental Protocol
This protocol describes the one-pot synthesis of poly-D-mannose from D-mannose using citric acid as a catalyst under negative pressure and high temperature.
Materials:
-
D-mannose
-
Citric acid (solid)
-
Deionized water
-
1 L glass flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump
-
Condenser
Procedure:
-
Reactant Preparation: In a 1 L glass flask, combine 30 g of D-mannose with 0.9 g of solid citric acid.[1]
-
Reaction Setup: Place the flask in a heating mantle equipped with a magnetic stirrer. Connect the flask to a condenser and a vacuum pump to create a negative pressure environment.
-
Polymerization Reaction:
-
Set the stirring speed to 120 rpm.
-
Heat the mixture to 155 °C.
-
Apply a negative pressure of -0.1 MPa.
-
Maintain these conditions for 30 minutes to allow for the polymerization of the D-mannose monomer.[1] During the reaction, water vapor will be generated and should be collected through the condenser.
-
-
Product Recovery:
-
After 30 minutes, turn off the heat and vacuum and allow the flask to cool to room temperature.
-
Suspend the resulting solid product in 100 mL of deionized water.[1]
-
Further purification steps, such as dialysis or precipitation, may be employed to remove unreacted monomers and citric acid.
-
Visualizations
The following diagrams illustrate the experimental workflow for the one-pot synthesis of poly-D-mannose and the inhibitory effect of the synthesized polymer on a pro-inflammatory signaling pathway.
Caption: Experimental workflow for the one-pot synthesis of poly-D-mannose.
References
- 1. A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: D-Mannose as a Substrate in Enzymatic Assays for Mannosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose and its activated form, guanosine diphosphate mannose (GDP-mannose), are fundamental substrates for mannosyltransferases, a class of glycosyltransferases (GTs) that catalyze the transfer of mannose from a donor to an acceptor molecule.[1] These enzymes are pivotal in the biosynthesis of a wide array of glycoconjugates, including N-linked and O-linked glycans, which are crucial for protein folding, stability, and function.[2] The dysregulation of mannosyltransferase activity is implicated in various pathological conditions, making these enzymes attractive targets for drug development.
These application notes provide an overview of the principles and methodologies for assaying mannosyltransferase activity using D-mannose-based substrates. Detailed protocols for common assay formats are provided to guide researchers in academic and industrial settings.
Principles of Mannosyltransferase Assays
Mannosyltransferase assays are designed to measure the rate of mannose transfer from a donor substrate, typically GDP-mannose, to a specific acceptor substrate. The choice of assay method depends on the nature of the substrates, the required throughput, and the available instrumentation. Common approaches include:
-
Radiolabeled Assays: These highly sensitive assays utilize a radiolabeled donor substrate, such as GDP-[³H]mannose or dolichol-phosphate-[³H]mannose. The transfer of the radiolabeled mannose to the acceptor is quantified by separating the labeled product from the unreacted donor, followed by scintillation counting.
-
Coupled Enzymatic Assays: In this format, the release of the nucleotide diphosphate (GDP) from the donor substrate is coupled to one or more enzymatic reactions that result in a detectable change in absorbance or fluorescence.
-
Chromatographic Assays: High-performance liquid chromatography (HPLC) can be used to separate and quantify the product of the mannosyltransferase reaction. This method is particularly useful when employing synthetic acceptor substrates that have a chromophore, such as p-nitrophenyl-α-D-mannopyranoside.
-
Bioluminescent Assays: Commercial kits are available that measure the amount of GDP produced in the glycosyltransferase reaction. The GDP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is proportional to the mannosyltransferase activity.
Quantitative Data Summary
The kinetic parameters of mannosyltransferases, such as the Michaelis constant (K_m) and maximum velocity (V_max), are crucial for understanding their substrate specificity and catalytic efficiency.[3][4] These parameters can vary significantly depending on the specific enzyme, the donor and acceptor substrates, and the reaction conditions.
Table 1: Kinetic Parameters of a Dolichyl Phosphate-Mannose:Protein O-Mannosyltransferase (PMT)
| Substrate | Apparent K_m | Enzyme Source | Assay Conditions | Reference |
| YNPTSV (acceptor peptide) | 1 mM | Crude yeast microsomal extract | 100 µg POPC LUV, ~15 pmol Dol-P-[³H]Man | [5] |
Table 2: Kinetic Parameters of a GDP-Mannose Transporter (CtVrg4)
| Substrate | IC_50 | K_m | K_d | Enzyme Source | Reference |
| GDP-mannose | 25.45 µM | 32.07 µM | 74.26 µM | Chaetomium thermophilum | [6] |
| GDP-mannose (Y310F mutant) | 47.05 µM | - | 129.95 µM | Chaetomium thermophilum | [6] |
| GDP-mannose (Δ31 truncate) | 48 µM | - | 58.5 µM | Chaetomium thermophilum | [6] |
Signaling Pathway: O-Mannosylation
Protein O-mannosylation is a vital post-translational modification initiated in the endoplasmic reticulum (ER) by the transfer of mannose from dolichol-phosphate-mannose (Dol-P-Man) to serine or threonine residues of proteins. This process is catalyzed by protein O-mannosyltransferases (PMTs). The O-linked mannose can be further elongated in the Golgi apparatus by various mannosyltransferases to form complex glycan structures.
Experimental Protocols
Protocol 1: In Vitro α-(1→6)-Mannosyltransferase Assay using a Chromogenic Acceptor
This protocol describes an assay for an α-(1→6)-mannosyltransferase using the artificial acceptor substrate p-nitrophenyl-α-D-mannopyranoside (α-Man-pNP). The formation of the product, α-Man-(1→6)-α-Man-pNP, is monitored by reverse-phase HPLC.
Materials:
-
Purified mannosyltransferase
-
GDP-mannose (donor substrate)
-
p-nitrophenyl-α-D-mannopyranoside (α-Man-pNP) (acceptor substrate)
-
HEPES-NaOH buffer (pH 6.8)
-
NaCl
-
KCl
-
Glycerol
-
MnCl₂
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture with the following final concentrations:
-
50 mM HEPES-NaOH (pH 6.8)
-
100 mM NaCl
-
30 mM KCl
-
5% glycerol
-
1.0 mM MnCl₂
-
5 mM GDP-mannose
-
1.5 mM α-Man-pNP
-
-
Add the purified mannosyltransferase to the reaction mixture (e.g., 0.1 µg/µL).
-
Incubate the reaction at 30°C for a defined period (e.g., 16 hours).
-
Terminate the reaction, for example, by heating or adding a quenching solution.
-
Analyze the reaction mixture by reverse-phase HPLC with UV detection to separate and quantify the substrate (α-Man-pNP) and the product.
Protocol 2: Radiolabeled Mannosyltransferase Assay
This protocol is a highly sensitive method for measuring mannosyltransferase activity using a radiolabeled donor substrate.
Materials:
-
Mannosyltransferase preparation (e.g., microsomal membranes)
-
GDP-[³H]mannose (radiolabeled donor substrate)
-
Acceptor substrate (e.g., a synthetic peptide)
-
Dolichol-phosphate (Dol-P)
-
MgCl₂
-
MnCl₂
-
ATP
-
Trifluoroacetic acid (TFA)
-
C₁₈ solid-phase extraction cartridges
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the enzyme source, acceptor peptide, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM ATP, and 0.4 mM Dol-P.[5]
-
Initiate the reaction by adding GDP-[³H]mannose.
-
Incubate at the optimal temperature for a specific time.
-
Stop the reaction and extract the components.
-
Separate the radiolabeled peptide product from the unreacted GDP-[³H]mannose using a C₁₈ cartridge.[5]
-
Elute the labeled peptide and measure the radioactivity by liquid scintillation counting.[5]
Protocol 3: Bioluminescent GDP-Glo™ Glycosyltransferase Assay
This protocol utilizes a commercial kit to measure mannosyltransferase activity by quantifying the amount of GDP produced.
Materials:
-
GDP-Glo™ Glycosyltransferase Assay kit (containing GDP Detection Reagent)
-
Mannosyltransferase
-
GDP-mannose
-
Acceptor substrate
-
Reaction buffer
-
Luminometer
Procedure:
-
Perform the mannosyltransferase reaction in a multiwell plate.
-
After the desired incubation time, add an equal volume of the GDP Detection Reagent to each well.
-
Incubate at room temperature to allow the conversion of GDP to ATP and the subsequent luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
Correlate the luminescence signal to the amount of GDP produced using a GDP standard curve.
Experimental Workflows
General Workflow for Mannosyltransferase Assay
The general workflow for a mannosyltransferase assay involves several key steps from preparation to data analysis.
Detailed Workflow for HPLC-Based Assay
This workflow provides a more detailed sequence of steps for a mannosyltransferase assay that utilizes HPLC for product detection.
References
- 1. Structure, sequon recognition and mechanism of tryptophan C-mannosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein C-Mannosylation and C-Mannosyl Tryptophan in Chemical Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 4. savemyexams.com [savemyexams.com]
- 5. An efficient assay for dolichyl phosphate-mannose: protein O-mannosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
D-Mannose in Glycobiology: A Tool for Elucidating the Secrets of Mannose-Containing Glycans
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in human metabolism, particularly in the glycosylation of proteins.[1][2] Its unique metabolic fate and integral role in the synthesis of mannose-containing glycans make it an invaluable tool for researchers in glycobiology and drug development. These application notes provide an overview of the key applications of D-mannose and detailed protocols for its use in studying the synthesis, structure, and function of mannose-containing glycans.
Application Notes
Metabolic Labeling and Tracing of Glycan Biosynthesis
D-mannose and its labeled analogs are instrumental in elucidating the biosynthetic pathways of N-glycans. By introducing isotopically labeled D-mannose into cell cultures, researchers can trace its incorporation into glycoproteins and glycolipids, providing insights into glycan turnover and flux through various metabolic pathways.
For instance, studies using [2-³H]mannose have been a cornerstone in quantifying the biosynthesis of mannose-containing glycans for decades.[3] This radiolabeling is highly specific because the catabolism of [2-³H]mannose releases ³HOH, which is diluted in the cellular water pool, preventing the labeling of other hexoses.[3] More recently, stable isotope labeling with compounds like [1,2-¹³C]glucose and [4-¹³C]mannose, followed by GC-MS analysis, allows for precise quantification of the contribution of exogenous mannose versus glucose-derived mannose to N-glycan synthesis.[4]
Metabolic labeling with azido-functionalized mannose analogs, such as peracetylated azido-mannose (Ac4ManNAz), enables the visualization and enrichment of mannosylated glycoproteins through click chemistry.[5][6] This powerful technique facilitates the identification of specific glycoproteins and the analysis of their glycosylation sites.
Investigating and Treating Congenital Disorders of Glycosylation (CDG)
D-mannose supplementation has emerged as a therapeutic strategy for certain types of Congenital Disorders of Glycosylation (CDG), which are genetic disorders caused by defects in glycoprotein and glycolipid synthesis.[7][8]
-
PMM2-CDG (CDG-Ia): This is the most common N-glycosylation disorder, resulting from a deficiency in phosphomannomutase 2 (PMM2).[7] While the direct downstream enzymatic step is impaired, long-term dietary D-mannose supplementation has been shown to improve protein glycosylation in a majority of patients.[7]
-
MPI-CDG (CDG-Ib): Caused by a deficiency in phosphomannose isomerase (MPI), this disorder can be effectively treated with oral mannose supplements.[9][10] Mannose supplementation bypasses the enzymatic defect, restoring the pool of GDP-mannose required for glycosylation.[8]
-
ALG1-CDG: In this disorder, the ALG1 protein, which adds a mannose to the growing glycan chain, is defective. D-mannose supplementation acts as a "metabolic push," increasing the substrate availability for the partially functional enzyme.[10]
The efficacy of D-mannose in these disorders highlights its crucial role in maintaining the necessary precursor pools for proper glycosylation.
Probing Lectin-Carbohydrate Interactions
Mannose-binding lectins (MBLs) are key components of the innate immune system that recognize carbohydrate structures on the surface of pathogens.[11][12] D-mannose is widely used as a competitive inhibitor in lectin binding assays to confirm the specificity of these interactions.[11] By observing the dose-dependent inhibition of MBL binding to a microorganism or glycoprotein in the presence of D-mannose, researchers can verify that the interaction is mediated by mannose-containing glycans.[11] This approach is fundamental in studies of host-pathogen interactions and the development of anti-infective therapies.
Modulating Glycosylation in Biotherapeutics and Cancer Research
The glycosylation pattern of therapeutic proteins significantly impacts their stability, efficacy, and immunogenicity.[1] Supplementing cell culture media with D-mannose during the production of biopharmaceuticals can help ensure consistent and desired glycosylation profiles, thereby enhancing the potency and yield of the therapeutic protein.[1]
In cancer research, D-mannose has been shown to interfere with the glycosylation and stability of proteins involved in immune evasion, such as PD-L1.[13] It can also sensitize cancer cells to chemotherapy.[9] These findings open avenues for the use of D-mannose as an adjuvant in cancer therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from cited research, providing a quick reference for experimental design.
Table 1: D-Mannose Concentrations in Cell Culture and Supplementation Studies
| Application | Cell Type/Organism | D-Mannose Concentration | Outcome | Reference |
| Metabolic Labeling | Human Fibroblasts | 50 µM | 25-30% of N-glycan mannose derived from exogenous mannose | [4] |
| Metabolic Labeling | Human Fibroblasts | 1 mM | Completely replaced glucose-derived mannose in N-glycans | [4] |
| CDG Treatment | PMM2-deficient Fibroblasts | 1 mM | Restored GDP-mannose levels to the normal range | [8] |
| CDG Treatment | MPI-deficient Fibroblasts | 1 mM | Restored normal cellular GDP-mannose levels | [8] |
| CDG Treatment | PMM2-CDG Patients | 1-2 g/kg body weight/day | Significant improvements in protein glycosylation | [7] |
| Glycosylation Modulation | MDA-MB-231 cells | 100 mM | Induced PD-L1 degradation | [13] |
| Metabolic Labeling | Various Cell Lines | 50-200 µM | 10-75% of N-glycan mannose derived from exogenous mannose | [4] |
Table 2: Key Parameters in Metabolic Labeling Experiments
| Labeling Agent | Concentration | Incubation Time | Application | Reference |
| [2-³H]mannose | 400 µCi | 1 hour (pulse) | Pulse-chase analysis of N-linked oligosaccharides | [14] |
| [³H]glucosamine | 1.85–7.4 MBq | 20-24 hours | General metabolic radiolabeling of glycans | [15] |
| [4-¹³C]mannose | 50 µM - 1 mM | 24 hours | GC-MS analysis of N-glycan mannose origin | [4] |
| Ac4ManNAz | 10 µM - 50 µM | Not specified | Metabolic labeling for cell tracking and proteomics | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of N-linked Glycans with [2-³H]Mannose for Pulse-Chase Analysis
This protocol is adapted from a method to analyze the dynamics of N-linked glycan modification.[14]
Materials:
-
Cells of interest (e.g., 90 mm dish, ~90% confluent)
-
Complete DMEM
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sodium pyruvate
-
[2-³H]-labeled mannose (1 µCi/µl)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (Buffer A)
-
Denaturing buffer (e.g., from NEB endo-H kit)
-
Endoglycosidase H (Endo-H) and reaction buffer
-
Scintillation fluid and counter
Procedure:
-
Starvation: Remove growth medium from the cell culture dish. Wash the cells once with glucose-free DMEM.
-
Pulse Labeling: Replace the starvation medium with 1 ml of pre-warmed (37°C) glucose-free DMEM containing 10% dFBS, 4 mM sodium pyruvate, and 400 µCi of [2-³H]-mannose. Incubate the cells in a CO₂ incubator at 37°C for 1 hour.[14]
-
Chase (Optional): For chase experiments, remove the labeling medium, wash the cells with complete DMEM, and then incubate with complete DMEM for the desired chase period.
-
Cell Lysis:
-
Immunoprecipitation (if targeting a specific glycoprotein): Perform immunoprecipitation of the target glycoprotein from the cell lysate using a specific antibody.
-
Endo-H Digestion:
-
Add 20 µl of denaturing buffer to the immunoprecipitated bead pellet or a portion of the total lysate and boil for 5 minutes.[14]
-
Spin down the beads and transfer the supernatant to a new tube.
-
Add 2 µl of the reaction buffer and 0.5 µl of Endo-H enzyme to each sample.[14]
-
Incubate at 37°C for 3 hours.[14]
-
-
Analysis:
-
Separate the released N-glycans by HPLC.
-
Detect the radiolabeled glycans using a scintillation counter.
-
Calculate the relative molar amount of each glycan species by dividing the counts per minute (cpm) by the number of mannose residues in that species.[14]
-
Protocol 2: Competitive Inhibition of Mannose-Binding Lectin (MBL) Binding
This protocol provides a general framework for assessing the mannose-dependent binding of a lectin to a target (e.g., microbial cells).
Materials:
-
Purified Mannose-Binding Lectin (MBL)
-
Target microorganisms or glycoproteins
-
Binding buffer (e.g., Tris-buffered saline with CaCl₂)
-
D-mannose stock solution
-
N-acetylglucosamine (GlcNAc) stock solution (as a control inhibitor)
-
EDTA stock solution (as a negative control)
-
Detection system (e.g., ELISA-based with an anti-MBL antibody conjugated to an enzyme)
Procedure:
-
Prepare Target: Coat microtiter plate wells with the target microorganism or glycoprotein and block non-specific binding sites.
-
Prepare Inhibitor Solutions: Prepare a serial dilution of D-mannose and GlcNAc in the binding buffer. A typical concentration range might be from 1 mM to 100 mM. Also, prepare a 10 mM EDTA solution.
-
Inhibition Reaction:
-
In separate tubes, pre-incubate a fixed concentration of MBL with the different concentrations of D-mannose, GlcNAc, or 10 mM EDTA for 10-30 minutes at room temperature.[11] A control with MBL in buffer alone should also be prepared.
-
-
Binding Assay:
-
Add the MBL-inhibitor mixtures to the coated wells of the microtiter plate.
-
Incubate for a sufficient time to allow binding (e.g., 1-2 hours at room temperature).
-
-
Detection:
-
Wash the wells to remove unbound MBL.
-
Add the detection antibody (e.g., HRP-conjugated anti-MBL).
-
Incubate, wash, and add the substrate.
-
Measure the absorbance to quantify the amount of bound MBL.
-
-
Data Analysis: Plot the percentage of MBL binding against the inhibitor concentration to determine the dose-dependent inhibition by D-mannose.
Visualizations
References
- 1. D-Mannose GMP Highest Purity Low Endotoxin - CAS 3458-28-4 - Pfanstiehl [pfanstiehl.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. Dietary mannose supplementation in phosphomannomutase 2 deficiency (PMM2-CDG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannose | World CDG Organization [worldcdg.org]
- 11. Mannose-Binding Lectin Binds to a Range of Clinically Relevant Microorganisms and Promotes Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic labeling of glycans by radioactive sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Determination of D-Mannose in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, plays a significant role in human metabolism, particularly in the glycosylation of proteins.[1] There is growing interest in the therapeutic potential of D-mannose, especially in the prevention of recurrent urinary tract infections (UTIs).[2][3][4][5][6] The rationale for this therapy is that D-mannose can competitively inhibit the adhesion of uropathogenic bacteria to the urothelium.[6] To support research and clinical development in this area, a reliable and validated method for the quantification of D-mannose in urine is essential.[2][3][4][5]
These application notes provide a detailed protocol for a robust enzymatic assay to measure D-mannose concentrations in human urine. The method is based on a series of coupled enzymatic reactions that result in the stoichiometric formation of NADPH, which is quantified spectrophotometrically.[2][3][5][7][8] This assay is rapid, sensitive, and adaptable for high-throughput screening.[2][3][4][5][7]
Principle of the Assay
The enzymatic assay for D-mannose quantification involves a three-step enzymatic cascade:
-
Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of hexoses present in the urine sample, including D-mannose, D-glucose, and D-fructose, in the presence of adenosine triphosphate (ATP).
-
Isomerization: Phosphomannose isomerase (PMI) specifically converts mannose-6-phosphate to fructose-6-phosphate. Subsequently, phosphoglucose isomerase (PGI) converts fructose-6-phosphate to glucose-6-phosphate.
-
Oxidation and Detection: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial D-mannose concentration.
D-Mannose Metabolism
D-mannose is transported into mammalian cells and phosphorylated by hexokinase to mannose-6-phosphate. This intermediate can then be either isomerized to fructose-6-phosphate by phosphomannose isomerase and enter glycolysis or be converted to GDP-mannose for use in glycosylation reactions.[9]
Figure 1: Simplified D-Mannose Metabolism Pathway.
Experimental Protocols
Materials and Reagents
-
Hexokinase (HK) from Saccharomyces cerevisiae
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Phosphomannose isomerase (PMI)
-
Adenosine-5'-triphosphate (ATP)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
HEPES buffer (pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
D-Mannose (for standard curve)
-
Human Urine Samples
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplates (for high-throughput analysis)
Preparation of Reagents
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂.
-
Enzyme Mix: Prepare a fresh mixture of HK, PGI, and G6PDH in assay buffer. The final concentration in the assay should be optimized for the specific enzyme activities.
-
PMI Solution: Prepare a separate solution of PMI in assay buffer.
-
Substrate Mix: Prepare a solution containing ATP and NADP+ in assay buffer.
-
D-Mannose Standards: Prepare a series of D-mannose standards in deionized water or a synthetic urine matrix with concentrations ranging from 0 to 1000 µM.
Sample Preparation
A key advantage of this assay is that it generally does not require extensive sample processing.[4][7]
-
Collect mid-stream urine samples.
-
Centrifuge the urine at 16,000 x g for 10 minutes at 4°C to remove any particulate matter.[8]
-
The supernatant can be used directly in the assay. Samples can be stored at -20°C for later analysis.
Assay Procedure
The following protocol is adapted for a 96-well plate format. Volumes can be scaled up for cuvette-based measurements.
-
Pipette Reagents:
-
Add 20 µL of urine sample or D-mannose standard to each well.
-
Add 160 µL of the Substrate Mix to each well.
-
Add 10 µL of the Enzyme Mix (containing HK, PGI, G6PDH) to each well.
-
-
Initial Absorbance Reading (A1): Mix the contents of the wells and incubate for 10 minutes at room temperature to allow for the conversion of any endogenous D-glucose and D-fructose. Read the absorbance at 340 nm. This reading accounts for the background absorbance and the contribution from glucose and fructose in the sample.
-
Initiate Mannose Reaction: Add 10 µL of the PMI solution to each well to initiate the conversion of mannose-6-phosphate.
-
Final Absorbance Reading (A2): Incubate for 20-30 minutes at room temperature to ensure complete conversion of D-mannose. Read the absorbance at 340 nm.
-
Calculate ΔA: Subtract the initial absorbance (A1) from the final absorbance (A2) to determine the change in absorbance due to D-mannose.
-
Quantification: Use the standard curve generated from the D-mannose standards to determine the concentration of D-mannose in the urine samples.
Figure 2: Experimental Workflow for the Enzymatic D-Mannose Assay.
Data Presentation
Assay Performance
The performance characteristics of the enzymatic D-mannose assay are summarized below.
| Parameter | Result | Reference |
| Linearity Range | 4 to 80 µg of D-mannose per assay | [10] |
| Detection Limit | 0.733 mg/L | [10][11] |
| Correlation Coefficient (r²) | 0.996 | [8] |
| Adaptability | High-throughput analysis | [2][3][4] |
Urinary D-Mannose Concentrations
The table below presents a summary of reported D-mannose concentrations in human urine from various studies.
| Study Population | Mean ± SD (µM) | Range (µM) | Reference |
| Healthy Volunteers (n=10) | - | 8 to 700 | [2][3][7] |
| Postmenopausal Women with UTI (n=8) | 151 ± 138 | 13 to 383 | [7] |
| Human Metabolome Database | - | 12.5 to 166 | [7] |
| HPLC Assay | - | 14 to 600 | [7] |
| GC-MS Assay | 116 ± 154 | - | [7] |
Interference and Considerations
-
Urea: Normal physiological concentrations of urea in urine, when diluted in the assay, are not expected to interfere with the enzymatic reactions. Urea concentrations up to 50 mM have been shown to have little effect on the assay.[4][8]
-
Other Sugars: The sequential addition of enzymes allows for the differentiation of D-glucose, D-fructose, and D-mannose. The initial incubation with hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase accounts for the presence of glucose and fructose. The subsequent addition of phosphomannose isomerase specifically initiates the reaction for D-mannose.
-
Sample Dilution: For urine samples with very high D-mannose concentrations, dilution may be necessary to fall within the linear range of the assay.[10]
-
Creatinine Normalization: To account for variations in urine dilution, it is recommended to normalize D-mannose concentrations to urinary creatinine levels.[8][12][13]
Conclusion
The enzymatic assay described provides a reliable, sensitive, and efficient method for the quantification of D-mannose in urine.[2][3][4] This protocol is well-suited for both basic research and clinical studies investigating the pharmacokinetics and therapeutic efficacy of D-mannose. The adaptability of the assay to a high-throughput format makes it particularly valuable for large-scale screening studies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Systematic review of the effect of D-mannose with or without other drugs in the treatment of symptoms of urinary tract infections/cystitis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. equl.cn [equl.cn]
- 11. libios.fr [libios.fr]
- 12. d-mannosuria levels measured 1 h after d-mannose intake can select out favorable responders: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Mannose Yield from Enzymatic Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic conversion of substrates to D-mannose.
Troubleshooting Guides
Encountering issues during enzymatic reactions is a common challenge. This guide provides solutions to frequently observed problems in D-mannose production.
Table 1: Troubleshooting Common Issues in D-Mannose Enzymatic Conversion
| Problem | Potential Cause | Recommended Solution |
| Low D-Mannose Yield | Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly reduce enzyme activity.[1][2][3][4] | Verify and optimize the pH and temperature of your reaction mixture to match the enzyme's specific requirements. Optimal conditions vary; for example, some D-mannose isomerases function best between pH 6.4-8.0 and 30-60°C.[5] A thermostable mannose-6-phosphate isomerase from Thermotoga neapolitana shows optimal activity at 75°C and pH 7.5.[1] |
| Enzyme Instability or Inactivity: The enzyme may have denatured due to improper storage or handling. | Ensure enzymes are stored at the correct temperature and handled according to the manufacturer's instructions. Perform an enzyme activity assay to confirm its viability before starting the main experiment. | |
| Substrate or Product Inhibition: High concentrations of the substrate (e.g., D-fructose) or the product (D-mannose) can inhibit enzyme activity. | Optimize the initial substrate concentration. A study using a novel N-acyl-D-glucosamine 2-epimerase achieved a high yield from a high initial D-fructose concentration (500 g/L), suggesting some enzymes are more resistant to substrate inhibition.[6] Consider fed-batch or continuous reaction setups to maintain optimal substrate and product concentrations. | |
| Presence of Inhibitors: The reaction mixture may contain inhibitors such as certain metal ions or byproducts from substrate preparation.[7] | Identify and remove potential inhibitors. For example, ethanol can act as an inhibitor for some enzymes involved in mannitol production, a related process.[7] The addition of specific divalent metal ions like Cu2+, Mn2+, and Co2+ can enhance the activity of some mannose isomerases.[1] | |
| Slow Reaction Rate | Insufficient Enzyme Concentration: The amount of enzyme may be too low for the given substrate concentration. | Increase the enzyme concentration in a stepwise manner to find the optimal level. One study optimized D-mannose production by varying the enzyme dosage from 5 to 70 U/mL.[8] |
| Poor Mixing: Inadequate agitation can lead to localized substrate depletion and product accumulation, slowing the overall reaction rate. | Ensure the reaction vessel provides uniform mixing without causing enzyme denaturation due to excessive shear stress. | |
| Byproduct Formation | Non-specific Enzyme Activity: The enzyme may catalyze unintended side reactions, converting the substrate into undesired byproducts. | Use a highly specific enzyme for the desired conversion. If byproducts are still an issue, consider downstream purification steps to separate D-mannose from other sugars. |
| Chemical Degradation of Sugars: High temperatures and extreme pH levels can lead to the chemical degradation of sugars into various byproducts. | Operate the reaction under milder conditions if possible, though this may require a longer reaction time or a higher enzyme concentration. Biological production methods are generally favored for their mild reaction conditions and fewer byproducts.[5] | |
| Inconsistent Results | Variability in Reagents: Inconsistent quality of substrates, enzymes, or buffer components can lead to variable outcomes. | Use high-purity reagents from a reliable supplier. Prepare fresh buffers for each experiment and verify their pH. |
| Inaccurate Quantification: The method used to measure D-mannose concentration may be inaccurate or imprecise. | Calibrate your analytical instruments, such as HPLC or spectrophotometer, with known standards.[9][10][11] An enzymatic assay for D-mannose in serum showed good reproducibility with intra-assay and inter-assay CVs below 10%.[9] |
Frequently Asked Questions (FAQs)
1. What are the most common enzymes used for D-mannose production?
The most frequently utilized enzymes for the biological production of D-mannose include D-lyxose isomerase (LIase), D-mannose isomerase (MIase), cellobiose 2-epimerase (CEase), and D-mannose 2-epimerase (MEase).[5][12] These enzymes catalyze the isomerization or epimerization of substrates like D-fructose or D-glucose to D-mannose.[5][13]
2. What are the typical substrates for enzymatic D-mannose production?
The primary substrates for the enzymatic conversion to D-mannose are D-fructose and D-glucose.[5][14] The choice of substrate depends on the specific enzyme being used. For instance, D-mannose isomerase and D-lyxose isomerase often use D-fructose, while cellobiose 2-epimerase and D-mannose 2-epimerase can utilize D-glucose.[15]
3. What is a realistic yield to expect from the enzymatic conversion to D-mannose?
The yield of D-mannose is highly dependent on the specific enzyme, substrate concentration, and reaction conditions. Reported yields vary, with some studies achieving conversion rates of around 22-25%. For example, one study reported a 22.1% yield of D-mannose from 500 g/L of D-fructose.[14] Another study using a novel epimerase reported a bioconversion ratio of 35.8% from 500 g/L D-fructose.[6] A recombinant Bacillus subtilis whole-cell catalyst achieved a conversion rate of 27.22% from 600 g/L D-fructose, yielding 163.30 g/L of D-mannose.[16]
4. How do pH and temperature affect D-mannose yield?
pH and temperature are critical parameters that directly influence enzyme activity and stability.[3][4] Each enzyme has an optimal pH and temperature range for maximum activity. For instance, the optimal pH for many mannose isomerases is in the neutral to slightly alkaline range (pH 6.4-8.0), and optimal temperatures can range from 30°C to over 75°C for thermostable enzymes.[1][5] Deviating from these optimal conditions can lead to a significant decrease in reaction rate and overall yield.[3]
5. How can I accurately measure the concentration of D-mannose in my reaction mixture?
Several methods are available for the quantification of D-mannose. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[17] Enzymatic assays, often involving coupled enzyme reactions and spectrophotometric detection of NADH or NADPH, are also widely used and can be very specific and sensitive.[9][10][18]
Experimental Protocols
Key Experiment 1: Enzymatic Conversion of D-Fructose to D-Mannose
This protocol provides a general framework for the enzymatic conversion of D-fructose to D-mannose using a suitable isomerase.
Materials:
-
D-fructose (high purity)
-
D-mannose isomerase (or another suitable enzyme)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH adjusted to the enzyme's optimum)
-
Metal ions (if required for enzyme activity, e.g., 1 mM Mn²⁺)[19]
-
Reaction vessel with temperature control and agitation
-
Quenching solution (e.g., 0.1 M HCl)
-
Analytical instrument for D-mannose quantification (e.g., HPLC)
Procedure:
-
Prepare the Substrate Solution: Dissolve D-fructose in the reaction buffer to the desired concentration (e.g., 500 g/L).[14]
-
Set Up the Reaction: Add the substrate solution to the reaction vessel and bring it to the optimal temperature for the enzyme (e.g., 45°C).[19]
-
Initiate the Reaction: Add the enzyme to the reaction mixture to a final concentration that has been previously optimized (e.g., 25 U/mL).[14] If required, add the necessary metal ion cofactor.
-
Incubate: Allow the reaction to proceed for the desired duration (e.g., 6 hours), maintaining constant temperature and agitation.[14]
-
Monitor the Reaction: Periodically withdraw small aliquots of the reaction mixture.
-
Quench the Reaction: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., 0.1 M HCl) to denature the enzyme.
-
Quantify D-Mannose: Analyze the quenched samples to determine the concentration of D-mannose using a suitable analytical method like HPLC.
-
Terminate the Reaction: Once the desired conversion is achieved or the reaction reaches equilibrium, stop the entire reaction by quenching.
Key Experiment 2: Quantification of D-Mannose using a Coupled Enzymatic Assay
This protocol describes a spectrophotometric method for quantifying D-mannose based on the measurement of NADPH production.[10]
Materials:
-
Sample containing D-mannose
-
Assay buffer (e.g., 25 mM HEPES, pH 8.0, with 50 mM KCl)[10]
-
ATP solution
-
NADP⁺ solution
-
Hexokinase (HK)
-
Phosphomannose isomerase (PMI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well plate or cuvettes
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mixture containing ATP, NADP⁺, hexokinase, phosphomannose isomerase, and glucose-6-phosphate dehydrogenase at appropriate concentrations.
-
Sample Preparation: Dilute the samples containing D-mannose in the assay buffer to ensure the final concentration falls within the linear range of the assay.
-
Set Up the Assay: To each well of a 96-well plate or a cuvette, add the diluted sample.
-
Initiate the Reaction: Add the reagent mix to each sample.
-
Incubate: Incubate the reaction at a controlled temperature (e.g., 37°C) for a sufficient time to allow the reactions to go to completion.
-
Measure Absorbance: Measure the absorbance of each sample at 340 nm. The increase in absorbance is due to the formation of NADPH.
-
Create a Standard Curve: Prepare a series of D-mannose standards of known concentrations and subject them to the same assay procedure to generate a standard curve of absorbance versus D-mannose concentration.
-
Calculate D-Mannose Concentration: Determine the concentration of D-mannose in the samples by comparing their absorbance values to the standard curve.
Visualizations
References
- 1. [논문]Effect of Temperature and pH on Interconversion between Fructose and Mannose Catalyzed by Thermotoga neapolitana Mannose-6- phosphate Isomerase [scienceon.kisti.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The Effects of Temperature and pH on Enzymatic Activity – Lab Manual for Biology Part I [louis.pressbooks.pub]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Efficient bioconversion of high-concentration d-fructose into d-mannose by a novel N-acyl-d-glucosamine 2-epimerase from Thermobifida halotolerans - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Challenges in Enzymatic Route of Mannitol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US6541215B1 - Quantitative determination method of mannose and reagent therefor - Google Patents [patents.google.com]
- 12. Recent studies on the biological production of D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-Mannose: Properties, Production, and Applications: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [Efficient whole-cell biosynthesis of D-mannose by recombinant Bacillus subtilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Enzymatic assay of D-mannose in serum. | Semantic Scholar [semanticscholar.org]
- 18. Enzymatic determination of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: D-Mannose Sample Preparation for Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve D-mannose sample preparation for mass spectrometry (MS). The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common mass spectrometry techniques for D-mannose analysis?
A1: The primary mass spectrometry techniques for D-mannose analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS is often preferred for its ability to analyze D-mannose in biological fluids with minimal sample preparation, sometimes even without derivatization.[1] GC-MS requires derivatization to make the sugar volatile but can provide excellent separation and sensitivity.[2]
Q2: Why is derivatization necessary for GC-MS analysis of D-mannose?
A2: D-mannose, like other sugars, is non-volatile and highly polar. Derivatization is a chemical process that converts D-mannose into a more volatile and less polar compound, making it suitable for analysis by gas chromatography.[2][3] Common derivatization techniques include silylation and permethylation.[3]
Q3: Can I analyze D-mannose by LC-MS without derivatization?
A3: Yes, several LC-MS methods have been developed for the direct analysis of D-mannose in biological samples, such as serum and plasma, without the need for derivatization.[1] This simplifies the sample preparation process and reduces the risk of introducing artifacts. These methods typically involve protein precipitation followed by direct injection onto a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) column.
Q4: What are the main challenges in D-mannose sample preparation for mass spectrometry?
A4: The main challenges include:
-
Separation from isomers: D-mannose has several isomers with the same molecular weight (e.g., glucose, galactose), making chromatographic separation crucial for accurate quantification.[1]
-
Matrix effects: Biological samples contain numerous compounds that can interfere with the ionization of D-mannose in the mass spectrometer, leading to inaccurate results.
-
Derivatization issues (for GC-MS): Incomplete derivatization, the formation of multiple derivative products for a single sugar, and the sensitivity of reagents to moisture are common problems.[4][5]
-
Low abundance: In some biological samples, D-mannose may be present at low concentrations, requiring sensitive analytical methods.
Troubleshooting Guides
LC-MS Sample Preparation
Problem: Poor peak shape or resolution of D-mannose.
-
Possible Cause: Inadequate chromatographic separation from isomers or matrix components.
-
Solution:
-
Optimize the LC gradient and mobile phase composition.
-
Consider using a specialized column designed for carbohydrate analysis, such as a HILIC or a ligand-exchange column.[1]
-
Ensure proper sample cleanup to remove interfering substances.
-
Problem: Low signal intensity or poor sensitivity.
-
Possible Cause: Ion suppression due to matrix effects or inefficient ionization.
-
Solution:
-
Improve sample purification by employing techniques like solid-phase extraction (SPE).
-
Optimize the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature).
-
Use a stable isotope-labeled internal standard for D-mannose to compensate for signal variability.[1]
-
Problem: Inconsistent results and poor reproducibility.
-
Possible Cause: Variability in sample preparation, such as inconsistent protein precipitation or extraction recovery.
-
Solution:
-
Standardize all sample preparation steps and ensure accurate pipetting.
-
Use an internal standard to normalize for variations in sample handling.[1]
-
Thoroughly vortex and centrifuge samples to ensure complete precipitation and separation.
-
GC-MS Derivatization (Silylation)
Problem: Multiple peaks for D-mannose in the chromatogram.
-
Possible Cause: Silylation of the different anomeric (alpha and beta) and isomeric (pyranose and furanose) forms of D-mannose in solution.[4]
-
Solution:
-
Perform an oximation step with a reagent like methoxyamine hydrochloride before silylation. This locks the sugar in its open-chain form, reducing the number of isomers and resulting in fewer derivative peaks.[6]
-
Quantify by summing the areas of all derivative peaks corresponding to D-mannose, though this can be less accurate.[4]
-
Problem: No or very small D-mannose derivative peaks.
-
Possible Cause: Incomplete derivatization due to the presence of moisture or inactive reagents. Silylation reagents are highly sensitive to water.[5][6]
-
Solution:
-
Ensure all glassware and solvents are anhydrous. Lyophilize samples to complete dryness before adding derivatization reagents.[6]
-
Use fresh, high-quality derivatization reagents. Store them under inert gas and in a desiccator.
-
Optimize the reaction time and temperature for the derivatization.
-
Problem: Extraneous peaks or high background noise.
-
Possible Cause: Contamination from reagents, glassware, or the GC system. Excess derivatization reagent can also contribute to background noise.[7]
-
Solution:
-
Use high-purity solvents and reagents.
-
Thoroughly clean all glassware.
-
Perform a blank run with only the derivatization reagents to identify any contaminant peaks.
-
After derivatization, consider a cleanup step like solid-phase extraction to remove excess reagents.
-
GC-MS Derivatization (Permethylation)
Problem: Incomplete permethylation (undermethylation).
-
Possible Cause: Insufficient reagent, reaction time, or presence of interfering substances. This can be an issue with sulfated or sialylated glycans.[8]
-
Solution:
-
Ensure a sufficient excess of methyl iodide and a strong base (e.g., sodium hydroxide in DMSO).
-
Optimize the reaction time and temperature.
-
For complex samples, a prior cleanup step to remove non-carbohydrate material may be necessary.[8]
-
Re-permethylation of the sample can sometimes resolve undermethylation issues.[8]
-
Problem: Degradation of the sample.
-
Possible Cause: The reaction conditions for permethylation can be harsh and may lead to the degradation of labile monosaccharides.
-
Solution:
-
Carefully control the reaction temperature and time.
-
Consider using a milder permethylation protocol if sample degradation is suspected.
-
Experimental Protocols
Protocol 1: D-Mannose Analysis in Human Serum by LC-MS/MS (without Derivatization)
This protocol is adapted from a validated method for the quantification of D-mannose in human serum.[1]
1. Sample Preparation: a. To 50 µL of serum sample, add 5 µL of a stable isotope-labeled D-mannose internal standard solution. b. Add 100 µL of acetonitrile to precipitate proteins. c. Vortex the mixture for 30 seconds. d. Centrifuge at high speed (e.g., 20,800 x g) for 10 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of 0.1% formic acid in water. g. Centrifuge again, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: A column suitable for polar analytes, such as a SUPELCOGEL™ Pb column.[1]
- Mobile Phase: Isocratic elution with HPLC-grade water.[1]
- Flow Rate: 0.5 mL/min.[1]
- Column Temperature: 80°C.[1]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification of D-mannose and its internal standard.
Protocol 2: D-Mannose Analysis by GC-MS with Silylation
This protocol outlines a general procedure for the silylation of monosaccharides for GC-MS analysis.
1. Sample Preparation and Derivatization: a. Place the dried D-mannose sample (or a dried extract from a biological matrix) in a reaction vial. b. Oximation (recommended): Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 60°C for 45 minutes to 1 hour.[9] c. Cool the vial to room temperature. d. Silylation: Add 80-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5] e. Cap the vial and heat at 70-80°C for 30-60 minutes. f. Cool to room temperature before GC-MS analysis.
2. GC-MS Conditions:
- GC Column: A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
- Injection: 1 µL of the derivatized sample.
- Inlet Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized sugars.
- Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-650.
Quantitative Data Summary
The following tables summarize key quantitative parameters from a validated LC-MS/MS method for D-mannose in human serum.[1]
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Intra-day Accuracy (RE, %) | Intra-day Precision (RSD, %) | Inter-day Accuracy (RE, %) | Inter-day Precision (RSD, %) |
| 2.5 (Low QC) | 1.88 | 1.84 | 1.41 | 1.04 |
| 10 (Medium QC) | - | - | - | - |
| 40 (High QC) | - | - | - | - |
| (Note: Complete data for all QC levels was not available in the cited abstract) |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low | 104.13 | 100.04 |
| Medium | 105.53 | 96.85 |
| High | 104.84 | 97.03 |
Visualizations
Caption: LC-MS/MS workflow for D-mannose analysis in serum.
Caption: GC-MS workflow for D-mannose analysis with derivatization.
Caption: Troubleshooting logic for D-mannose mass spectrometry.
References
- 1. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Concepts Related to Monosaccharide Analysis. - Glycopedia [glycopedia.eu]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Derivatization of sugars for GC-MS (Part 3): Maintenance [restek.com]
- 8. Permethylation and Microfractionation of Sulfated Glycans for MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting low efficacy of D-mannose in UTI prevention studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the efficacy of D-mannose in preventing urinary tract infections (UTIs).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for D-mannose in UTI prevention?
A1: D-mannose is a C-2 epimer of D-glucose that is thought to prevent UTIs by competitively inhibiting the adhesion of uropathogenic Escherichia coli (UPEC) to urothelial cells.[1][2] The FimH adhesin, located at the tip of bacterial type 1 fimbriae, binds to mannosylated proteins like uroplakin 1a on the surface of the bladder epithelium, which is a crucial step for infection.[1][3][4] Exogenously administered D-mannose is believed to saturate these FimH adhesins, preventing them from binding to the urothelial receptors.[3][4] This allows the bacteria to be flushed out with the urine flow.[1][3][4]
Q2: Clinical trial results for D-mannose in UTI prevention are conflicting. Why is there a discrepancy in the data?
A2: The conflicting results in clinical trials of D-mannose for UTI prevention can be attributed to several factors, including:
-
Study Design and Power: Early and smaller studies suggested a benefit, while some larger, more recent randomized controlled trials have found D-mannose to be no more effective than a placebo.[5][6][7][8][9] A 2024 randomized clinical trial involving 598 women found no significant difference between D-mannose and placebo in preventing recurrent UTIs.[7][8]
-
Patient Population: The effectiveness of D-mannose may vary depending on the patient population, including age, history of recurrent UTIs, and menopausal status.[6][10]
-
Dosage and Adherence: There is no universally established optimal dosage for D-mannose.[11] Dosages in studies have ranged from 1 to 3 grams daily.[12][13][14][15] Inconsistent patient adherence to the prescribed regimen can also impact outcomes.[5]
-
Pathogen Variability: The primary target of D-mannose is FimH-expressing E. coli.[1] UTIs caused by other pathogens or by E. coli strains that do not rely on FimH for adhesion would not be expected to respond to D-mannose.
Q3: What are the common dosages of D-mannose used in clinical studies?
A3: Dosages of D-mannose in clinical trials for UTI prevention have varied. A common prophylactic dose is 2 grams of D-mannose powder dissolved in 200 mL of water taken once daily.[10][11] For treating an active UTI, dosages have been higher, such as 1.5 grams twice daily for three days, followed by a maintenance dose.[3][14]
Q4: Are there any known side effects or safety concerns with D-mannose supplementation?
A4: D-mannose is generally well-tolerated.[14] The most commonly reported side effects are bloating and loose stools.[12] Individuals with diabetes should use D-mannose with caution as it may slightly increase blood sugar levels.[12]
Troubleshooting Guide for In Vitro Studies
This guide addresses common issues encountered during in vitro experiments investigating the anti-adhesive properties of D-mannose.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in bacterial adhesion assays. | Inconsistent bacterial growth phase. | Always use bacteria from the same growth phase (e.g., mid-logarithmic) for consistent expression of adhesins. |
| Variation in cell culture confluence. | Ensure urothelial cell monolayers are consistently confluent (e.g., >90%) across all wells. | |
| Incomplete removal of non-adherent bacteria. | Standardize and optimize the washing steps to effectively remove unbound bacteria without detaching the cell monolayer. | |
| D-mannose shows no or low inhibition of bacterial adhesion. | D-mannose concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration. IC50 values for anti-adhesion have been reported to be around 0.51 mg/mL.[16][17] |
| The bacterial strain does not express FimH or uses a different adhesion mechanism. | Confirm the expression of type 1 fimbriae and FimH in your bacterial strain using methods like yeast agglutination assay or western blotting. | |
| D-mannose is not the preferred carbon source for the bacteria. | Studies have shown that E. coli prefers other sugars like glucose over D-mannose for metabolism, so this is unlikely to be a confounding factor in short-term adhesion assays.[1] | |
| Difficulty in reproducing published results. | Differences in experimental protocols. | Carefully review and align your protocol with published methodologies, paying close attention to cell lines, bacterial strains, incubation times, and D-mannose concentrations. |
| Contamination of cell cultures or bacterial stocks. | Regularly check for and address any potential contamination in your cultures. |
Quantitative Data from Clinical Trials
| Study | Dosage of D-mannose | Comparator | Number of Participants (D-mannose/Comparator) | Key Efficacy Outcome |
| Kranjčec et al. | 2 g/day | Nitrofurantoin (50 mg/day) or no prophylaxis | 103 / 103 / 102 | Mean time to UTI recurrence was significantly longer in the D-mannose group (200 days) compared to the nitrofurantoin group (52.7 days).[3] |
| Lenger et al. (Meta-analysis) | Varied | Placebo | 125 / 123 | Pooled relative risk for recurrent UTI was 0.23 in favor of D-mannose.[3] |
| Lenger et al. (Meta-analysis) | Varied | Antibiotics | 163 / 163 | Pooled relative risk of recurrent UTI was 0.39, showing no significant difference between D-mannose and antibiotics.[3] |
| Hayward G et al. (2024) | 2 g/day | Placebo | 303 / 295 | No significant difference in the proportion of women experiencing a clinically suspected UTI (51.0% in D-mannose group vs. 55.7% in placebo group).[7][8] |
Experimental Protocols
Protocol 1: In Vitro Bacterial Adhesion Assay
This protocol is for assessing the ability of D-mannose to inhibit the adhesion of UPEC to a urothelial cell line.
Materials:
-
T-24 or HTB-9 human bladder epithelial cell line
-
UPEC strain (e.g., CFT073)
-
D-mannose powder
-
Appropriate cell culture medium (e.g., McCoy's 5A)
-
Phosphate-buffered saline (PBS)
-
Tryptic soy agar (TSA) plates
-
Sterile water
-
24-well tissue culture plates
Methodology:
-
Cell Culture: Culture the urothelial cells in 24-well plates until they form a confluent monolayer.
-
Bacterial Preparation: Grow the UPEC strain overnight in Luria-Bertani (LB) broth. The following day, dilute the culture and grow to the mid-logarithmic phase. Harvest the bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium to a desired concentration (e.g., 1 x 10^7 CFU/mL).
-
D-mannose Treatment: Prepare a stock solution of D-mannose in sterile water and filter-sterilize. Dilute the D-mannose to various concentrations in cell culture medium.
-
Infection: Remove the old medium from the cell monolayers and wash with PBS. Add the D-mannose-containing medium to the wells and incubate for a specified time (e.g., 1 hour).
-
Co-incubation: Add the bacterial suspension to the wells at a specific multiplicity of infection (MOI), for example, 10.[1] Incubate for a set period (e.g., 2 hours) to allow for bacterial adhesion.
-
Washing: After incubation, gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.
-
Quantification: Lyse the cells with a solution like 0.1% Triton X-100 in PBS to release the adherent bacteria. Serially dilute the lysate and plate on TSA plates. Incubate the plates overnight and count the colonies to determine the number of adherent bacteria (CFU/mL).
-
Analysis: Compare the number of adherent bacteria in the D-mannose-treated wells to the untreated control wells to calculate the percentage of inhibition.
Protocol 2: Yeast Agglutination Assay
This is a simple method to qualitatively assess the presence of mannose-sensitive type 1 fimbriae on UPEC.
Materials:
-
UPEC strain
-
Saccharomyces cerevisiae (baker's yeast)
-
D-mannose solution (e.g., 2%)
-
PBS
-
Glass microscope slides
Methodology:
-
Bacterial and Yeast Suspension: Prepare a dense suspension of the UPEC strain in PBS. Similarly, prepare a suspension of baker's yeast in PBS.
-
Agglutination Test: On a clean glass slide, mix a drop of the bacterial suspension with a drop of the yeast suspension.
-
Observation: Gently rock the slide and observe for macroscopic agglutination (clumping) of the yeast cells within a few minutes. This indicates the presence of type 1 fimbriae.
-
Inhibition with D-mannose: On a separate slide, first mix a drop of the bacterial suspension with a drop of the D-mannose solution. Then, add a drop of the yeast suspension.
-
Confirmation: Observe for the inhibition of agglutination. If the bacteria have mannose-sensitive fimbriae, the D-mannose will block their binding to the yeast, and no clumping will be observed.
Visualizations
Caption: UPEC Adhesion and D-mannose Inhibition Pathway.
References
- 1. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications | MDPI [mdpi.com]
- 2. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why d-Mannose May Be as Efficient as Antibiotics in the Treatment of Acute Uncomplicated Lower Urinary Tract Infections—Preliminary Considerations and Conclusions from a Non-Interventional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-mannose does not prevent urinary tract infections (UTIs) [evidence.nihr.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. emjreviews.com [emjreviews.com]
- 8. D-Mannose Fails to Prevent Urinary Tract Infections in Women [medscape.com]
- 9. D-Mannose appears ineffective for UTI prevention [pharmacist.com]
- 10. sweetcures.co.uk [sweetcures.co.uk]
- 11. liveutifree.com [liveutifree.com]
- 12. med.umich.edu [med.umich.edu]
- 13. hz-focus.com [hz-focus.com]
- 14. D-Mannose for UTI: Dosage, Treatment, Side Effects, and More [healthline.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
enhancing the purity of D-mannose through advanced purification techniques
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on enhancing the purity of D-mannose. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude D-mannose preparations? A1: Crude D-mannose, typically derived from the hydrolysis of plant-based mannans (e.g., from spent coffee grounds, palm kernel, or ivory nut), often contains several impurities.[1][2][3] These include other monosaccharides (especially its C-2 epimer, D-glucose, as well as galactose and xylose), residual oligosaccharides, inorganic salts from hydrolysis catalysts, organic acids, and various color and flavor compounds.[3][4][5]
Q2: Which advanced purification technique is recommended for achieving the highest purity D-mannose on an industrial scale? A2: For large-scale production of high-purity D-mannose, Simulated Moving Bed (SMB) chromatography is a highly effective and recommended technique.[4][6] SMB is a continuous chromatographic method that offers significant advantages over traditional batch chromatography, including higher throughput, reduced solvent consumption, and the ability to achieve purities exceeding 99%.[4][7] It excels at separating molecules with very similar structures, such as sugar epimers.[7][8]
Q3: What analytical methods are suitable for determining the purity of a final D-mannose product? A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing D-mannose purity.[9][10] Specific HPLC methods, such as those using anion-exchange columns or tandem mass spectrometry (LC-MS/MS), can accurately quantify D-mannose and resolve it from closely related sugars like glucose.[10][11][12] For routine analysis, derivatization may be required, though advanced methods can analyze it directly.[11]
Q4: Can simple recrystallization alone achieve >99% purity for D-mannose? A4: Yes, multiple recrystallization steps can achieve high purity levels, often exceeding 99%.[13] However, the success of recrystallization is highly dependent on the initial purity and the nature of the impurities. If the crude material contains significant amounts of isomers with similar solubility, recrystallization may lead to considerable product loss in the mother liquor.[5][14] It is often preceded by other steps like activated carbon treatment for decolorization and ion exchange for desalination.[5][14]
Q5: What is the purpose of using an ethanol-water or methanol-water solvent system for D-mannose recrystallization? A5: D-mannose is highly soluble in water but only slightly soluble in ethanol or methanol.[13] This differential solubility is the basis for using a solvent-antisolvent (or solvent pair) system. The D-mannose is dissolved in a minimal amount of hot water (the "good" solvent), and then alcohol (the "poor" or "antisolvent") is added.[15] As the solution cools, the solubility of D-mannose decreases dramatically, forcing it to crystallize out while many impurities remain in the solvent mixture.[16]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of D-mannose.
Recrystallization Issues
Q: My D-mannose yield is very low after recrystallization. What are the possible causes? A: Low yield is a common issue in crystallization. Consider the following:
-
Excessive Solvent: Using too much of the "good" solvent (water) will keep more D-mannose dissolved in the mother liquor, even after cooling and adding the antisolvent (alcohol).[17]
-
Incomplete Crystallization: The cooling process may have been too rapid, or the final temperature was not low enough to maximize crystal formation. Slow, undisturbed cooling generally produces the best results.[15]
-
High Impurity Load: If the starting material is highly impure, it can suppress crystallization and lead to an "oiling out" effect, where the solute separates as a liquid instead of a solid.[17]
-
Premature Crystallization: If crystals form too early in a hot filtration step (used to remove insoluble impurities), product will be lost. Ensure the solution is not supersaturated during this step by adding a small amount of extra solvent.[17]
Q: No crystals are forming, even after the solution has cooled completely. What should I do? A: Failure to crystallize, or supersaturation, can be resolved with the following techniques, applied in order:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[17]
-
Seeding: Add a single, tiny crystal of pure D-mannose to the solution. This "seed crystal" acts as a template for crystallization.[17]
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[17]
-
Lower Temperature: Use a colder cooling bath (e.g., an ice-water bath) to further decrease the solubility.
Q: My D-mannose has "oiled out" instead of crystallizing. How can I fix this? A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the impurity level is very high.[17] To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent (water) to decrease the saturation level.
-
Allow the solution to cool again, very slowly, and consider seeding it at a slightly lower temperature to encourage crystal formation over oiling.
Chromatography Issues
Q: I am seeing poor peak resolution between D-mannose and D-glucose in my chromatography run. What can I adjust? A: Poor resolution between these C-2 epimers is a known challenge.[11] To improve separation:
-
Optimize Mobile Phase: Adjust the composition and pH of the mobile phase. For sugar separations, aqueous mobile phases, sometimes with a low percentage of acetonitrile, are common.
-
Lower the Flow Rate: Decreasing the flow rate increases the interaction time between the solutes and the stationary phase, often leading to better separation, though it will increase the run time.
-
Change the Stationary Phase: Ensure you are using a column specifically designed for carbohydrate analysis, such as a strong acid cation exchange resin in the calcium form or a specialized HILIC column.[8][18]
-
Adjust Temperature: Column temperature can significantly impact selectivity. Experiment with different temperatures (e.g., 60-85°C) as this can alter the interaction kinetics.[12]
Data Presentation
The following table summarizes quantitative data from various D-mannose purification and production methods.
| Method | Starting Material | Reported Purity/Result | Reported Yield | Reference |
| Simulated Moving Bed (SMB) Chromatography | Raw Sugar Juice (~90% pure) | Purity increased to >99% | >99% recovery of sugar from feed | [4] |
| Recrystallization (Aqueous Ethanol) | Crude Hydrolysate | Final product content of 99.3% - 99.6% | 51.8% - 55.8% | [13] |
| Multi-Step Purification (Acid Hydrolysis, Fermentation, Filtration, Ion-Exchange, Crystallization) | Palm Kernel | Pure D-mannose (characterized by FTIR, NMR) | 48.4% (based on palm kernel wt) | [1] |
| Chemical Synthesis & Recrystallization | Ivory-nut Shavings | Crystalline α-d-mannose | Approx. 35% | [16] |
| Enzymatic Hydrolysis | Acai Berry Seeds | Mannose concentration of 146.3 g/L in hydrolysate | 96.8% (from mannan content) | [2] |
Experimental Protocols
Protocol 1: Recrystallization of D-Mannose from Water/Ethanol
This protocol is a general guideline for purifying crude D-mannose that is contaminated with colored compounds and other soluble impurities.
-
Decolorization: Dissolve 100 g of crude D-mannose in 100 mL of hot deionized water in a 500 mL Erlenmeyer flask. Add 5 g of activated carbon and a few drops of acetic acid.[16]
-
Hot Filtration: Bring the solution to a gentle boil on a hot plate. Meanwhile, prepare a hot filtration apparatus (a funnel with fluted filter paper over a clean flask). Pre-heat the funnel by pouring boiling water through it to prevent premature crystallization. Filter the hot mannose solution quickly to remove the carbon and any insoluble impurities.
-
Concentration: Transfer the clear filtrate to a round-bottom flask and evaporate the solution in vacuo (using a rotary evaporator) until it forms a heavy, thick syrup.[16]
-
Crystallization:
-
Add 50 mL of warm methyl or ethyl alcohol to the warm syrup and mix thoroughly to dissolve it.[16]
-
Slowly add an additional 200 mL of alcohol (the antisolvent) while stirring. The solution should become cloudy.
-
Seed the solution with a few crystals of pure α-d-mannose.
-
Cover the flask and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator. Let it stand for 24-48 hours to maximize crystal growth.[13][14]
-
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold absolute ethanol to remove residual mother liquor. Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: Purity Analysis by HPLC
This protocol describes a general method for determining the purity of a D-mannose sample. Specific conditions may vary based on the available column and detector.
-
Standard Preparation: Prepare a stock solution of high-purity D-mannose standard (e.g., 10 mg/mL in deionized water). Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.5 to 50 µg/mL.[12][19]
-
Sample Preparation: Accurately weigh and dissolve the purified D-mannose sample in deionized water to a concentration that falls within the calibration range (e.g., 30 mg in a 10 mL volumetric flask).[18] Filter the sample through a 0.2 µm syringe filter before injection.[18]
-
Chromatographic Conditions (Example):
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked HPLC column (300 × 7.8 mm).[12]
-
Mobile Phase: 100% HPLC-grade water.[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Column Temperature: 80°C.[12]
-
Injection Volume: 5-10 µL.[12]
-
Detector: Refractive Index Detector (RID) or Mass Spectrometer (for higher sensitivity and specificity).[12]
-
-
Analysis: Inject the standards to create a calibration curve (peak area vs. concentration). Inject the prepared sample and quantify the D-mannose peak against the calibration curve. Purity is calculated by comparing the D-mannose peak area to the total area of all peaks in the chromatogram.
Visualizations
Workflow and Process Diagrams
Caption: High-level workflow from raw material to high-purity D-mannose.
Caption: A logical flowchart for troubleshooting common crystallization issues.
Caption: Conceptual diagram of the four zones in an SMB chromatography system.
References
- 1. Isolation and purification of D-mannose from palm kernel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Mannose Production Purification and Chromatographic Separation - Sunresin [seplite.com]
- 6. Sugar Separation | Organo Corporation [organo.co.jp]
- 7. prosep-ltd.com [prosep-ltd.com]
- 8. Chromatographic Separation Process | www.purolite.com [purolite.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101851689A - A kind of D-mannose preparation technology - Google Patents [patents.google.com]
- 14. CN103497221A - Preparation method for D-mannose crystals - Google Patents [patents.google.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor cellular uptake of D-mannose in in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor cellular uptake of D-mannose in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: Why am I observing low or inconsistent D-mannose uptake in my cell line?
Answer: Low D-mannose uptake can stem from several factors related to the transport mechanism and experimental conditions. D-mannose primarily enters mammalian cells through facilitated diffusion via hexose transporters of the SLC2A family (GLUTs), which are the same transporters used by glucose.[1][2]
Potential causes for poor uptake include:
-
Competition with Glucose: Standard cell culture media contain high concentrations of glucose, which can compete with D-mannose for binding to GLUT transporters.[3] Although D-glucose is considered an inefficient competitor, a 5 mM concentration can inhibit mannose uptake by approximately 50%.[3]
-
Low Transporter Expression: The expression levels of GLUT isoforms, particularly GLUT1 which is ubiquitously expressed, can vary significantly between cell lines.[4] Cell lines with inherently low GLUT1 expression will exhibit lower mannose uptake.
-
Cell Line-Specific Metabolism: The rate at which D-mannose is transported and metabolized can differ greatly among cell lines.[1] Some cells may have very low levels of phosphomannose isomerase (PMI), the enzyme that directs mannose towards glycolysis.[5] This can lead to an intracellular accumulation of mannose-6-phosphate, which may inhibit further uptake and impact cell viability.[6][7]
-
Suboptimal Assay Conditions: Factors such as incubation time, D-mannose concentration, and cell density can all influence uptake rates. The uptake process is saturable, with a reported Kuptake of approximately 30-70 µM in several mammalian cell lines.[3]
Recommendations:
-
Reduce Glucose Competition: Consider using a glucose-free medium for the duration of the uptake experiment and supplement with D-mannose. You can also perform a competition assay by incubating cells with varying ratios of glucose and D-mannose.
-
Profile Transporter Expression: Analyze the expression of key glucose transporters (e.g., GLUT1) in your cell line using techniques like Western Blot or Immunofluorescence.
-
Optimize Assay Parameters: Perform a dose-response and time-course experiment to determine the optimal D-mannose concentration and incubation time for your specific cell line.
-
Assess Cell Viability: If using high concentrations of D-mannose, especially in cells with low PMI, it is crucial to monitor cell viability, as the accumulation of mannose-6-phosphate can be cytotoxic.[6][8]
Question: How can I confirm that the uptake I'm measuring is transporter-mediated?
Answer: To verify that D-mannose is entering cells via a facilitated transport process, you can use specific inhibitors.
-
Phloretin: This compound is a known inhibitor of facilitative glucose transporters. Phloretin has been shown to completely inhibit D-mannose uptake.[3]
-
Phloridzin: This inhibitor has a more partial effect, inhibiting mannose uptake by only 25-30% in some studies.[3]
-
Competition Assays: Demonstrating that an excess of unlabeled D-mannose or glucose reduces the uptake of labeled D-mannose can confirm the involvement of a saturable transporter system.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of D-mannose transport into mammalian cells? D-mannose is transported into mammalian cells primarily through facilitated diffusion via glucose transporters (GLUTs), which are members of the SLC2A protein family.[1] While no mannose-specific transporter has been identified in humans, some specialized cells, such as those in the small intestine and kidney, may also possess a Na+-dependent D-mannose cotransport system.[1][10][11]
Q2: How does D-mannose affinity for GLUT transporters compare to glucose? D-mannose generally has a lower affinity for GLUT transporters, such as GLUT1, compared to D-glucose.[12] This is a critical reason why high glucose concentrations in culture media can significantly reduce the efficiency of D-mannose uptake.[3]
Q3: What is the metabolic fate of D-mannose after it enters the cell? Once inside the cell, D-mannose is phosphorylated by the enzyme Hexokinase (HK) to form mannose-6-phosphate (Man-6-P).[2] This intermediate is at a critical metabolic branchpoint:
-
It can be converted to fructose-6-phosphate by Phosphomannose Isomerase (MPI) , thereby entering the glycolysis pathway.[1][2]
-
Alternatively, it can be converted to mannose-1-phosphate by Phosphomannomutase (PMM2) , which is a precursor for the synthesis of GDP-mannose and subsequent use in N-glycosylation pathways.[1] In most mammalian cells, the majority (95-98%) of internalized mannose is catabolized via glycolysis.[1]
Q4: Can D-mannose be toxic to cells in vitro? Yes, under certain conditions, D-mannose can be cytotoxic. This is particularly evident in cells that have low expression or activity of the enzyme phosphomannose isomerase (PMI).[5] In these cells, mannose is phosphorylated to mannose-6-phosphate (Man-6-P), but its conversion to fructose-6-phosphate is inefficient. The resulting intracellular accumulation of Man-6-P can inhibit glycolysis, deplete cellular ATP, and ultimately lead to reduced cell proliferation and even cell death.[6][13]
Data Presentation
Table 1: Comparative D-Mannose Uptake and Kinetic Parameters in Various Cell Types
| Cell Type / Tissue | Transport System | Kuptake / Km (µM) | Uptake Rate (nmol/hr/mg protein) | Key Inhibitors / Competitors | Reference(s) |
| Various Mammalian Cell Lines | Facilitated Diffusion (GLUTs) | 30 - 70 | 6.5 - 23.0 | Phloretin, D-glucose | [1][3] |
| Chicken Enterocytes | Na+-dependent & Na+-independent | Not Specified | Not Specified | Ouabain, Dinitrophenol | [10][14] |
| Rat Small Intestine (BBMV) | Na+-dependent Cotransport | Not Specified | Not Specified | D-glucose, Phlorizin | [11] |
| Rat Kidney Cortex (BBMV) | Na+-dependent Cotransport | Not Specified | Not Specified | D-glucose, Phlorizin | [11] |
| Human Erythrocytes | GLUT1 | ~3,000 - 7,000 | Not Specified | D-glucose, Phloretin | [15][16] |
BBMV: Brush-Border Membrane Vesicles
Experimental Protocols
Protocol 1: Radiolabeled D-Mannose Uptake Assay
This protocol provides a general method for measuring the uptake of D-mannose into adherent cells using a radiolabeled tracer.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 24-well).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or PBS, pH 7.4.
-
D-[2-³H]-Mannose or D-[¹⁴C]-Mannose.
-
Unlabeled D-mannose (for non-specific binding control).
-
Stop Solution: Ice-cold PBS containing 2 mM HgCl₂ or a high concentration of an inhibitor like Phloretin (e.g., 200 µM).[16]
-
Lysis Buffer: 0.1% SDS or 0.1 M NaOH.
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Cell Washing: Gently aspirate the culture medium. Wash the cells twice with pre-warmed (37°C) Uptake Buffer to remove residual glucose and serum.
-
Initiate Uptake: Add Uptake Buffer containing the desired concentration of radiolabeled D-mannose to each well to start the uptake. For non-specific binding control wells, add a 100-fold excess of unlabeled D-mannose along with the radiolabeled tracer.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes). Note: This should be within the linear range of uptake, which should be determined empirically.
-
Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold Stop Solution. This step should be performed quickly to minimize efflux of the tracer.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification:
-
Transfer an aliquot of the lysate from each well to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
In parallel wells, lyse the cells and measure the total protein content using a standard assay (e.g., BCA assay) for normalization.
-
-
Data Analysis: Calculate the specific uptake by subtracting the CPM from the non-specific binding wells from the total CPM. Normalize the specific uptake to the protein concentration and the incubation time (e.g., pmol/mg protein/min).
Protocol 2: Immunofluorescence Analysis of GLUT1 Expression
This protocol outlines the steps to visualize the expression and localization of GLUT1 transporters in cultured cells.
Materials:
-
Cells grown on glass coverslips in a multi-well plate.
-
Phosphate-Buffered Saline (PBS).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS.
-
Primary Antibody: Rabbit polyclonal anti-GLUT1 antibody.[17]
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes to allow antibodies to access intracellular epitopes.
-
Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-GLUT1 primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips in the dark for 1 hour at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each, protecting from light.
-
Nuclear Staining: Incubate with DAPI solution for 5 minutes.
-
Mounting: Briefly wash with PBS and mount the coverslip onto a glass slide using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI. GLUT1 is expected to show prominent staining at the plasma membrane.[4]
Visualizations
Caption: Cellular uptake and metabolic fate of D-Mannose.
Caption: Logical workflow for troubleshooting poor D-Mannose uptake.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Analysis of GLUT1 Expression [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uptake and Incorporation of Glucose and Mannose by Whole Cells of Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Na(+)-dependent D-mannose transport at the apical membrane of rat small intestine and kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]
- 14. idus.us.es [idus.us.es]
- 15. researchgate.net [researchgate.net]
- 16. Purification and Characterization of Mammalian Glucose Transporters Expressed in Pichia Pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
minimizing by-product formation in the chemical synthesis of D-mannose
Welcome to the technical support center for the chemical synthesis of D-mannose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chemical synthesis of D-mannose?
A1: The most prevalent and industrially relevant method for D-mannose synthesis is the C2 epimerization of D-glucose. This reaction is typically catalyzed by molybdate ions or tin-based Lewis acids, such as tin-organic frameworks (Sn-OFs).[1][2][3][4][5] Enzymatic conversions are also employed, offering high selectivity under mild conditions.[6][7]
Q2: What is the typical yield for the epimerization of D-glucose to D-mannose?
A2: The epimerization of D-glucose to D-mannose is a reversible reaction that reaches a thermodynamic equilibrium.[2][3] Consequently, the yield of D-mannose is inherently limited. Under optimized conditions with molybdate catalysts, D-mannose yields can reach up to approximately 32.5% to 44.8%.[2][8] The equilibrium mixture typically consists of a 75:25 ratio of D-glucose to D-mannose.[3]
Q3: What are the main by-products in D-mannose synthesis via glucose epimerization?
A3: The primary "by-product" is a significant amount of unreacted D-glucose due to the reaction equilibrium.[3] At elevated temperatures, side reactions can lead to the formation of other sugars, such as D-fructose, through the Lobry de Bruyn-van Ekenstein rearrangement, as well as degradation products.[9][10] The choice of catalyst and reaction conditions is crucial to minimize these undesired side reactions.[2]
Q4: How can I monitor the progress of the reaction and quantify the amount of D-mannose and by-products?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for monitoring the reaction.[11][12][13] Specific columns, such as anion-exchange or those designed for carbohydrate analysis, can effectively separate D-mannose from D-glucose and D-fructose.[11][13] This allows for accurate quantification of the product and by-products throughout the synthesis.
Troubleshooting Guides
Issue 1: Low Yield of D-Mannose
Problem: The final yield of D-mannose is significantly lower than the expected equilibrium concentration (around 25-30%).
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction pH | The epimerization reaction is highly pH-dependent. For molybdate-catalyzed reactions, the optimal pH is typically in the acidic range of 2.5-3.5.[5] Carefully adjust the pH of your reaction mixture using a suitable acid (e.g., sulfuric acid) and monitor it throughout the reaction. |
| Incorrect Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote the formation of undesired by-products and degradation, shifting the equilibrium.[2] For molybdate catalysis, a temperature range of 90-100°C is generally optimal.[7][8] Experiment with slightly lower temperatures to see if it improves selectivity and overall yield of isolated D-mannose. |
| Catalyst Deactivation or Insufficient Loading | Molybdenum-based catalysts can leach into the solution, leading to deactivation.[2] Ensure you are using the correct catalyst loading. If you suspect leaching, consider using a heterogeneous catalyst like a polyoxometalate-based metal-organic framework (POMOF) which has shown good stability.[2] |
| Reaction Has Not Reached Equilibrium | The epimerization can take several hours to reach equilibrium.[3] Take aliquots at different time points and analyze them by HPLC to ensure the reaction has plateaued. |
Issue 2: High Levels of By-products (e.g., D-fructose)
Problem: Significant formation of D-fructose or other unidentified impurities is observed in the final product mixture.
| Potential Cause | Troubleshooting Action |
| Reaction Temperature is Too High | Elevated temperatures can favor the isomerization of glucose to fructose.[9] Lower the reaction temperature to the recommended range (90-100°C for molybdate catalysis) to improve selectivity for D-mannose. |
| Incorrect pH | The pH can influence the selectivity of the reaction. While acidic conditions favor epimerization, strongly acidic or basic conditions can promote side reactions. Maintain the pH within the optimal range of 2.5-3.5 for molybdate-catalyzed reactions.[5] |
| Use of Protecting Groups | For more complex syntheses where high purity is critical, consider using protecting groups to block reactive hydroxyl groups and prevent side reactions. A common strategy involves protecting the hydroxyl groups that are not involved in the epimerization, guiding the reaction towards the desired product.[14][15] |
Issue 3: Difficulty in Purifying D-Mannose
Problem: Inefficient separation of D-mannose from the large excess of D-glucose.
| Potential Cause | Troubleshooting Action |
| Ineffective Crystallization | D-mannose can be challenging to crystallize directly from the reaction mixture due to the high concentration of D-glucose. A common and effective method is to use a mixture of alcohols, such as methanol and isopropanol, to induce crystallization.[16] Seeding with a small crystal of pure D-mannose can also facilitate this process. |
| Co-precipitation of Glucose | The structural similarity between D-glucose and D-mannose can lead to co-crystallization. To mitigate this, perform multiple recrystallization steps. |
| Chromatographic Separation Issues | If using column chromatography, ensure the stationary phase and mobile phase are optimized for sugar separation. Simulated moving bed (SMB) chromatography is an effective industrial technique for separating glucose and mannose.[17] For laboratory scale, column chromatography with appropriate resins can be employed. |
Experimental Protocols
Protocol 1: Molybdate-Catalyzed Epimerization of D-Glucose
-
Reaction Setup: Dissolve D-glucose in deionized water to a concentration of 50-55% (w/v).
-
Catalyst Addition: Add ammonium molybdate as the catalyst. A typical catalyst loading is around 0.2-0.3% (w/w) relative to the glucose.
-
pH Adjustment: Adjust the pH of the solution to 2.0-3.0 using sulfuric acid.
-
Reaction: Heat the reaction mixture to 95-100°C with constant stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC. The reaction is typically complete within 2-4 hours when the glucose-to-mannose ratio stabilizes.
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Neutralize the solution with a suitable base (e.g., calcium carbonate).
-
Filter to remove the catalyst and any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Induce crystallization by adding a mixture of methanol and isopropanol.
-
Collect the D-mannose crystals by filtration and wash with cold ethanol.
-
Recrystallize if necessary to achieve higher purity.
-
Protocol 2: Purification of D-Mannose by Crystallization
-
Concentration: Concentrate the aqueous solution containing D-mannose and D-glucose under reduced pressure to a thick syrup.
-
Solvent Addition: To the warm syrup, add warm methanol with stirring.
-
Precipitation of Impurities: Gradually add isopropyl alcohol to the methanol solution. Gummy, amorphous material may precipitate.
-
Decantation: Carefully decant the supernatant containing the dissolved sugars from the precipitated gum.
-
Crystallization: Seed the supernatant with a few crystals of pure α-D-mannose and allow it to crystallize, preferably with gentle agitation. This may take one or more days.[16]
-
Isolation: Collect the crystalline D-mannose by filtration.
-
Recrystallization: For higher purity, the crystalline D-mannose can be recrystallized from a mixture of methyl and isopropyl alcohols.[16]
Data Summary
Table 1: Comparison of D-Mannose Synthesis Methods
| Method | Catalyst | Typical Yield of D-Mannose | Key Advantages | Key Disadvantages |
| Molybdate Catalysis | Ammonium Molybdate / Molybdic Acid | 25 - 32.6%[8] | Cost-effective, well-established | Thermodynamic equilibrium limits yield, potential for catalyst leaching[2] |
| Tin-Organic Frameworks (Sn-OFs) | Sn-OFs | ~21% | Heterogeneous catalyst (easy to separate), high selectivity[18] | Catalyst synthesis can be complex |
| Enzymatic Conversion | D-lyxose isomerase, D-mannose 2-epimerase | 22 - 25% | High selectivity, mild reaction conditions, environmentally friendly[6][8] | Enzymes can be expensive and may have stability issues |
Visualizations
Caption: By-product formation pathways in D-mannose synthesis.
Caption: Troubleshooting workflow for low D-mannose yield.
Caption: Purification strategy for D-mannose via crystallization.
References
- 1. A mechanism for the selective epimerization of the glucose mannose pair by Mo-based compounds: towards catalyst optimization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The catalytic epimerization of glucose to mannose over an organic–inorganic hybrid based on Keggin-type phosphomolybdate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. H3PMo12O40 Immobilized on Amine Functionalized SBA-15 as a Catalyst for Aldose Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic characteristics of D-mannose 2-epimerase, a new member of the acylglucosamine 2-epimerase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse effect of D-mannose_Chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 17. CN101851689A - A kind of D-mannose preparation technology - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and troubleshooting side effects associated with D-mannose in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects of D-mannose in clinical trials?
A1: The most frequently reported side effects are gastrointestinal in nature and are generally mild and transient.[1][2] These include:
Less common side effects that have been reported include vaginal burning and skin rash.[8]
Q2: At what dosages are these side effects typically observed?
A2: Side effects are more likely to occur at higher dosages.[1] For instance, one study noted that doses exceeding 0.2 grams per kilogram of body weight may lead to adverse effects like diarrhea and bloating.[1] Most clinical trials for the prevention of recurrent urinary tract infections (UTIs) use dosages in the range of 1.5 to 2 grams per day.[9][10]
Q3: What is the underlying mechanism for the gastrointestinal side effects of D-mannose?
A3: The gastrointestinal side effects of D-mannose are primarily attributed to its characteristics as a poorly absorbed monosaccharide, leading to osmotic diarrhea.[1][6][11] When consumed in amounts that exceed the small intestine's absorptive capacity, D-mannose remains in the lumen, creating an osmotic gradient that draws water into the intestines, resulting in looser stools and diarrhea.[1][6] Additionally, unabsorbed D-mannose can be fermented by colonic bacteria, leading to the production of gas, which manifests as bloating and flatulence.[6]
Q4: Does D-mannose affect the gut microbiome?
A4: Yes, emerging research suggests that D-mannose can act as a prebiotic and influence the composition of the gut microbiota.[12][13][14] Studies in mice have shown that D-mannose supplementation can increase the ratio of Bacteroidetes to Firmicutes, a signature associated with a lean phenotype.[12][13][15] This alteration in the gut microbiome can lead to an increase in the production of short-chain fatty acids (SCFAs) like butyrate, which have various physiological effects.[12][16] The fermentation of D-mannose by gut bacteria is a likely contributor to the gastrointestinal side effects observed at higher doses.
Troubleshooting Guides
Issue 1: Participant Reports Mild to Moderate Diarrhea and/or Bloating
Possible Cause:
-
Dosage of D-mannose may be too high for the individual's tolerance.
-
Individual sensitivity to the osmotic effects of D-mannose.
-
Alteration in gut microbiota leading to increased gas production.
Troubleshooting Steps:
-
Assess Severity:
-
Utilize a validated questionnaire to quantify the severity of gastrointestinal symptoms. The Mayo Bloating Questionnaire or the Intestinal Gas Questionnaire can be adapted for this purpose.[4][17][18]
-
Record the frequency and consistency of bowel movements using a standardized scale (e.g., Bristol Stool Chart).
-
Inquire about the impact of the symptoms on the participant's daily activities.
-
-
Temporary Dose Reduction:
-
If symptoms are mild and not significantly impacting the participant's quality of life, consider maintaining the current dose and monitoring for adaptation.
-
If symptoms are moderate or persistent, a dose reduction may be warranted. A stepwise reduction (e.g., decreasing the daily dose by 25-50%) can be implemented. The specific dose modification plan should be predefined in the clinical trial protocol.[19]
-
-
Dietary Considerations:
-
Advise participants to take D-mannose with meals to potentially slow its transit through the gastrointestinal tract.
-
Inquire about the participant's intake of other poorly absorbed carbohydrates (e.g., sorbitol, xylitol) that could have an additive effect.[6]
-
-
Monitor and Document:
-
Continue to monitor symptoms closely using the selected questionnaires and scales.
-
Document all dose adjustments and the corresponding changes in symptom severity in the participant's case report form.
-
Issue 2: Participant Reports Severe Diarrhea and/or Bloating
Possible Cause:
-
High individual sensitivity to D-mannose.
-
Underlying gastrointestinal condition exacerbated by D-mannose.
Troubleshooting Steps:
-
Discontinuation of Investigational Product:
-
Medical Evaluation:
-
The participant should be evaluated by a qualified healthcare professional to rule out other causes of their symptoms.
-
-
Adverse Event Reporting:
-
The event should be documented and reported as a serious adverse event (SAE) if it meets the criteria outlined in the study protocol and regulatory guidelines.
-
-
Consideration for Withdrawal from Study:
-
Based on the severity of the reaction and the clinical judgment of the investigator, the participant may need to be withdrawn from the study.
-
Data on D-mannose-Related Side Effects from Clinical Studies
| Study/Analysis | Dosage | Incidence of Diarrhea | Incidence of Bloating | Other Reported Side Effects |
| Lenger et al. (Meta-analysis) | Varied | Low incidence | Not specified | Nausea |
| Kranjčec et al. | 2g/day | 7.8% (8/103 participants) | Not specified | None reported |
| Porru et al. | 1.5g/day | Not specified | Not specified | None reported |
| Ruffolo et al. | Not specified | Mild adverse events (4.26%, unrelated to product) | Not specified | Not specified |
Experimental Protocols
Protocol for Monitoring and Grading Gastrointestinal Adverse Events
-
Baseline Assessment:
-
Prior to the first administration of the investigational product, a baseline assessment of the participant's gastrointestinal health is conducted using a validated questionnaire such as the Mayo Bloating Questionnaire[17][18] or the Intestinal Gas Questionnaire.[4]
-
The participant's normal bowel habits (frequency and consistency) are documented.
-
-
Ongoing Monitoring:
-
Participants are provided with a daily diary to record the incidence and severity of any gastrointestinal symptoms, including diarrhea, bloating, nausea, and abdominal pain.
-
At each study visit, a study coordinator or researcher reviews the diary with the participant and administers the selected gastrointestinal symptom questionnaire.
-
-
Grading of Adverse Events:
-
Adverse events are graded according to a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE). For example:
-
Diarrhea:
-
Grade 1: Increase of <4 stools per day over baseline.
-
Grade 2: Increase of 4-6 stools per day over baseline.
-
Grade 3: Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated.
-
-
Bloating:
-
Graded based on its impact on daily activities (e.g., mild, moderate, severe).
-
-
-
-
Action Plan for Adverse Events:
-
The study protocol includes a clear action plan for different grades of adverse events, including when to implement a dose reduction, temporarily halt the intervention, or withdraw the participant from the study.
-
Visualizations
Signaling Pathway: Mechanism of D-mannose-Induced Osmotic Diarrhea
Caption: Mechanism of D-mannose-induced osmotic diarrhea and bloating.
Experimental Workflow: Monitoring and Managing Adverse Events
Caption: Workflow for monitoring and managing adverse events in a D-mannose clinical trial.
Logical Relationship: Factors Influencing D-mannose Side Effects
Caption: Key factors influencing the occurrence of D-mannose-related gastrointestinal side effects.
References
- 1. Pathophysiology of Diarrhea [vivo.colostate.edu]
- 2. D-mannose vs other agents for recurrent urinary tract infection prevention in adult women: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Intestinal Gas Questionnaire (IGQ): Psychometric validation of a new instrument for measuring gas‐related symptoms and their impact on daily life among general population and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D‐mannose for preventing and treating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology, Evaluation, and Management of Chronic Watery Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Dimensions of Bloating in Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. D-MannosE to prevent Recurrent urinary tract InfecTions (MERIT): protocol for a randomised controlled trial | BMJ Open [bmjopen.bmj.com]
- 10. d-Mannose for Prevention of Recurrent Urinary Tract Infection Among Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism [agris.fao.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. gi.org [gi.org]
- 19. prepwatch.org [prepwatch.org]
- 20. researchgo.ucla.edu [researchgo.ucla.edu]
Validation & Comparative
comparative analysis of D-mannose versus L-mannose in cellular assays
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct cellular effects of D-mannose and its stereoisomer, L-mannose. This guide provides an objective comparison of their performance in various cellular assays, supported by experimental data and detailed protocols.
Introduction
D-mannose, a naturally occurring C-2 epimer of glucose, has garnered significant attention in cellular biology for its diverse effects on metabolism, cell signaling, and glycosylation.[1][2][3] In stark contrast, its stereoisomer, L-mannose, is not naturally found in biological systems and is not metabolized by mammalian cells, rendering it biologically inactive.[4] This inherent difference makes L-mannose an ideal negative control in cellular assays designed to elucidate the specific effects of D-mannose. This guide presents a comparative analysis of these two isomers, summarizing key experimental findings and providing detailed protocols for their evaluation in cellular assays.
Comparative Overview of Cellular Effects
| Feature | D-Mannose | L-Mannose |
| Natural Abundance | Present in fruits, plants, and human glycoproteins.[4] | Not naturally occurring; synthesized in a laboratory.[4] |
| Cellular Uptake | Transported into cells via glucose transporters (GLUTs).[1][2] | Not effectively absorbed by cells.[4] |
| Metabolism | Phosphorylated by hexokinase and enters glycolysis or glycosylation pathways.[1][2] | Not recognized by human metabolic enzymes and is not metabolized.[4] |
| Effect on Cell Viability | Can inhibit the proliferation of certain cancer cells.[5][6][7] | No significant effect on cell viability. |
| Impact on Glycosylation | Serves as a precursor for glycoprotein and glycolipid synthesis.[1][2] | Does not participate in glycosylation. |
| Signaling Pathway Modulation | Can modulate pathways such as MAPK and AMPK.[8][9] | No known effect on cellular signaling pathways. |
Data Presentation: Quantitative Analysis
The following tables summarize quantitative data from representative cellular assays comparing the effects of D-mannose and L-mannose.
Table 1: Effect on Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment (24h) | Concentration (mM) | % Cell Viability (relative to control) |
| A549 (Lung Cancer) | D-Mannose | 25 | ~75%[6] |
| L-Mannose | 25 | No significant change | |
| HCT116 (Colon Cancer) | D-Mannose | 50 | ~60%[7] |
| L-Mannose | 50 | No significant change |
Table 2: Cellular Uptake Analysis
| Cell Type | Substrate (100 µM) | Uptake (nmol/mg protein/hr) |
| Generic Mammalian Cell | D-Mannose | 6.5 - 23.0[1] |
| L-Mannose | Negligible |
Experimental Protocols
Key Experiment 1: Cell Viability Assay (MTT Assay)
Objective: To compare the cytotoxic effects of D-mannose and L-mannose on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 or HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare stock solutions of D-mannose and L-mannose in sterile phosphate-buffered saline (PBS). Treat the cells with varying concentrations of D-mannose and L-mannose (e.g., 0, 10, 25, 50, 100 mM) for 24, 48, and 72 hours. An untreated control group should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Key Experiment 2: Cellular Uptake Assay
Objective: To compare the cellular uptake of D-mannose and L-mannose.
Methodology:
-
Cell Preparation: Culture mammalian cells to near confluence in 6-well plates.
-
Radiolabeling: Prepare uptake buffer (e.g., Krebs-Ringer-HEPES) containing radiolabeled [³H]D-mannose or [³H]L-mannose at a final concentration of 100 µM.
-
Uptake Initiation: Wash the cells with uptake buffer and then add the radiolabeled substrate to initiate the uptake. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Data Analysis: Normalize the radioactive counts to the protein concentration to determine the uptake in nmol/mg protein.
Signaling Pathways and Experimental Workflows
D-Mannose Metabolism and Signaling
D-mannose, upon entering the cell, is phosphorylated to mannose-6-phosphate (M6P). M6P can then be isomerized to fructose-6-phosphate to enter glycolysis or be converted to mannose-1-phosphate for use in glycosylation pathways. The accumulation of M6P has been shown to interfere with glucose metabolism and activate signaling pathways like AMPK, which in turn can influence cell growth and survival.
Caption: Metabolic fate and signaling of D-mannose.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of D-mannose and L-mannose in cellular assays.
Caption: Workflow for D- vs. L-mannose cellular assays.
Conclusion
The comparative analysis of D-mannose and L-mannose in cellular assays unequivocally demonstrates the biological activity of D-mannose and the inert nature of L-mannose. While D-mannose actively participates in cellular metabolism, influences cell viability, and modulates signaling pathways, L-mannose serves as a crucial negative control, allowing researchers to isolate and attribute observed effects specifically to the D-isomer. This guide provides a foundational framework for designing and interpreting experiments aimed at understanding the multifaceted roles of D-mannose in cellular physiology and pathology. The provided protocols and visualizations offer a practical resource for conducting robust and reliable comparative studies.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the difference between D-mannose and L-mannose? - Gremount [gremountint.com]
- 5. researchgate.net [researchgate.net]
- 6. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Mannose Inhibits Adipogenic Differentiation of Adipose Tissue-Derived Stem Cells via the miR669b/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannose vs. Glucose as a Metabolic Substrate in Cancer Cells: A Comparative Guide
Introduction
Cancer cells are classically characterized by their profound metabolic reprogramming, most notably the "Warburg effect," where they exhibit a high rate of glycolysis to ferment glucose into lactate, even in the presence of ample oxygen.[1] This metabolic phenotype supports rapid cell proliferation by providing not only ATP but also essential biosynthetic precursors. The heavy reliance on glucose has made the glycolytic pathway an attractive target for therapeutic intervention. Recently, D-mannose, a C-2 epimer of glucose, has emerged as a promising anti-cancer agent due to its ability to interfere with glucose metabolism and inhibit tumor growth.[2][3]
This guide provides an objective comparison of D-mannose and glucose as metabolic substrates in cancer cells, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals interested in the metabolic vulnerabilities of cancer.
Metabolic Pathways: D-Mannose Interference with Glycolysis
Both glucose and D-mannose are transported into cells via the same glucose transporters (GLUTs) and are subsequently phosphorylated by hexokinase (HK).[4][5] While glucose-6-phosphate (G6P) readily enters the glycolytic pathway, the fate of mannose-6-phosphate (M6P) is dependent on the activity of the enzyme phosphomannose isomerase (PMI).[5][6]
-
In PMI-high cancer cells: M6P is efficiently converted to fructose-6-phosphate (F6P), which then enters the glycolytic pathway. In these cells, mannose can serve as an energy source, supporting glycolysis and oxidative phosphorylation (OXPHOS).[6]
-
In PMI-low cancer cells: The inefficient conversion of M6P to F6P leads to an intracellular accumulation of M6P.[3][5] This accumulation has two major consequences: it inhibits key glycolytic enzymes such as phosphoglucose isomerase (PGI) and hexokinase, and it depletes the ATP pool required for the initial phosphorylation step, thereby "clogging" glycolysis.[4][5] This disruption impairs pathways reliant on glucose metabolism, including the tricarboxylic acid (TCA) cycle and the pentose phosphate pathway (PPP).[5][6]
Comparative Effects on Cancer Cell Metabolism and Growth
The differential metabolism of D-mannose, particularly in PMI-low cancer cells, translates into significant anti-proliferative effects. Unlike glucose, which fuels growth, D-mannose can act as a growth inhibitor.
| Parameter | Cell Line / Model | Condition | Result | Reference |
| Cell Growth | U2OS-E1a (Osteosarcoma, PMI-low) | 25 mM Mannose | Significant growth inhibition compared to 25 mM Glucose or Fructose. | [7] |
| RKO (Colorectal Cancer, PMI-low) | Mannose | Effective suppression of cell proliferation. | [7] | |
| K562 (Leukemia, PMI-high) | Mannose | Can be utilized as an energy source for glycolysis. | [6] | |
| K562 shPMI (PMI-knockdown) | Mannose | Growth inhibition. | [6] | |
| Metabolite Levels | U2OS-E1a (PMI-low) | 5 mM Mannose + 5 mM Glucose | Intracellular Mannose-6-Phosphate (M6P) accumulation. | [7] |
| U2OS-E1a (PMI-low) | 5 mM Mannose | Reduction in glycolytic intermediates (GA3-P, PEP), TCA cycle intermediates (α-KG, malate), and PPP intermediates (Ribose-5P). | [7] | |
| K562 shPMI (PMI-knockdown) | Mannose | Decreased levels of malic acid, fumaric acid, succinic acid, and ATP; increased AMP levels. | [6] | |
| Energy Metabolism | K562 (Leukemia) | High Mannose or M6P | Suppression of Oxidative Phosphorylation (OXPHOS) and glycolysis. | [6] |
| Leukemia & Prostate Cancer Cells | Mannose | Reduced ATP production and increased Reactive Oxygen Species (ROS). | [7] | |
| Gene Expression | ccRCC cells | D-Mannose | Downregulation of HIF-1α and its target genes (GLUT1, LDHA, PDK1). | [7] |
Synergistic Effects with Cancer Therapies
Beyond its direct impact on metabolism, D-mannose has been shown to sensitize cancer cells to conventional therapies, including chemotherapy, radiotherapy, and immunotherapy.[1][5][8]
A notable mechanism is its ability to promote the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[8][9] D-mannose treatment can activate AMP-activated protein kinase (AMPK), which then phosphorylates PD-L1 at serine 195.[8][9] This phosphorylation event leads to abnormal glycosylation of PD-L1, targeting it for proteasomal degradation.[9] The reduction of surface PD-L1 on tumor cells enhances T-cell activation and killing, thereby improving the efficacy of immunotherapy.[4][9] Furthermore, PD-L1 degradation also destabilizes the messenger RNA of DNA damage repair genes, sensitizing cancer cells to radiation therapy.[4][9]
Experimental Protocols
Cell Viability and Proliferation Assay
Objective: To determine the effect of D-mannose compared to glucose on cancer cell growth.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U2OS, Saos-2) in 96-well plates at a density of 2,000-5,000 cells/well.[10] Allow cells to adhere overnight.
-
Treatment: Replace the medium with a base medium (e.g., DMEM) supplemented with either D-glucose (e.g., 25 mM, as control) or D-mannose (e.g., 25 mM) and dialyzed fetal bovine serum.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72, 96 hours).
-
Quantification: At each time point, measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or by direct cell counting using a hemocytometer or automated cell counter.[10]
-
Analysis: Plot growth curves (cell number vs. time) for each condition to compare proliferation rates.
Measurement of Cellular Metabolism via Seahorse XF Analyzer
Objective: To measure the Oxygen Consumption Rate (OCR) as an indicator of mitochondrial respiration and the Extracellular Acidification Rate (ECAR) as an indicator of glycolysis.[11]
Methodology (Glycolysis Stress Test):
-
Cell Seeding: Seed cells onto a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Preparation: One hour before the assay, replace the culture medium with a glucose-free Seahorse XF base medium and incubate in a non-CO2 incubator.
-
Machine Calibration: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Assay Execution: Load the following compounds into the appropriate ports of the sensor cartridge for sequential injection:
-
Data Analysis: The Seahorse software measures ECAR in real-time following each injection. The data is used to calculate key parameters of glycolytic function.
Metabolite Extraction and Analysis
Objective: To quantify intracellular metabolite levels (e.g., M6P, G6P, ATP) following D-mannose treatment.
Methodology:
-
Cell Culture: Culture cells in the presence of the desired sugar (e.g., 5 mM glucose with or without 5 mM mannose). For flux analysis, stable isotope-labeled nutrients like ¹³C-glucose can be used.[13]
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold saline to remove extracellular metabolites.
-
Add a cold extraction solvent (e.g., 80% methanol) to the culture dish to quench metabolism and lyse the cells.[11]
-
Scrape the cells and collect the cell lysate.
-
-
Sample Processing: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the metabolites.
-
Analysis: Analyze the metabolite-containing supernatant using mass spectrometry (MS) or nuclear magnetic resonance (NMR)-based platforms.[13] This allows for the identification and quantification of specific metabolites based on their mass-to-charge ratio or unique spectral signature.[13]
Conclusion
D-mannose and glucose exhibit fundamentally different roles as metabolic substrates in many cancer cells. While glucose is a primary fuel that drives proliferation, D-mannose can act as a metabolic inhibitor, particularly in cancer cells with low expression of the enzyme PMI.[5] By causing an accumulation of mannose-6-phosphate, D-mannose clogs the glycolytic pathway, leading to reduced energy production, impaired biosynthesis, and ultimately, inhibition of cell growth.[5][7]
Furthermore, D-mannose demonstrates significant potential as a complementary therapy. Its ability to modulate key signaling pathways and enhance the efficacy of chemotherapy, radiotherapy, and immunotherapy opens new avenues for cancer treatment.[1][9] These findings underscore the importance of understanding the specific metabolic wiring of different tumors to exploit vulnerabilities and develop more effective therapeutic strategies.
References
- 1. D-Mannose and Cancer – Research Review [prevailovercancer.com]
- 2. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 3. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microenvironmental regulation of cancer cell metabolism: implications for experimental design and translational studies - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannose: A Comparative Guide to its Validation as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-mannose as a potential biomarker across various diseases, evaluating its performance against existing alternatives with supporting experimental data.
Executive Summary
D-mannose, a C-2 epimer of glucose, has emerged as a promising biomarker in a range of pathologies, including cancer, metabolic disorders, cardiovascular disease, and autoimmune conditions. Altered levels of circulating D-mannose have been correlated with disease presence, progression, and prognosis. This guide synthesizes the current evidence, presenting quantitative data on its biomarker performance, detailed experimental protocols for its quantification, and visualizations of its implicated signaling pathways.
Data Presentation: D-Mannose Biomarker Performance
The following table summarizes the quantitative performance of D-mannose as a biomarker in various diseases, including comparisons with established biomarkers where data is available.
| Disease State | Biomarker | Subject Group | N | AUC | Sensitivity | Specificity | p-value | Comparison Biomarker | Comparison AUC | Source |
| Colorectal Cancer (CRC) | Serum D-Mannose | CRC patients with LNM vs. without LNM | 252 | 0.814 | - | - | <0.0001 | CEA | 0.652 | [Frontiers in Immunology, 2023] |
| Ovarian Cancer (OC) | Serum D-Mannose | OC vs. Healthy | 400 | - | - | - | <0.0001 | - | - | [Not specified in sources] |
| Esophageal Adenocarcinoma (EAC) | Serum D-Mannose | EAC vs. Healthy | 643 | - | - | - | - | - | - | [Journal of Pharmaceutical and Biomedical Analysis, 2017][1] |
| Metabolic Syndrome | Serum D-Mannose | Patients with metabolic syndrome | 20 | - | - | - | - | Fasting Glucose | - | [Scandinavian Journal of Clinical and Laboratory Investigation, 1999][2] |
| Coronary Artery Disease (CAD) | Plasma D-Mannose | Patients with suspected CAD | 513 | - | - | - | - | hs-CRP | - | [International Journal of Cardiology, 2022][3] |
| Rheumatoid Arthritis (RA) | Serum Mannose Receptor (CD206) | RA patients vs. Healthy | 88 | - | - | - | <0.005 | - | - | [Journal of Inflammation Research, 2021][2] |
| Multiple Sclerosis (MS) | D-Mannose (as a therapeutic agent) | MS patients with recurrent UTIs | - | - | - | - | - | - | - | [Health Research Authority, 2015][4] |
LNM: Lymph Node Metastasis; CEA: Carcinoembryonic Antigen; AUC: Area Under the Curve. Dashes (-) indicate data not available in the cited sources.
Experimental Protocols
Quantification of Serum D-Mannose by LC-MS/MS
This protocol is adapted from a validated method for the quantification of D-mannose in human serum.[1][5]
1. Materials and Reagents:
-
D-(+)-mannose (≥99.5% pure)
-
D-mannose-13C6 (internal standard, IS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
HPLC grade acetonitrile and water
-
Formic acid
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of D-mannose (10 mg/mL) and D-mannose-13C6 (4 mg/mL) in water.
-
Prepare a series of standard solutions by diluting the D-mannose stock solution with water.
-
Spike the standard solutions into surrogate blank serum (4% BSA in PBS) to obtain calibration standards (e.g., 1, 2, 5, 20, and 50 μg/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
To 50 μL of serum sample, standard, or QC, add 5 μL of the IS working solution.
-
Add 200 μL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 μL of HPLC grade water.
4. LC-MS/MS Analysis:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: SUPELCOGELTM Pb, 6% Crosslinked column (300 x 7.8 mm).
-
Mobile Phase: HPLC grade water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Injection Volume: 10 μL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
D-mannose: m/z 179.1 → 89.1
-
D-mannose-13C6 (IS): m/z 185.1 → 92.1
-
5. Data Analysis:
-
Quantify D-mannose concentration using a calibration curve constructed from the peak area ratios of D-mannose to the IS.
Signaling Pathways and Experimental Workflows
D-Mannose in Cancer Biology
1. Inhibition of Angiogenesis in Colorectal Cancer via VEGFR2 Degradation
D-mannose has been shown to inhibit angiogenesis by promoting the lysosomal degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6]
D-Mannose Induced VEGFR2 Degradation Pathway.
2. Inhibition of Pentose Phosphate Pathway in Colorectal Cancer
D-mannose can inhibit the pentose phosphate pathway (PPP), a key metabolic route for cancer cell proliferation, by leading to the accumulation of mannose-6-phosphate which inhibits key PPP enzymes.[7][8]
D-Mannose Mediated Inhibition of the Pentose Phosphate Pathway.
3. Upregulation of Testin via NF-κB Pathway in Breast Cancer
In breast cancer cells, D-mannose has been found to activate the NF-κB signaling pathway, leading to the upregulation of the tumor suppressor Testin (TES), which in turn inhibits cancer cell proliferation.
D-Mannose's Effect on the NF-κB Pathway in Breast Cancer.
D-Mannose in Immune Regulation
1. Induction of Regulatory T cells (Tregs) via TGF-β Pathway
D-mannose can promote the differentiation of naive T cells into regulatory T cells (Tregs) by activating the TGF-β signaling pathway, which has implications for autoimmune diseases.[9]
D-Mannose Induced Treg Differentiation via TGF-β Pathway.
Experimental Workflow for Biomarker Validation
The following diagram illustrates a general workflow for validating a potential biomarker like D-mannose.
General Workflow for Biomarker Validation.
Conclusion
The evidence presented in this guide suggests that D-mannose holds significant potential as a biomarker in various diseases, particularly in oncology. Its ability to outperform established markers like CEA in specific contexts, such as predicting lymph node metastasis in colorectal cancer, is noteworthy. The well-defined analytical methods for its quantification provide a solid foundation for its inclusion in clinical and research settings. Furthermore, the elucidation of its roles in key signaling pathways offers mechanistic insights into its association with disease states and opens avenues for therapeutic interventions. However, further large-scale prospective studies are required to validate its clinical utility across a broader spectrum of diseases and to establish standardized reference ranges and clinical decision points. Direct comparative studies against other established biomarkers are also crucial to definitively position D-mannose in the existing landscape of diagnostic and prognostic tools.
References
- 1. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-mannose Study - Naturesupplies [naturesupplies.co.uk]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. "LC–MS/MS determination of D-mannose in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]
- 6. D-mannose suppresses the angiogenesis and progression of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation [frontiersin.org]
D-Mannose vs. Antibiotics for the Prevention of Recurrent Urinary Tract Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Recurrent urinary tract infections (rUTIs) present a significant clinical challenge, necessitating effective long-term prophylactic strategies. While antibiotics have traditionally been the mainstay of prevention, the rising threat of antimicrobial resistance has spurred interest in non-antibiotic alternatives. D-mannose, a naturally occurring monosaccharide, has emerged as a prominent contender. This guide provides an objective comparison of D-mannose and antibiotics for rUTI prevention, summarizing key experimental data, detailing methodologies of pivotal clinical trials, and visualizing relevant biological and experimental pathways.
Mechanism of Action: D-Mannose
D-mannose is believed to prevent UTIs by inhibiting the adhesion of uropathogenic Escherichia coli (UPEC), the primary causative agent of UTIs, to the urothelial cells lining the bladder. The FimH adhesin on the type 1 pili of UPEC binds to mannosylated glycoproteins on the surface of urothelial cells, initiating colonization and subsequent infection. D-mannose, when present in the urine, acts as a competitive inhibitor by binding to the FimH adhesin, thereby blocking the attachment of bacteria to the bladder wall. The bacteria are then flushed out during urination.[1][2]
Comparative Efficacy: D-Mannose vs. Antibiotics
The clinical evidence for the efficacy of D-mannose in preventing rUTIs has been mixed, with some studies suggesting comparable efficacy to antibiotics and others finding no significant benefit over placebo. The following tables summarize the quantitative data from key randomized controlled trials (RCTs).
Table 1: Comparison of UTI Recurrence Rates in Key Clinical Trials
| Study | D-Mannose Arm (Recurrence Rate) | Antibiotic Arm (Recurrence Rate) | Control/Placebo Arm (Recurrence Rate) | Duration |
| Kranjčec et al. (2014)[3][4][5] | 14.6% (15/103) | 20.4% (21/103) with Nitrofurantoin | 60.8% (62/102) (No Prophylaxis) | 6 months |
| Porru et al. (2014) | Data not reported as rate | Data not reported as rate | N/A | 6 months |
| Domenici et al. (2016)[6][7] | 4.5% (1/22) | N/A | 33.3% (7/21) (No Prophylaxis) | 6 months |
| Hayward et al. (2024)[8][9][10][11][12] | 51.0% (150/294) | N/A | 55.7% (161/289) (Placebo) | 6 months |
Table 2: Comparison of Time to UTI Recurrence and Adverse Events
| Study | Mean Time to Recurrence (D-Mannose) | Mean Time to Recurrence (Antibiotic) | Key Adverse Events (D-Mannose) | Key Adverse Events (Antibiotic) |
| Porru et al. (2014)[8][13] | 200 days | 52.7 days (Trimethoprim/Sulfamethoxazole) | Not specified | Not specified |
| Kranjčec et al. (2014)[3][4][5] | Not reported | Not reported | Diarrhea (in a small percentage) | Mild side effects |
| Hayward et al. (2024)[8][9][10][11][12] | No significant difference from placebo | N/A | Similar to placebo | N/A |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of pivotal studies is crucial for interpreting the conflicting findings.
Kranjčec et al. (2014): A Three-Arm Randomized Controlled Trial
-
Objective: To evaluate the efficacy of D-mannose powder in preventing rUTIs compared to nitrofurantoin and no prophylaxis.
-
Participants: 308 adult women with a history of rUTIs, defined as at least 3 episodes in the previous 12 months or at least 2 episodes in the previous 6 months.[8] All participants had an acute UTI at the start of the study, which was treated with a course of ciprofloxacin.
-
Intervention: Participants were randomized into three groups:
-
Primary Outcome: The rate of recurrent UTIs during the 6-month prophylaxis period.
-
UTI Diagnosis: A recurrent UTI was diagnosed based on clinical symptoms and confirmed by a urine culture with ≥10^5 colony-forming units (CFU)/mL.
Porru et al. (2014): A Randomized Cross-Over Trial
-
Objective: To compare the efficacy of D-mannose with trimethoprim/sulfamethoxazole (TMP/SMX) for the prevention of rUTIs.
-
Participants: 60 adult women with a history of rUTIs.
-
Intervention: A randomized cross-over design where patients received either:
-
D-Mannose: 1g three times daily for 2 weeks, then 1g twice daily for 22 weeks.[13]
-
TMP/SMX: A standard prophylactic dose. After a washout period, patients were crossed over to the other treatment arm.
-
-
UTI Diagnosis: Details on the diagnostic criteria were not specified in the provided search results.
Domenici et al. (2016): A Pilot Study
-
Objective: To assess the efficacy of D-mannose for the treatment of acute UTIs and prevention of recurrences.
-
Participants: 43 women with acute cystitis.
-
Intervention: All participants initially received 1.5g of D-mannose twice daily for 3 days, followed by once daily for 10 days.[6][7] For the prophylaxis phase, 22 patients were randomized to receive D-mannose for one week every other month, while 21 received no prophylaxis.[10]
-
Primary Outcome: UTI recurrence rate at 6 months.
-
UTI Diagnosis: A diagnosis of UTI was based on the presence of at least one urinary symptom and a positive urine culture (≥10^3 CFU/mL).[14]
Hayward et al. (2024): A Double-Blind, Placebo-Controlled Randomized Clinical Trial
-
Objective: To determine the effectiveness of daily D-mannose in preventing rUTIs in women in a primary care setting.
-
Participants: 598 women aged 18 years or older with a history of at least 2 UTIs in the preceding 6 months or 3 in the preceding 12 months.[9][12]
-
Intervention:
-
Primary Outcome: The proportion of women experiencing at least one clinically suspected UTI for which they sought medical care within 6 months.[9][12]
-
UTI Diagnosis: Based on clinical suspicion leading to a healthcare consultation.
Generalized Experimental Workflow for rUTI Prevention Trials
The following diagram illustrates a typical workflow for a randomized controlled trial comparing D-mannose and antibiotics for the prevention of recurrent UTIs, based on the methodologies of the cited studies.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Recurrent urinary tract infection incidence rates decrease in women with cystitis cystica after treatment with D-mannose: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. femistina.se [femistina.se]
- 5. D-mannose powder for prophylaxis of recurrent urinary tract infections in women: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-mannose: a promising support for acute urinary tract infections in women. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. commons.und.edu [commons.und.edu]
- 9. d-Mannose for Prevention of Recurrent Urinary Tract Infection Among Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commons.und.edu [commons.und.edu]
- 11. shea-online.org [shea-online.org]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Analytical Methods for D-Mannose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of D-mannose, a critical monosaccharide in glycobiology and increasingly recognized for its therapeutic potential. The following sections present a detailed comparison of common analytical techniques, supported by experimental data and protocols to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for D-mannose quantification is contingent on factors such as the required sensitivity, sample matrix, available instrumentation, and the desired throughput. The following table summarizes the performance characteristics of commonly employed methods based on published validation data.
| Method | Principle | Linearity Range | Accuracy/Recovery | Precision (RSD/CV) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Enzymatic Assay | Spectrophotometric measurement of NADH or NADPH produced through a series of coupled enzymatic reactions.[1][2][3][4][5] | 0-200 µmol/L[3][4] | 94% ± 4.4%[3][4] | Intra-assay CV: 4.4-6.7%, Inter-assay CV: 9.8-12.2%[3][4] | ~5 µmol/L[3][4] | High specificity, suitable for high-throughput screening.[1][5] | Potential interference from other sugars, requires specific enzymes. |
| HPLC-UV/FLD | Separation by High-Performance Liquid Chromatography followed by UV or fluorescence detection, often requiring derivatization.[6][7] | 0.5–500 μg/mL[6] | Meets FDA bioanalytical method validation acceptance criteria.[6] | Meets FDA bioanalytical method validation acceptance criteria.[6] | Not explicitly stated, but method is sensitive. | Good resolution and sensitivity, especially with fluorescence detection.[8] | Derivatization step can be time-consuming.[9] |
| GC-MS | Gas Chromatography coupled with Mass Spectrometry, requires derivatization to make mannose volatile.[10][11] | 0.001-0.400 mg/mL[10] | Not explicitly stated in comparative studies. | Not explicitly stated in comparative studies. | Not explicitly stated in comparative studies. | High sensitivity and structural information from mass spectra.[12] | Requires derivatization, which can introduce variability.[11] |
| LC-MS/MS | Liquid Chromatography coupled with tandem Mass Spectrometry.[9][13][14][15] | 1–50 μg/mL[13], 0.31–40 μg/mL[9][15] | Inter- and intra-day accuracy <2%[13], 96-104%[9][15] | Inter- and intra-day precision <2%[13], RSD <10%[9][15] | 1.25 μg/mL[9][15] | High specificity and sensitivity, no derivatization required.[9][14] | Requires expensive instrumentation. |
Experimental Protocols
Enzymatic Assay for D-Mannose in Serum
This protocol is based on the method described by Etchison and Freeze (1997), which involves the enzymatic conversion of D-mannose and subsequent spectrophotometric measurement.
Materials:
-
Glucokinase (from Bacillus stearothermophilus)
-
ATP, NADP+
-
Mannosephosphate Isomerase
-
Glucose-6-phosphate Dehydrogenase
-
Phosphoglucose Isomerase
-
Microcentrifuge spin columns with anion-exchange resin
-
Spectrophotometer
Procedure:
-
Glucose Removal: Serum samples are treated with glucokinase and ATP to convert D-glucose to glucose-6-phosphate.
-
Anion-Exchange Chromatography: The reaction mixture is passed through a microcentrifuge spin column containing an anion-exchange resin to remove the negatively charged glucose-6-phosphate and excess ATP.
-
Enzymatic Conversion of Mannose: The eluate, now depleted of glucose, is incubated with a cocktail of enzymes: hexokinase, ATP, NADP+, mannosephosphate isomerase, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase.
-
Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the production of NADPH, is measured. This is directly proportional to the amount of D-mannose in the sample.
HPLC Method with Pre-column Derivatization
This protocol is a generalized procedure based on methods requiring derivatization for UV or fluorescence detection. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[6][8]
Materials:
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Sodium hydroxide
-
Hydrochloric acid
-
Chloroform
-
HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Derivatization: A small volume of the sample (e.g., serum) is mixed with a PMP solution in methanol and sodium hydroxide. The mixture is incubated at an elevated temperature (e.g., 70°C) for a set time (e.g., 60 minutes).
-
Neutralization and Extraction: The reaction is neutralized with hydrochloric acid. The PMP-derivatized monosaccharides are then extracted with an organic solvent like chloroform.
-
Analysis by HPLC: The organic layer is evaporated, and the residue is redissolved in the mobile phase for injection into the HPLC system.
-
Quantification: The separation is typically achieved on a C18 column with a suitable mobile phase, and the derivatized D-mannose is quantified using a UV or fluorescence detector.
LC-MS/MS Method for D-Mannose Quantification
This protocol is based on the principles of direct analysis without derivatization, offering high specificity and sensitivity.[9][13]
Materials:
-
LC-MS/MS system
-
A suitable HPLC column for sugar analysis (e.g., Supelcogel Pb)[13]
-
Stable isotope-labeled internal standard (e.g., D-mannose-13C6)[13]
-
Protein precipitation agent (e.g., perchloric acid or acetonitrile)
Procedure:
-
Sample Preparation: Proteins are precipitated from the biological sample (e.g., serum or plasma) by adding a precipitating agent. The sample is then centrifuged to remove the precipitated proteins.
-
Internal Standard Spiking: A known concentration of the stable isotope-labeled internal standard is added to the supernatant.
-
LC Separation: The prepared sample is injected into the LC system. A specialized column is used to achieve chromatographic separation of D-mannose from its isomers, such as D-glucose.
-
MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. D-mannose and the internal standard are detected and quantified using multiple reaction monitoring (MRM) mode, which provides high specificity.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the key steps and parameters involved in the validation of an analytical method for D-mannose quantification, ensuring the reliability and accuracy of the results.
Caption: Workflow for analytical method validation.
References
- 1. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic determination of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 12. researchgate.net [researchgate.net]
- 13. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of D-Mannose and Other Monosaccharides on Glycosylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of D-mannose and other common monosaccharides—glucose, galactose, and fucose—on protein and lipid glycosylation. The information presented is supported by experimental data to aid in the design and interpretation of studies in glycosylation research and therapeutic development.
Executive Summary
Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that dictates the structure, function, and localization of a vast array of molecules. The availability of monosaccharide precursors is a key determinant of the final glycan structure. This guide focuses on D-mannose, a C-2 epimer of glucose, and compares its influence on glycosylation with that of other key monosaccharides. D-mannose plays a central role in N-glycosylation and is the primary building block for the core of N-glycans. Supplementation with D-mannose can significantly impact glycosylation pathways, often with different outcomes compared to supplementation with glucose, galactose, or fucose. Understanding these differential effects is crucial for fields ranging from basic cell biology to the development of biopharmaceuticals and therapies for congenital disorders of glycosylation (CDG).
Comparative Effects on Glycosylation: A Quantitative Overview
The following tables summarize quantitative data from metabolic flux analyses, comparing the incorporation and metabolic fate of D-mannose, D-glucose, D-galactose, and L-fucose in glycosylation pathways. The data is primarily derived from studies using stable isotope labeling and mass spectrometry to trace the contribution of each monosaccharide to various glycan structures.
Table 1: Comparative Incorporation of Monosaccharides into N-Glycans
| Monosaccharide | Relative Contribution to N-Glycan Mannose (%) | Relative Contribution to N-Glycan Galactose (%) | Relative Contribution to N-Glycan Fucose (%) | Observations |
| D-Mannose | High | Low | Moderate (via conversion) | D-mannose is a more efficient precursor for N-glycan mannose than glucose, especially at physiological concentrations. It can also be converted to fucose. |
| D-Glucose | Moderate | High | High (primary precursor) | Glucose is the primary precursor for galactose and fucose in N-glycans through metabolic conversion. Its contribution to mannose is significant but less direct than that of D-mannose. |
| D-Galactose | Low | High | Low | Galactose is primarily incorporated directly into glycans as galactose and has a limited contribution to other monosaccharides. |
| L-Fucose | Negligible | Negligible | High | L-fucose is incorporated directly into glycans and does not significantly contribute to the synthesis of other monosaccharides. |
Table 2: Comparative Incorporation of Monosaccharides into O-Glycans
| Monosaccharide | Relative Contribution to O-Glycan Core Structures | Observations |
| D-Mannose | Low to Moderate | Mannose can be converted to other monosaccharides that are part of O-glycan structures, but its direct incorporation is less prominent than in N-glycosylation. |
| D-Glucose | High | Glucose is a major precursor for the monosaccharides that constitute O-glycans, such as GalNAc and galactose. |
| D-Galactose | High | Galactose is a key component of many O-glycan core structures and extensions. |
| L-Fucose | High (in fucosylated O-glycans) | Fucose is a common terminal modification on O-glycans, playing roles in recognition events. |
Table 3: Effects of Monosaccharide Supplementation on Nucleotide Sugar Pools
| Supplemented Monosaccharide | Change in UDP-GlcNAc | Change in UDP-GalNAc | Change in GDP-Fucose | Change in GDP-Mannose |
| D-Mannose | No significant change | No significant change | No significant increase | Significant increase |
| D-Glucose | Increase | Increase | Increase | Moderate Increase |
| D-Galactose | No significant change | Increase | No significant change | No significant change |
| L-Fucose | No significant change | No significant change | Significant increase | No significant change |
Metabolic and Signaling Pathways
The differential effects of monosaccharides on glycosylation are rooted in their distinct metabolic pathways and the regulation of key enzymes.
Monosaccharide Metabolism and Entry into Glycosylation Pathways
Monosaccharides are taken up by cells and phosphorylated to enter metabolic pathways. Glucose is the central hexose, readily entering glycolysis or being converted to other sugars. D-mannose is phosphorylated to mannose-6-phosphate, which can then be isomerized to fructose-6-phosphate to enter glycolysis or be converted to mannose-1-phosphate, the precursor for GDP-mannose. This places mannose at a more direct entry point for N-glycosylation than glucose. Galactose enters the Leloir pathway to be converted to UDP-galactose. Fucose is salvaged and converted to GDP-fucose. The competition between these pathways and the availability of each monosaccharide dictates the composition of the nucleotide sugar donor pool available for glycosyltransferases in the endoplasmic reticulum and Golgi apparatus.
Caption: Metabolic pathways of monosaccharides and their entry into glycosylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of glycosylation. Below are protocols for the analysis of N-linked and O-linked glycans, as well as lipid-linked oligosaccharides.
Protocol 1: Analysis of N-linked Glycans by LC-MS
This protocol outlines the steps for the release, labeling, and analysis of N-linked glycans from glycoproteins.
1. Glycan Release:
-
Denature the glycoprotein sample by heating in the presence of a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Incubate the denatured protein with Peptide-N-Glycosidase F (PNGase F) to release the N-glycans.
2. Glycan Labeling:
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide [2-AB] or procainamide) via reductive amination. This enhances detection sensitivity in both fluorescence and mass spectrometry.
3. HILIC-FLR-MS Analysis:
-
Separate the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Detect the glycans using a fluorescence detector (FLR) and an in-line mass spectrometer (MS) for structural characterization.
Caption: Experimental workflow for N-glycan analysis.
Protocol 2: Analysis of O-linked Glycans by Mass Spectrometry
This protocol describes the chemical release and analysis of O-linked glycans.
1. O-Glycan Release:
-
Perform reductive β-elimination on the glycoprotein sample using an alkaline solution (e.g., NaOH) containing a reducing agent (e.g., NaBH₄) to release O-glycans as alditols.
2. Purification:
-
Purify the released O-glycan alditols using solid-phase extraction (SPE) to remove salts and peptides.
3. Permethylation:
-
Derivatize the purified O-glycans by permethylation to enhance their stability and ionization efficiency in mass spectrometry.
4. MALDI-TOF MS or LC-ESI-MS Analysis:
-
Analyze the permethylated O-glycans by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for rapid profiling or by Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for more detailed structural analysis.
Protocol 3: Analysis of Dolichol-Linked Oligosaccharides (DLOs)
This protocol outlines the extraction and analysis of the lipid-linked oligosaccharide precursors of N-glycosylation.
1. Cell Lysis and Extraction:
-
Lyse cells and extract lipids using a chloroform/methanol/water solvent system.
2. DLO Enrichment:
-
Enrich for DLOs using solid-phase extraction or high-performance liquid chromatography (HPLC).
3. Hydrolysis and Labeling:
-
Release the oligosaccharide portion from the dolichol lipid carrier by mild acid hydrolysis.
-
Label the released oligosaccharides with a fluorescent tag as described in Protocol 1.
4. LC-MS Analysis:
-
Analyze the labeled oligosaccharides by HILIC-FLR-MS to determine their structure and relative abundance.
Conclusion
The choice of monosaccharide supplementation can have profound and distinct effects on the glycosylation of proteins and lipids. D-mannose is a highly efficient precursor for the mannose residues central to N-glycans, while glucose serves as a versatile precursor for multiple monosaccharides. Galactose and fucose are more directly incorporated into their respective glycan structures. Understanding the metabolic fates of these monosaccharides and their impact on the nucleotide sugar pool is essential for manipulating glycosylation in experimental and therapeutic settings. The provided protocols offer a starting point for the detailed analysis of these glycosylation changes. This comparative guide serves as a valuable resource for researchers aiming to modulate and analyze glycosylation in their systems of interest.
A Comparative Guide to the Binding Specificity of D-Mannose to Various Lectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of D-mannose to a selection of lectins, supported by experimental data. Detailed methodologies for key analytical techniques are presented to aid in the design and execution of related experiments.
Quantitative Binding Affinity of D-Mannose to Various Lectins
The interaction between D-mannose and lectins is a critical area of study in immunology, microbiology, and drug development. The affinity of this binding can vary significantly depending on the lectin. The following table summarizes the dissociation constants (Kd) for D-mannose and its derivative, methyl α-D-mannopyranoside, with several lectins. A lower Kd value indicates a higher binding affinity.
| Lectin | Ligand | Dissociation Constant (Kd) | Technique |
| From Human Receptors | |||
| DC-SIGN (CD209) | D-Mannose | 3.5 mM | Not specified |
| Langerin (CD207) | D-Mannose | 2.8 mM | Not specified |
| Mannose Receptor (CD206) | D-Mannose | 0.7 mM | Not specified |
| Surfactant Protein A (SP-A) | D-Mannose | 2.5 mM | Not specified |
| Surfactant Protein D (SP-D) | D-Mannose | 1.9 mM | Not specified |
| Mannose-Binding Lectin (MBL) | D-Mannose | 2.1 mM | Not specified |
| From Pathogens | |||
| LecB (Pseudomonas aeruginosa) | D-Mannose | 1.1 µM | Not specified |
| BC2L-A (Burkholderia cenocepacia) | D-Mannose | 0.9 µM | Not specified |
| FimH LD (Escherichia coli) | D-Mannose | 0.2 µM | Not specified |
| Plant Lectins | |||
| Concanavalin A (ConA) | α-D-Mannose | 0.1 mM | Not specified |
| Concanavalin A (ConA) | methyl α-D-mannopyranoside | 0.2 mM | Not specified |
| Galanthus nivalis lectin (GNA) | methyl α-D-mannopyranoside | 0.04 mM | Not specified |
| Hippeastrum hybrid lectin (HHA) | methyl α-D-mannopyranoside | 0.03 mM | Not specified |
| Narcissus pseudonarcissus lectin (NPA) | methyl α-D-mannopyranoside | 0.02 mM | Not specified |
| Marine Alga Lectin | |||
| BPL2 (Bryopsis plumosa) | D-Mannose | 1.9 mM (IC50) | Hemagglutination Inhibition Assay[1] |
Experimental Protocols
Accurate determination of binding affinities relies on precise experimental techniques. Below are detailed methodologies for three commonly used assays.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., lectin) from a solution to a ligand (e.g., mannose-containing glycoprotein) immobilized on the chip.
Detailed Methodology:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A mannose-containing glycoprotein (e.g., RNase B) is immobilized on the activated surface via amine coupling.
-
The remaining active sites on the surface are deactivated using ethanolamine.
-
A reference flow cell is prepared similarly but without the immobilized glycoprotein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A solution of the lectin in a suitable running buffer (e.g., HBS-EP) is prepared at various concentrations.
-
The lectin solutions are injected sequentially over the sensor and reference surfaces at a constant flow rate.
-
The association of the lectin to the immobilized mannose is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Following the association phase, the running buffer is flowed over the surface to monitor the dissociation of the lectin-mannose complex.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes associated with biomolecular binding events.
Principle: ITC measures the heat released or absorbed when a solution of a ligand (e.g., D-mannose) is titrated into a solution of a macromolecule (e.g., a lectin) in a sample cell.
Detailed Methodology:
-
Sample Preparation:
-
The lectin and D-mannose solutions are prepared in the same, extensively dialyzed buffer to minimize heats of dilution.
-
The concentrations of the lectin (in the sample cell) and D-mannose (in the syringe) are precisely determined. The concentration of the ligand in the syringe is typically 10-20 times that of the macromolecule in the cell.[2]
-
Both solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment.
-
-
Titration:
-
The sample cell is filled with the lectin solution, and the injection syringe is filled with the D-mannose solution.
-
The system is allowed to equilibrate to the desired temperature.
-
A series of small, precise injections of the D-mannose solution are made into the sample cell while the solution is stirred.
-
The heat change associated with each injection is measured by a sensitive thermopile.
-
-
Data Analysis:
-
The heat of dilution is determined from control experiments (e.g., titrating D-mannose into buffer) and subtracted from the experimental data.
-
The integrated heat released or absorbed per injection is plotted against the molar ratio of D-mannose to lectin.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka).
-
The dissociation constant (Kd) is the reciprocal of the association constant (Kd = 1/Ka).
-
Enzyme-Linked Lectin Assay (ELLA)
The Enzyme-Linked Lectin Assay is a plate-based method for quantifying carbohydrate-lectin interactions.
Principle: ELLA is a competitive binding assay where a free sugar (e.g., D-mannose) in solution competes with an immobilized mannosylated glycoprotein for binding to a labeled lectin. The amount of labeled lectin bound to the plate is inversely proportional to the concentration of the free sugar.
Detailed Methodology:
-
Plate Coating:
-
The wells of a microtiter plate are coated with a mannose-containing glycoprotein (e.g., mannan from Saccharomyces cerevisiae).
-
The plate is incubated to allow the glycoprotein to adsorb to the surface.
-
The wells are washed to remove any unbound glycoprotein.
-
The remaining protein-binding sites on the plate are blocked with a blocking agent (e.g., bovine serum albumin).
-
-
Competitive Binding:
-
A fixed concentration of an enzyme-labeled lectin (e.g., horseradish peroxidase-conjugated Concanavalin A) is mixed with varying concentrations of D-mannose.
-
These mixtures are added to the coated and blocked wells of the microtiter plate.
-
The plate is incubated to allow the lectin to bind to either the immobilized glycoprotein or the free D-mannose.
-
-
Detection and Quantification:
-
The wells are washed to remove any unbound lectin and free sugar.
-
A substrate for the enzyme label is added to the wells.
-
The enzyme catalyzes a reaction that produces a colored or chemiluminescent signal, which is measured using a plate reader.
-
The signal intensity is plotted against the concentration of D-mannose.
-
The IC50 value (the concentration of D-mannose that inhibits 50% of the lectin binding to the immobilized glycoprotein) is determined from the resulting dose-response curve.
-
Visualizations
Lectin Complement Pathway
The binding of Mannose-Binding Lectin (MBL) to mannose residues on the surface of pathogens is a key step in the activation of the lectin pathway of the complement system, a crucial component of the innate immune response.[3][4][5]
Caption: The Lectin Pathway of the Complement System.
Experimental Workflow for Evaluating Binding Specificity
The following diagram illustrates a general workflow for assessing the binding specificity of a lectin to D-mannose and other carbohydrates.
Caption: Workflow for Lectin Binding Specificity Analysis.
References
- 1. Anticancer Activity of Mannose-Specific Lectin, BPL2, from Marine Green Alga Bryopsis plumosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. sinobiological.com [sinobiological.com]
- 4. Lectin pathway - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
D-Mannose vs. Placebo for Urinary Tract Infection Prophylaxis: A Review of Randomized Controlled Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-mannose and placebo in the prevention of recurrent urinary tract infections (UTIs), supported by data from key randomized controlled clinical trials (RCTs).
D-mannose, a naturally occurring simple sugar, has been investigated as a non-antibiotic alternative for the prevention of recurrent UTIs.[1] The primary proposed mechanism of action is the inhibition of bacterial adherence to the urothelial cells.[2] Uropathogenic Escherichia coli (UPEC), the cause of most UTIs, uses finger-like projections with adhesive tips (Type 1 pili with FimH adhesin) to attach to the bladder wall.[1][3] D-mannose is believed to competitively bind to these bacterial adhesins, effectively "coating" the bacteria so they cannot latch onto the urothelium and are subsequently flushed out with urination.[1][4]
Proposed Mechanism of Action
The diagram below illustrates the anti-adhesion mechanism by which D-mannose is theorized to prevent UTIs.
References
- 1. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D‐mannose for preventing and treating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cochranelibrary.com [cochranelibrary.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling D-Mannose-d
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling D-Mannose-d. The following procedural steps and data are derived from safety data sheets (SDS) to ensure safe operational and disposal practices.
Physical and Chemical Properties
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 139-142°C[1] |
| Solubility | Soluble in water[2] |
| Relative Density | 1.539[1] |
Personal Protective Equipment (PPE) and Safe Handling Protocols
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[3][4][5]
Recommended Personal Protective Equipment
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles to protect against dust particles.[6][7][8]
-
Hand Protection: Use nitrile or latex gloves to prevent skin contact.[6][7][9] Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing from dust.[7][8][9] Ensure the lab coat is buttoned.[8]
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator for particulates (e.g., N95) is recommended.[2][7]
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify that a functioning eyewash station and safety shower are accessible.[1]
-
Don the required PPE: lab coat, safety glasses, and gloves.
-
-
Handling and Use:
-
Storage:
Spill and Emergency Procedures
-
Small Spills:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] If irritation persists, seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1] Remove contaminated clothing.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2]
-
Disposal Plan
The generation of waste should be minimized wherever possible.[2]
-
Product Disposal: Dispose of unused this compound in accordance with local, state, and federal regulations. While not classified as hazardous, it should not be disposed of in regular trash or down the drain without consulting institutional guidelines.[2][3][6]
-
Container Disposal: Empty containers can be recycled after being thoroughly rinsed.[3] Contaminated packaging should be handled in the same way as the substance itself.[3]
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. innophos.com [innophos.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. himediadownloads.com [himediadownloads.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. westlab.com.au [westlab.com.au]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. extrasynthese.com [extrasynthese.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
